5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQCLKZYRFUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008344 | |
| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-58-4, 54006-63-2 | |
| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide: Synthesis and Characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a core component in numerous biologically active molecules, and this guide is designed to equip researchers, scientists, and drug development professionals with a robust framework for its preparation and validation.[1][2] The synthesis is approached via a highly efficient one-pot sequence combining a base-mediated Claisen condensation with a subsequent Knorr pyrazole synthesis and in-situ hydrolysis.[1][3] We delve into the mechanistic rationale behind the chosen synthetic strategy and provide detailed protocols for structural elucidation using modern spectroscopic techniques.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[2][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating the pyrazole motif have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and cannabinoid-1 (CB1) receptor antagonist effects.[1] The target molecule, this compound, serves as a crucial building block for more complex pharmaceutical agents, making a reliable and well-characterized synthetic route essential for further discovery and development.[5][6][7]
Synthetic Strategy and Mechanistic Rationale
The synthesis of substituted pyrazoles is most classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a method pioneered by Ludwig Knorr.[3][4][8][9] Our strategy employs this robust reaction in a sequential, one-pot process that maximizes efficiency and yield by minimizing intermediate isolation steps.
Retrosynthetic Analysis & Chosen Pathway
The target molecule can be disconnected at the pyrazole ring, revealing a 1,3-dicarbonyl precursor and hydrazine. This 1,3-dicarbonyl, specifically ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, is readily accessible through a Claisen condensation between a substituted acetophenone and diethyl oxalate.[1] This pathway is advantageous due to the commercial availability and cost-effectiveness of the starting materials: 4-chloroacetophenone and diethyl oxalate.
Mechanistic Deep Dive
Step A: Base-Mediated Claisen Condensation The synthesis initiates with the formation of the key 1,3-dicarbonyl intermediate. A strong base, such as sodium methoxide (MeONa), deprotonates the α-carbon of 4-chloroacetophenone to generate an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketoester. The use of a robust base is critical for driving the reaction to completion, especially with sterically hindered ketones.[1]
Step B: Knorr Pyrazole Synthesis The Knorr synthesis proceeds via the acid-catalyzed reaction between the β-diketoester and hydrazine.[3][8][10] The reaction begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the diketoester, typically the more reactive ketone, to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl (the ester), leading to a cyclized hydroxyl-pyrazolidine intermediate.[11] A subsequent dehydration step, often the rate-determining step, results in the formation of the stable, aromatic pyrazole ring.[9][11]
Step C: Saponification The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved by adding a strong base, such as sodium hydroxide (NaOH), and heating the reaction mixture. This saponification step proceeds via nucleophilic acyl substitution to yield the sodium carboxylate salt, which is then protonated during acidic workup to afford the final product.
Experimental Section: A Validated Protocol
This protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification to ensure a high-purity final product.
Overall Synthetic Workflow
Caption: One-pot synthesis workflow.
Detailed Step-by-Step Synthesis
Reagents & Materials:
-
4-Chloroacetophenone
-
Diethyl oxalate
-
Sodium methoxide (MeONa)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Hydrazine hydrate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Formation of the β-Diketoester:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.5 equiv.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chloroacetophenone (1.0 equiv.) and diethyl oxalate (1.3 equiv.) in anhydrous THF.
-
Add the solution of the ketone and oxalate dropwise to the stirred sodium methoxide suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Pyrazole Formation and Hydrolysis:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
To the resulting residue, add anhydrous ethanol, followed by the slow addition of hydrazine hydrate (1.2 equiv.).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the pyrazole ester via TLC.
-
After cooling slightly, add a solution of sodium hydroxide (4.0 equiv.) in water to the reaction mixture.
-
Return the mixture to reflux and heat for an additional 2-3 hours to ensure complete saponification of the ester.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.[12]
-
Dry the final product under vacuum.
-
Characterization and Data Analysis
Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical and Spectroscopic Data
| Parameter | Technique | Expected Result | Rationale / Key Features |
| Melting Point | Melting Point Apparatus | 249-251 °C[6] | A sharp melting point range is indicative of high purity. |
| FTIR | KBr Pellet | ~3200-2500 cm⁻¹ (broad), ~1710 cm⁻¹, ~1600 cm⁻¹, ~1550 cm⁻¹, ~830 cm⁻¹ | O-H (acid), C=O (acid), C=N (ring), C=C (aromatic), C-Cl (aryl) stretches.[13][14] |
| ¹H NMR | DMSO-d₆, 400 MHz | ~13.5 (s, 1H), ~7.8 (d, 2H), ~7.5 (d, 2H), ~7.0 (s, 1H) | Carboxylic acid OH, Ar-H (ortho to Cl), Ar-H (meta to Cl), Pyrazole C4-H. The NH proton may be broad or exchange. |
| ¹³C NMR | DMSO-d₆, 100 MHz | ~163, ~148, ~142, ~134, ~130, ~129, ~128, ~105 ppm | C=O, Pyrazole C3/C5, Pyrazole C5/C3, C-Cl, Ar-CH, Ar-C (ipso), Ar-CH, Pyrazole C4. |
| Mass Spec. | ESI-MS | m/z = 223.0 [M+H]⁺, 221.0 [M-H]⁻ | Confirms molecular weight. The characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl should be observable. |
Detailed Spectral Interpretation
-
FTIR Spectroscopy: The broad absorption band in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[13] The sharp, strong peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxyl group. Bands in the 1600-1450 cm⁻¹ range are attributed to aromatic C=C and pyrazole C=N stretching vibrations.[15]
-
¹H NMR Spectroscopy: The spectrum is expected to be clean, showing a downfield singlet for the acidic proton of the carboxylic acid. The aromatic region should display two doublets corresponding to the AA'BB' system of the 4-chlorophenyl group. A distinct singlet around 7.0 ppm is characteristic of the proton at the C4 position of the pyrazole ring. The chemical shifts of pyrazole protons are well-documented.[2][16][17]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (~163 ppm). The spectrum will show distinct signals for the three carbons of the pyrazole ring and the four unique carbons of the 4-chlorophenyl substituent.
-
Mass Spectrometry: Electrospray ionization (ESI) is a suitable method. The mass spectrum will show the molecular ion peak and, importantly, the M+2 peak at approximately one-third the intensity of the main peak, which is the signature isotopic pattern for a molecule containing one chlorine atom.[18]
Conclusion
This guide outlines an efficient and reliable methodology for the synthesis of this compound. The one-pot Claisen-Knorr reaction sequence offers significant advantages in terms of operational simplicity and yield. The detailed characterization plan provides a robust framework for validating the structure and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development. By explaining the causality behind the experimental choices and providing a self-validating protocol, this document serves as a practical resource for researchers in the field.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Thieme Connect. (n.d.). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- ResearchGate. (2020).
- PMC - NIH. (n.d.).
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Wiley. (n.d.).
- Semantic Scholar. (1984).
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.
- CookeChem. (n.d.). This compound, 95%, 54006-63-2.
- J&K Scientific. (n.d.). This compound, 97% | 54006-63-2.
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- PubChem - NIH. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. This compound , 95% , 54006-63-2 - CookeChem [cookechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Physicochemical properties of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 54006-63-2), a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, and a thorough understanding of their properties is paramount for the rational design of novel therapeutics and agrochemicals.[1] This document synthesizes critical data regarding the compound's chemical identity, solubility, acidity, lipophilicity, and spectroscopic profile. Furthermore, it outlines field-proven experimental protocols for its characterization, offering a practical resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Chemical Identity and Structural Elucidation
This compound is a substituted pyrazole featuring a 4-chlorophenyl group at the C5 position and a carboxylic acid at the C3 position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1]
It is important to note that this compound can exist in different tautomeric forms. While commonly named this compound, it is sometimes referred to by its tautomer, 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, under the same CAS number.[2][3] This guide will consistently use the 5-(4-chlorophenyl) nomenclature.
Chemical Structure:
Caption: Synthetic workflow for this compound.
Causality: The choice of a Claisen condensation in Step 1 is a classic method for forming the β-diketoester backbone required for pyrazole synthesis. In Step 2, hydrazine acts as a dinucleophile, reacting with the two carbonyl groups of the intermediate to form the stable five-membered pyrazole ring through condensation and dehydration. [4]Acetic acid serves as both a solvent and a catalyst for this cyclization.
Chemical Stability
The compound is generally stable under standard storage conditions (cool, dry place). [5]Potential degradation pathways could involve decarboxylation at very high temperatures or reactions involving the carboxylic acid group. As with many carboxylic acids, esterification can occur in the presence of alcohols under acidic conditions. [6]
Experimental Protocols for Characterization
To ensure the quality and consistency of research, standardized, self-validating protocols are essential.
Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for a comprehensive characterization of a new batch of the title compound.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. This compound|CAS 54006-63-2 [rlavie.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
X-ray Crystal Structure Analysis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives: From Synthesis to Structural Insights
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential.[1][2] Understanding the precise three-dimensional architecture of these derivatives is paramount for deciphering their structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography remains the definitive method for obtaining this atomic-level detail.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the entire single-crystal X-ray analysis workflow, from initial synthesis and crystallization to final structural interpretation. We delve into the causality behind experimental choices, offering field-proven insights to navigate common challenges and ensure the generation of high-quality, reliable structural data.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions.[2][5] When combined with a 4-chlorophenyl group and a carboxylic acid moiety, the resulting derivatives exhibit a wide spectrum of biological activities, including potential antitumor and antiviral properties.[1][6] The chlorine atom, for instance, can engage in halogen bonding, while the pyrazole and phenyl rings facilitate π-π stacking. The carboxylic acid is a potent hydrogen bond donor and acceptor. These interactions are critical for molecular recognition at the target protein's binding site, and only a crystal structure can reveal their precise geometry.
The Crucial First Step: Synthesis and High-Quality Crystallization
Obtaining a diffraction-quality single crystal is often the most significant barrier in a structural study.[3] The process begins with the synthesis of the target molecule, followed by rigorous purification, as impurities can severely inhibit crystal growth.
Synthesis Overview
The synthesis of this compound and its derivatives typically involves the condensation of a substituted chalcone with hydrazine hydrate or the reaction of a diketone with hydrazine.[7] While numerous synthetic routes exist, the primary goal is to achieve a final product with >98% purity, which is a prerequisite for successful crystallization.
The Art and Science of Crystallization
Crystallization is a process of controlled precipitation where molecules self-assemble into a highly ordered three-dimensional lattice. For small molecules like pyrazole derivatives, which possess limited conformational freedom, methods like slow evaporation and vapor diffusion are highly effective.[3]
Experimental Protocol: Hanging Drop Vapor Diffusion
This technique provides exquisite control over the rate of solvent equilibration, making it a robust method for screening crystallization conditions.
-
Preparation (The "Reservoir"): In the well of a 24-well crystallization plate, pipette 500 µL of a "reservoir solution." This solution is typically a poor solvent for the compound (e.g., hexane, ethyl acetate). The rationale is to create an environment that will slowly draw the good solvent out of the sample drop, gradually increasing the compound's concentration.
-
Sample Preparation (The "Drop"): Dissolve the purified pyrazole derivative in a minimal amount of a "good" solvent (e.g., methanol, acetone, DMF) to create a concentrated, but not yet saturated, solution (typically 5-20 mg/mL).
-
Execution: On a siliconized glass coverslip, pipette 2 µL of the compound solution. Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease. The drop is now suspended "hanging" over the reservoir.
-
Incubation & Observation: Place the plate in a vibration-free environment at a constant temperature (e.g., 18°C). Over several days or weeks, the vapor pressure of the more volatile solvent in the drop will equilibrate with the reservoir. This slow increase in concentration brings the compound to a state of supersaturation, from which crystals can nucleate and grow.
-
Self-Validation & Troubleshooting:
-
Clear Drop: No change. The compound may be too soluble or the concentration too low. Try a stronger precipitant in the reservoir or a higher initial concentration.
-
Amorphous Precipitate: Crystallization occurred too rapidly. Slow the process by reducing the concentration, using a weaker precipitant, or moving to a lower temperature.
-
Oily Phase: The compound "oiled out" instead of crystallizing. This happens when supersaturation is achieved at a concentration above the oiling-out limit. Dilute the initial sample and try again.
-
Microcrystals: Many small crystals form instead of a few large ones. This indicates rapid nucleation. Use a lower concentration or a seeding technique (introducing a tiny existing crystal) to promote the growth of a single large crystal.
-
From Crystal to Computer: Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next step is to analyze it using X-ray diffraction.
The Workflow: A Bird's-Eye View
The path from a physical crystal to a refined 3D model is a multi-stage process involving both hardware and sophisticated software.
Caption: Overall workflow for X-ray crystal structure analysis.
Data Collection Strategy
A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[8] This cryogenic cooling is crucial as it minimizes the thermal vibration of atoms, leading to sharper diffraction spots and higher-quality data. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[8][9] The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible.[3]
Data Processing
The raw diffraction images are processed to extract a list of reflection indices (h,k,l) and their corresponding intensities.[9][10] This involves three key steps:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation.[9]
-
Integration: Measuring the total intensity of each diffraction spot on every image.[10]
-
Scaling and Merging: Correcting for experimental variations and combining multiple measurements of symmetry-equivalent reflections to produce a final, unique dataset.[9] The quality of this process is assessed using statistics like the symmetry-related R-factor (Rmerge).[3]
Decoding the Blueprint: Structure Solution and Refinement
With a processed dataset, the real work of determining the atomic arrangement begins.
The Phase Problem and Structure Solution
While we can measure the intensities (which are related to the amplitude) of the diffracted X-rays, we lose the phase information. This is the "phase problem" of crystallography. For small molecules like our pyrazole derivatives, this problem is routinely solved using direct methods, which use statistical relationships between the measured intensities to estimate the initial phases.[3][8] This provides a rough initial electron density map where the positions of most non-hydrogen atoms can be identified.[11]
The Refinement Cycle: Honing the Model
The initial model is then improved through an iterative process of least-squares refinement.[8][12] The goal is to adjust the atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the structure factors calculated from the model (|Fcalc|) and those observed from the experiment (|Fobs|).[8]
Caption: The iterative cycle of crystallographic structure refinement.
The progress of refinement is monitored using R-factors, primarily R1 and wR2. A final R1 value below 5% for high-quality data indicates an excellent fit between the model and the experimental data. Difference Fourier maps (Fo-Fc) are used to locate missing atoms (like hydrogens) or identify regions where the model is incorrect.[11]
Table 1: Example Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Chemical Formula | C₁₀H₇ClN₂O₂ |
| Formula Weight | 222.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 12.12, 8.93, 17.75 |
| α, β, γ (°) | 90, 90.43, 90 |
| Volume (ų) | 1922.0 |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 15890 |
| Unique Reflections | 3370 |
| R_int | 0.045 |
| Final R1 [I > 2σ(I)] | 0.038 |
| wR2 (all data) | 0.095 |
| Goodness-of-Fit (GOF) | 1.05 |
The Final Picture: Structural Analysis and Its Implications for Drug Design
With a fully refined and validated crystal structure, we can extract a wealth of chemical information.
Molecular Geometry and Conformation
The analysis begins with the molecule itself. We can precisely determine all bond lengths, bond angles, and torsion angles. A key parameter for this class of compounds is the dihedral angle between the pyrazole ring and the 4-chlorophenyl ring. This angle defines the molecule's conformation and is critical for how it fits into a protein's binding pocket.
Intermolecular Interactions and Crystal Packing
Equally important is the analysis of how molecules pack together in the crystal lattice. These non-covalent interactions are directly analogous to those that govern drug-target binding. For this compound derivatives, several key interactions are expected:
-
Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). It often forms strong, dimeric structures with neighboring molecules, creating an R²₂(8) ring motif.[13][14]
-
Halogen Bonding: The chlorine atom on the phenyl ring can act as an electrophilic region (a "σ-hole") and interact favorably with nucleophilic atoms like oxygen or nitrogen.
-
π-π Stacking: The aromatic pyrazole and phenyl rings can stack on top of each other, contributing to the overall stability of the crystal lattice.
-
C-H···O/N Interactions: Weaker hydrogen bonds involving carbon as a donor are also prevalent and help direct the crystal packing.[13]
Caption: Key intermolecular forces governing crystal packing.
Techniques like Hirshfeld surface analysis can be used to visually and quantitatively summarize these interactions, showing the relative contributions of each contact type to the overall crystal packing.[15]
Relevance to Drug Development
The crystal structure provides a definitive, experimentally-determined 3D pharmacophore model. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features (e.g., the conformation or a specific hydrogen bond) with biological activity.
-
Computational Modeling: Serving as a high-quality starting point for molecular docking studies, virtual screening, and molecular dynamics simulations.
-
Lead Optimization: Guiding the rational design of new derivatives with improved potency, selectivity, and physicochemical properties.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have profound effects on its solubility, stability, and bioavailability.
Conclusion
The X-ray crystal structure analysis of this compound derivatives is a powerful and essential tool in the drug discovery pipeline. It transforms a chemical formula into a detailed three-dimensional reality, providing unparalleled insight into molecular conformation and intermolecular interactions. By carefully executing each step, from synthesis and crystallization to data analysis and interpretation, researchers can unlock the structural secrets that underpin biological activity, paving the way for the design of next-generation therapeutics.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
- Resources | Single-Crystal X-ray Diffraction - OpenScholar. (n.d.).
- Structure refinement: some background theory and practical strategies - MIT. (n.d.).
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021). Retrieved January 5, 2026, from [Link]
-
(PDF) A beginner's guide to X-ray data processing - ResearchGate. (2021). Retrieved January 5, 2026, from [Link]
-
Refining X-ray Crystal Structures | Pharmaceutical Crystallography - Books - The Royal Society of Chemistry. (2019). Retrieved January 5, 2026, from [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of the Iranian Chemical Society. Retrieved January 5, 2026, from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). Retrieved January 5, 2026, from [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
This compound - Heterocyclic Compound-Custom Synthesis-Rlavie. (n.d.). Retrieved January 5, 2026, from [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar. (2019). Retrieved January 5, 2026, from [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. (2019). Retrieved January 5, 2026, from [Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents. (n.d.).
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023). Retrieved January 5, 2026, from [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Request PDF - ResearchGate. (2019). Retrieved January 5, 2026, from [Link]
-
(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (2021). Retrieved January 5, 2026, from [Link]
-
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mit.edu [web.mit.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Novel Pyrazole Carboxylic Acids
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pyrazole Caraffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their inclusion in numerous commercially successful drugs.[1][4] Pyrazole carboxylic acids, in particular, offer a versatile chemical framework that allows for systematic structural modifications to tune biological activity and physicochemical properties.[5][6][7] This versatility has established them as promising candidates in the search for new therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[5][8][9][10]
This guide provides a systematic, field-proven framework for conducting the initial in vitro biological activity screening of novel pyrazole carboxylic acid derivatives. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind each experimental choice—to ensure the generation of robust, reproducible, and meaningful data that can confidently guide a drug discovery program.
The Logic of a Tiered Screening Cascade
To maximize efficiency and conserve resources (both compound and time), a tiered or cascaded screening approach is essential. This strategy begins with broad, high-throughput primary assays to identify initial "hits" and progresses to more complex, lower-throughput secondary assays to elucidate the mechanism of action and confirm the initial findings.
Caption: Tiered workflow for screening novel pyrazole carboxylic acids.
Part 1: Anticancer Activity Screening
The pyrazole scaffold is a cornerstone of many targeted anticancer agents.[11] Derivatives have been shown to function through diverse mechanisms, including the inhibition of critical cell signaling kinases (e.g., EGFR, CDK), disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[2][12][13][14]
Primary Assay: Quantitative Cytotoxicity (MTT Assay)
The initial goal is to determine whether a compound possesses cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) properties. The MTT assay is a robust, colorimetric method for this purpose, measuring cell viability by assessing mitochondrial dehydrogenase activity in living cells.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Treat cells with this concentration gradient and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit cell viability by 50%, using non-linear regression analysis.[15][17]
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| PY-CA-001 | MCF-7 (Breast) | 5.2 |
| PY-CA-001 | A549 (Lung) | 12.8 |
| PY-CA-001 | HCT116 (Colon) | 8.1 |
| PY-CA-002 | MCF-7 (Breast) | > 50 |
| PY-CA-002 | A549 (Lung) | > 50 |
| PY-CA-002 | HCT116 (Colon) | > 50 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
Secondary Assays: Elucidating the Mechanism of Cell Death
A low IC₅₀ value indicates potency but does not explain the mechanism. Secondary assays are crucial to determine how the lead compounds induce cell death.
1. Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Experimental Protocol: Annexin V/PI Assay
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[15]
Caption: Principle of apoptosis detection with Annexin V and PI.
2. Cell Cycle Analysis
Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing proliferation. This can be quantified by staining cellular DNA with propidium iodide and analyzing the cell population distribution by flow cytometry.[12][15]
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with the test compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A (to remove RNA), and stain with propidium iodide.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 2: Antimicrobial Activity Screening
With the rise of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority.[18] Pyrazole derivatives have shown significant promise, with some acting via mechanisms such as the inhibition of DNA gyrase, an essential bacterial enzyme.[4][19]
Primary Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of in vitro antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standardized, quantitative, and scalable technique.[21][22]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), as per CLSI/EUCAST guidelines.[21][22]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compounds in appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.
Data Presentation: Hypothetical MIC Data
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) |
| PY-CA-003 | 4 | 16 | > 64 |
| PY-CA-004 | 32 | > 64 | > 64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 |
Secondary Assay: Bactericidal vs. Bacteriostatic Activity
The MIC value does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic).[18] This is determined by finding the Minimum Bactericidal Concentration (MBC).
Experimental Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from all the clear wells (at and above the MIC).
-
Plating: Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
Reading MBC: The MBC is the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Caption: Workflow from MIC determination to MBC classification.
Part 3: Anti-inflammatory Activity Screening
Pyrazole-based compounds are renowned for their anti-inflammatory properties, exemplified by the selective COX-2 inhibitor Celecoxib.[10][23] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9]
Primary Assay: COX-1 and COX-2 Inhibition
The arachidonic acid cascade is mediated by two key COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[9] An ideal anti-inflammatory agent selectively inhibits COX-2 to minimize side effects associated with COX-1 inhibition.
Caption: The Arachidonic Acid inflammatory cascade.
Experimental Protocol: Colorimetric COX Inhibition Assay
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference standard (e.g., Celecoxib) in a 96-well plate.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂). The peroxidase activity of COX then converts PGG₂ to PGH₂, a process that can be monitored colorimetrically using a suitable probe (e.g., TMPD).
-
Data Acquisition: Measure the change in absorbance over time using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.
Data Presentation: Hypothetical COX Inhibition Data
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| PY-CA-005 | 25.0 | 0.5 | 50 |
| PY-CA-006 | 2.1 | 1.8 | 1.2 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
Secondary Assay: Inhibition of Nitric Oxide (NO) Production
In a cellular context, macrophages activated by lipopolysaccharide (LPS) produce large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[24] This assay measures a compound's ability to suppress this inflammatory response in cells.
Experimental Protocol: LPS-Induced NO Inhibition
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Conclusion: From Hit to Lead
This structured, multi-tiered screening approach provides a robust foundation for evaluating novel pyrazole carboxylic acids. The primary assays serve as a wide net to catch any significant biological activity, while the secondary, mechanism-focused assays provide the critical insights needed to validate and prioritize these initial "hits."[25] Compounds that demonstrate high potency (low IC₅₀ or MIC), selectivity (e.g., for COX-2 or specific cancer cell lines), and a clear, desirable mechanism of action can be confidently advanced as lead candidates for further optimization and eventual in vivo testing.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][5][6][7]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link][20]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]
-
CLSI. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link][18]
-
Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link][8]
-
Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link][12]
-
Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. [Link][13]
-
Us, J., & S, J. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link][26]
-
IJCRT. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. [Link][16]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. [Link][9]
-
Mathew, B., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-131. [Link][19]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link][27]
-
Simões, M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences, 13(13), 7794. [Link][21]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link][22]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1344. [Link][1]
-
Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(1), 188. [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link][11]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. The University of Texas at El Paso. [Link][25]
-
Cordes, N. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 176, 11-23. [Link][17]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC. [Link][14]
-
ResearchGate. (n.d.). The mechanism of action of the anticancer activity pathway. ResearchGate. [Link][2]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138. [Link][28]
-
Us, J., & S, J. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research. [Link][29]
-
University of Groningen. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. University of Groningen Research Portal. [Link]
-
ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
-
Anti-Infective Agents. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link][4]
-
S, S. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link][23]
-
European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ResearchGate. [Link][10]
-
ResearchGate. (n.d.). Pyrazole derivatives showing antimicrobial activity. ResearchGate. [Link][3]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. srrjournals.com [srrjournals.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. ijcrt.org [ijcrt.org]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. scholarworks.utep.edu [scholarworks.utep.edu]
- 26. researchgate.net [researchgate.net]
- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 28. researchgate.net [researchgate.net]
- 29. journals.innovareacademics.in [journals.innovareacademics.in]
A Technical Guide to Elucidating the Mechanism of Action for Pyrazole-Based Compounds
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for the targeting of a wide array of biological macromolecules, leading to diverse pharmacological effects, including anti-inflammatory, anticancer, and antihypertensive activities.[3][4][5][6] Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation therapeutics and for ensuring their safety and efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the MoA of novel pyrazole-based compounds. We will explore the most common molecular mechanisms, detail robust experimental workflows for target identification and validation, and provide field-proven protocols, moving from in vitro biochemical assays to cellular and structural biology techniques.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] This structure is not only synthetically accessible but also serves as a versatile bioisostere, enabling it to interact with biological targets in multiple ways.[1][2] The N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor, facilitating precise interactions within protein binding pockets.[6] This adaptability has led to the development of blockbuster drugs targeting a range of protein families.
Some of the most prominent examples of pyrazole-containing pharmaceuticals include:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for treating inflammation.[7]
-
Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction.[3][6]
-
Ruxolitinib: A Janus kinase (JAK) 1/2 inhibitor for myelofibrosis and other cancers.[2]
-
Crizotinib: An ALK and ROS1 kinase inhibitor used in non-small cell lung cancer.[1]
The success of these molecules underscores the importance of the pyrazole core and highlights the diversity of mechanisms through which these compounds can exert their therapeutic effects.
Caption: Inhibition of the COX-2 pathway by pyrazole compounds.
-
Protein Kinase Inhibition: A significant number of pyrazole-based drugs are protein kinase inhibitors (PKIs) used in oncology. [1][8]Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. [1][2]Pyrazole derivatives, such as Ruxolitinib (a JAK inhibitor), act as ATP-competitive inhibitors, binding to the kinase's ATP pocket and preventing the phosphorylation of downstream substrates, thereby blocking aberrant signaling pathways. [2][9]
Caption: General kinase signaling cascade blocked by a pyrazole inhibitor.
Receptor Modulation
While less common than enzyme inhibition, some pyrazole compounds function by modulating the activity of cell surface receptors, particularly G-protein coupled receptors (GPCRs). They can act as agonists, antagonists, or allosteric modulators, influencing downstream signaling cascades initiated by endogenous ligands. [10][11]The investigation of pyrazole libraries against orphan GPCRs remains an active area of drug discovery. [12]
Experimental Workflow for MoA Elucidation
A systematic, multi-faceted approach is essential for accurately determining the MoA of a novel pyrazole compound. This workflow progresses from broad, high-throughput methods to confirm biological activity to specific, detailed assays that define the molecular interactions.
Caption: A systematic workflow for elucidating a compound's MoA.
Phase 1: Target Identification and Engagement
The first crucial step is to confirm that the compound directly interacts with a protein target within the cell.
DSF is a powerful, high-throughput technique to identify protein-ligand binding. [13][14]The principle is that a ligand binding to a protein will typically increase its thermal stability. [14][15]This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds. [15] Rationale: This assay provides direct evidence of physical interaction between the compound and a purified protein target. A positive thermal shift (ΔTm) is a strong indicator of target engagement. It is often used to screen a compound against a panel of candidate proteins or to validate a hypothesized target. [13] Protocol 1: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare the purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES or PBS).
-
Prepare the pyrazole compound stock solution in DMSO (e.g., 10 mM). Create a dilution series to achieve final assay concentrations ranging from 0.1 to 100 µM.
-
Prepare a fluorescent dye solution (e.g., SYPRO Orange) at a working concentration (e.g., 5X final concentration).
-
-
Assay Setup (96-well or 384-well qPCR plate):
-
For each reaction well, combine the protein solution, the compound dilution (or DMSO vehicle control), and buffer to the desired volume.
-
Self-Validation Control: Include a "no-ligand" control (protein + DMSO) to establish the baseline Tm of the protein. Include a "no-protein" control to check for compound-dye interactions.
-
Add the fluorescent dye to each well. The final volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of ~1°C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, often calculated by finding the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (DMSO control). A ΔTm > 2°C is generally considered a significant hit.
-
| Compound | Target Protein | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | Kinase A | - | 42.5 | 0.0 |
| Pyrazole-X | Kinase A | 10 | 48.2 | +5.7 |
| Pyrazole-Y | Kinase A | 10 | 42.8 | +0.3 |
| Table 1: Example DSF data showing target engagement of Pyrazole-X with Kinase A. |
Phase 2: In Vitro Validation & Potency Determination
Once a direct interaction is confirmed, the functional consequence of this binding must be quantified. For enzyme inhibitors, this involves determining the compound's potency.
These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. [16][17]The output is typically the IC50 value: the concentration of inhibitor required to reduce enzyme activity by 50%. [18] Rationale: This experiment validates the functional impact of binding. While DSF confirms binding, it doesn't guarantee a functional effect. An enzyme assay directly measures the compound's ability to inhibit the target's catalytic function, providing a quantitative measure of potency (IC50). [19] Protocol 2: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase, its specific substrate, and ATP in a kinase assay buffer. The ATP concentration is often set near its Km value for competitive inhibitor studies.
-
Prepare a serial dilution of the pyrazole inhibitor in DMSO, then dilute further in the assay buffer.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the kinase and the pyrazole inhibitor (or DMSO vehicle control).
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity). In the ADP-Glo™ assay, this is a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) | Inhibition Type |
| Staurosporine (Control) | Kinase A | 5.2 | ATP-Competitive |
| Pyrazole-X | Kinase A | 25.8 | ATP-Competitive |
| Pyrazole-Y | Kinase A | >10,000 | N/A |
| Table 2: Example kinase inhibition data for pyrazole compounds. |
Phase 3: Cellular and Structural Confirmation
The final phase is to confirm that the compound's activity in a purified system translates to a cellular context and to understand the precise molecular interactions.
Western blotting is used to measure changes in the levels of specific proteins in cell lysates. [20]To validate an MoA, researchers treat cells with the compound and probe for downstream markers of target engagement. For a kinase inhibitor, this would involve looking at the phosphorylation status of a known substrate. [9] Rationale: This assay bridges the gap between in vitro activity and cellular function. It provides evidence that the compound engages its target in a complex biological environment and produces the expected downstream effect (e.g., decreased phosphorylation), confirming the on-target MoA. [21] Protocol 3: Western Blot for Kinase Pathway Inhibition
-
Cell Treatment and Lysis:
-
Culture cells known to have an active signaling pathway involving the target kinase.
-
Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a set time. Include a vehicle (DMSO) control.
-
Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors. [20] * Clarify the lysate by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer. [21] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [20] * Block the membrane (e.g., with 5% BSA or nonfat milk) to prevent non-specific antibody binding. [22] * Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate of the target kinase.
-
Self-Validation Control: Also probe a separate blot with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. [21]
-
-
Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [22] * Wash again and apply an enhanced chemiluminescence (ECL) substrate. [23] * Detect the signal using X-ray film or a digital imager. A decrease in the phospho-protein signal with increasing compound concentration indicates successful target inhibition.
-
X-ray crystallography is the gold standard for visualizing the atomic-level interactions between a compound and its protein target. [24][25][26][27]By obtaining a crystal structure of the protein-ligand complex, researchers can precisely see the binding mode, identify key hydrogen bonds and hydrophobic interactions, and understand the structural basis for the compound's potency and selectivity. [24][28]This information is invaluable for structure-based drug design and lead optimization. [24]
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable asset in the drug discovery toolkit. Its proven success across multiple target classes ensures its continued exploration. The systematic elucidation of a compound's mechanism of action, using a tiered approach of biophysical, biochemical, cellular, and structural methods, is critical for advancing a lead candidate. The workflows and protocols described here provide a self-validating framework for researchers to confidently characterize the MoA of novel pyrazole-based compounds, paving the way for the development of safer and more effective medicines.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Western Blotting Protocol. Cell Signaling Technology.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- A standard operating procedure for an enzym
- Enzymatic Assay of Trypsin Inhibition. Protocols.io.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central.
- Crystallography Illuminates Drug Targets. Drug Discovery and Development.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- Protein X-ray Crystallography in Drug Discovery.
- The current role and evolution of X-ray crystallography in drug discovery and development. Drug Discovery and Development.
- X-ray crystallography. Wikipedia.
- New substituted pyrazole derivatives targeting COXs as potential safe anti-inflamm
- Western Blotting Protocol. Cell Signaling Technology.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Western Blotting Protocol. YouTube.
- General Western Blot Protocol Overview. Novus Biologicals.
- Western Blot (WB) Resource Center. Cell Signaling Technology.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RMIT University.
- Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Chemistry Research.
- Mechanism of Action (MOA).
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Semantic Scholar.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Experimental Methods for Identifying Drug-Drug Interactions.
- Known experimental techniques to identify drug targets.
- (PDF) Protocol for performing and optimizing differential scanning fluorimetry experiments.
- Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io.
- Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Link.
- Identifying mechanism-of-action targets for drugs and probes. PubMed Central.
- Discovery of GPCR ligands for probing signal transduction p
- GPCRs in Intracellular Compartments: New Targets for Drug Discovery. MDPI.
- Trends in GPCR drug discovery: new agents, targets and indic
- Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.
- GPCR Compound Library. TargetMol.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR Compound Library | TargetMol [targetmol.com]
- 13. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
- 23. m.youtube.com [m.youtube.com]
- 24. migrationletters.com [migrationletters.com]
- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 28. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Analogs
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][4] The structural rigidity of the pyrazole ring, coupled with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties, making it an ideal scaffold for targeted drug design.[5]
This guide focuses on a particularly compelling pyrazole derivative: 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The presence of the 4-chlorophenyl group at the 5-position and a carboxylic acid at the 3-position provides a unique molecular framework with significant potential for therapeutic applications. This document will provide a comprehensive technical overview of the synthesis of this core structure and its analogs, delving into the underlying chemical principles, detailed experimental protocols, and the biological evaluation of these compounds. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only replicate these findings but also to innovate within this promising chemical space.
Core Synthesis Strategy: A Multi-step Approach to the Pyrazole Nucleus
The synthesis of this compound is most effectively achieved through a well-established multi-step sequence. This approach begins with the formation of a chalcone intermediate, followed by cyclization to construct the pyrazole ring, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. This strategy offers a high degree of control and adaptability for the synthesis of a diverse library of analogs.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Core Structure
Step 1: Claisen-Schmidt Condensation for Chalcone Formation
The initial step involves the base-catalyzed Claisen-Schmidt condensation between 4-chloroacetophenone and a suitable aromatic aldehyde.[6] This reaction forms the α,β-unsaturated ketone, commonly known as a chalcone, which serves as the key precursor for the pyrazole ring.[7] The use of a strong base, such as sodium hydroxide, facilitates the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable conjugated chalcone.[6][8]
Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol, add 10 mL of a 40% aqueous sodium hydroxide solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a yellow precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from ethanol to afford pure (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.
Step 2: Pyrazole Ring Formation via Cyclization
The construction of the pyrazole ring is achieved through the cyclization of the chalcone intermediate with hydrazine hydrate.[9][10] This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazoline intermediate, which then aromatizes to the pyrazole.[2] To obtain the desired 3-carboxylic acid functionality, the chalcone is reacted with a hydrazine derivative that can be subsequently converted to the carboxylic acid, or the cyclization is performed with a reagent that introduces a precursor to the carboxylic acid at the 3-position. A common and effective method is to use a reagent like ethyl acetoacetate in the initial condensation or to react the chalcone with a reagent that will install an ester group at the 3-position during cyclization. For this guide, we will detail the reaction of the chalcone with hydrazine hydrate to form the pyrazole ring, with the understanding that a precursor to the carboxylic acid is carried through. For the purpose of this guide, we will assume the synthesis of an esterified pyrazole which will be hydrolyzed in the final step.
Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
-
Dissolve the synthesized chalcone (2.43 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
The final step in the synthesis of the core structure is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[11] This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification protonates the carboxylate salt to yield the final product.
Experimental Protocol: Synthesis of this compound
-
Dissolve ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (2.65 g, 10 mmol) in 50 mL of ethanol.
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.
-
Reflux the mixture for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 2N hydrochloric acid until the pH is approximately 2-3.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Part 2: Characterization of the Core Structure
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the chlorophenyl and phenyl rings, a singlet for the pyrazole C4-H, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will depend on the solvent used.[12][13] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring, the chlorophenyl and phenyl rings, and the carbonyl carbon of the carboxylic acid.[12][14] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretching of the pyrazole ring, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₇ClN₂O₂). |
Part 3: Design and Synthesis of Novel Analogs
The core structure of this compound offers multiple points for modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the N1 position of the pyrazole ring, the carboxylic acid group at the C3 position, and the 4-chlorophenyl group at the C5 position.
SAR-Driven Design Strategy
Caption: Structure-Activity Relationship (SAR) driven design strategy for novel analogs.
Synthesis of N-Substituted Analogs
Alkylation or arylation at the N1 position of the pyrazole ring can significantly impact the compound's lipophilicity and its interaction with biological targets.
Experimental Protocol: Synthesis of Ethyl 1-methyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (2.65 g, 10 mmol) in 50 mL of dry acetone, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add dimethyl sulfate (1.39 g, 11 mmol) dropwise to the stirred suspension.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield the N-methylated product. Subsequent hydrolysis as described previously will yield the corresponding carboxylic acid.
Synthesis of C3-Amide Analogs
Conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide
-
To a solution of this compound (2.23 g, 10 mmol) in 30 mL of dry dichloromethane (DCM), add oxalyl chloride (1.52 g, 12 mmol) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in 30 mL of dry DCM and cool to 0°C.
-
Add a solution of aniline (0.93 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 10 mL of DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Part 4: Biological Evaluation
The synthesized analogs should be evaluated for their biological activity to establish SAR. Given the broad therapeutic potential of pyrazoles, screening against cancer cell lines and microbial strains is a logical starting point.[15][16][17][18][19]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][10][20][21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[9][22][23][24]
Experimental Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Include a solvent control and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold and subsequent biological testing can reveal critical SAR insights.
| Modification Site | General Observation | Rationale |
| N1-Position | Introduction of small alkyl or substituted aryl groups can enhance anticancer activity.[3] | Increased lipophilicity can improve cell membrane penetration. Aryl groups can engage in additional binding interactions. |
| C3-Position | Conversion of the carboxylic acid to amides or esters can modulate activity.[1] | Amides can form additional hydrogen bonds. Esters can act as prodrugs, improving bioavailability. |
| C5-Phenyl Ring | Substitution with electron-withdrawing or electron-donating groups can significantly alter potency and selectivity.[5] | Electronic effects can influence the overall charge distribution of the molecule and its interaction with the target protein's active site. |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries. The biological evaluation protocols provide a clear framework for assessing the anticancer and antimicrobial potential of these new analogs.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific molecular targets of the most active compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models.
-
Combinatorial Synthesis: Utilizing high-throughput synthesis techniques to rapidly generate and screen large libraries of analogs.
-
Computational Modeling: Employing molecular docking and QSAR studies to guide the rational design of more potent and selective inhibitors.
By integrating synthetic chemistry, biological screening, and computational approaches, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the discovery of next-generation medicines.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
-
Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. [Link]
-
Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. (n.d.). Chinese Chemical Letters. [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). ACS Omega. [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. (2017, December 17). The Pharma Innovation Journal. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). National Institutes of Health. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009, June 1). PubMed. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022, June 11). National Institutes of Health. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023, August 17). ACS Omega. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). MDPI. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025, August 10). ResearchGate. [Link]
-
This compound, 97% | 54006-63-2. (n.d.). J&K Scientific. [Link]
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. (n.d.). nevoLAB. [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). THIEME. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025, October 24). ResearchGate. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025, August 19). Preprints.org. [Link]
-
A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. (n.d.). ResearchGate. [Link]
-
Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. hereditybio.in [hereditybio.in]
- 10. atcc.org [atcc.org]
- 11. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 12. rsc.org [rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 15. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. srrjournals.com [srrjournals.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistnotes.com [chemistnotes.com]
- 24. botanyjournals.com [botanyjournals.com]
A Technical Guide to the Computational Modeling of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid's Electronic Structure
Abstract
This whitepaper provides a comprehensive technical guide for the computational modeling of the electronic structure of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This pyrazole derivative is a significant scaffold in medicinal chemistry, and understanding its electronic properties is paramount for rational drug design and development.[1][2][3] We will delve into the theoretical underpinnings of Density Functional Theory (DFT), provide a detailed, step-by-step protocol for performing the calculations, and offer insights into the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research.
Introduction: The "Why" Behind the Model
In the landscape of modern drug discovery, understanding the intricate electronic characteristics of a molecule is no longer an academic exercise but a critical component of designing effective and specific therapeutic agents.[4][5][6] this compound and its analogs have demonstrated a wide range of biological activities, including potential antitumor and anti-inflammatory properties.[3][7] The electronic structure of this molecule dictates its reactivity, intermolecular interactions, and ultimately, its ability to bind to a biological target.
By employing computational modeling, we can visualize and quantify key electronic properties that are difficult or impossible to measure experimentally. This in-silico approach allows us to:
-
Predict Reactivity: Identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack.[4][8]
-
Analyze Intermolecular Interactions: Understand how the molecule will interact with its biological target through electrostatic forces, hydrogen bonding, and other non-covalent interactions.[5][6]
-
Guide Synthetic Efforts: Provide insights that can help prioritize the synthesis of derivatives with enhanced activity and optimized properties.
This guide will focus on Density Functional Theory (DFT) as the primary computational method, owing to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[9][10][11]
Part 1: Theoretical Foundations
Density Functional Theory (DFT): A Primer
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13] The foundational Hohenberg-Kohn theorems state that the ground-state properties of a system are uniquely determined by its electron density, a function of only three spatial coordinates.[11][12] This is a significant simplification compared to traditional wavefunction-based methods that must consider the coordinates of every electron.
In practice, we use the Kohn-Sham approach, which recasts the problem into solving a set of equations for non-interacting electrons moving in an effective potential. This potential includes the external potential from the nuclei and an effective potential that accounts for the complex electron-electron interactions. The key to a successful DFT calculation lies in the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules like our target compound, hybrid functionals often provide a good balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that incorporates a portion of exact Hartree-Fock exchange, often yielding reliable geometries and electronic properties.[2]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a halogen (chlorine) and delocalized π-systems, a Pople-style basis set such as 6-311++G(d,p) is a robust choice.[14] Let's break down what this notation means:
-
6-311: Describes the number of Gaussian functions used to represent the core and valence atomic orbitals. This is a triple-zeta basis set, offering more flexibility than smaller sets.
-
++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions and non-covalent interactions where electron density is far from the nuclei.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow the orbitals to change shape, which is essential for describing chemical bonds accurately.
-
The choice of a larger, more flexible basis set generally leads to more accurate results, but at a higher computational cost.[15][16][17]
Part 2: A Step-by-Step Computational Protocol
This section outlines a detailed workflow for calculating the electronic structure of this compound. This protocol can be adapted for use with various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step 1: Molecular Structure Preparation
-
Obtain Initial Coordinates: Start by building the 3D structure of the molecule using a molecular editor such as Avogadro or GaussView. The IUPAC name is this compound.[18]
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF or MMFF94) to resolve any steric clashes or unnatural bond lengths.
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Input File Setup: Create an input file for your quantum chemistry software. Specify the following:
-
Method: DFT, using the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Job Type: Opt (Optimization). This keyword instructs the software to perform a geometry optimization.
-
Charge and Multiplicity: For the neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet).
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
-
Verification: Upon completion, it is crucial to perform a frequency calculation on the optimized geometry. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
Caption: Relationship between calculated electronic properties and drug action.
Analysis of the MEP Map:
For this compound, the MEP map is expected to show:
-
Strong Negative Potential: Around the oxygen atoms of the carboxylic acid group, indicating these are primary sites for hydrogen bond acceptance.
-
Moderate Negative Potential: Associated with the π-system of the pyrazole and chlorophenyl rings and the nitrogen atoms of the pyrazole ring.
-
Strong Positive Potential: On the hydrogen atom of the carboxylic acid, making it a strong hydrogen bond donor.
-
Moderate Positive Potential: On the hydrogen atom attached to the pyrazole nitrogen (the N-H group).
This electrostatic profile is critical for understanding how the molecule might orient itself within a receptor binding pocket.
Conclusion
Computational modeling using DFT provides a powerful, predictive framework for elucidating the electronic structure of promising drug candidates like this compound. By carefully selecting appropriate functionals and basis sets and following a robust computational protocol, researchers can gain invaluable insights into molecular reactivity and intermolecular interactions. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers a rational basis for structure-activity relationship (SAR) studies, ultimately accelerating the journey from a promising compound to a viable therapeutic agent.
References
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.
- Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO.
- WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
- RSC Publishing. (n.d.). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes.
- Wikipedia. (n.d.). HOMO and LUMO.
- ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds.
- Wikipedia. (n.d.). Density functional theory.
- SCM. (n.d.). Molecular Electrostatic Potential (MEP).
- The Journal of Physical Chemistry. (n.d.). Density Functional Theory of Electronic Structure.
- ResearchGate. (2025). Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1 H-pyrazole-3-carboxylic acid.
- ResearchGate. (2017). What basis should I select for calculation of halogen compounds?
- PubMed Central. (n.d.). Density functional theory across chemistry, physics and biology.
- Journal of Medicinal Chemistry. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network.
- CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.
- arXiv. (2003). Electronic Structure: Density Functional Theory.
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- ChemistryViews. (2012). Choosing the Right Basis Set.
- ResearchGate. (2025). COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS.
- OUCI. (2024). Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV- Vis), reactivity (ELF, LOL and Fukui), NCI, molecular docking and in silico ADMET studies by experimental and DFT methods.
- Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?
- SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- Iranian Journal of Biotechnology. (n.d.). Rational design, synthesis and computational structure- activity relationship of novel 3-(4-chlorophenyl)-5-(3- hydroxy-4-ethoxy.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- PubMed. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
Sources
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. ijbiotech.com [ijbiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 6. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. MEP [cup.uni-muenchen.de]
- 9. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Novel Therapeutics: A Guide to Pharmacophore Mapping of Pyrazole-3-Carboxylic Acid Derivatives
An In-Depth Technical Guide
Abstract
The pyrazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][3] The rational design and optimization of novel drug candidates based on this privileged structure necessitate a deep understanding of its essential molecular interactions with biological targets. Pharmacophore modeling, a powerful computational technique, serves as a critical tool in this endeavor.[4][5] It enables the translation of complex molecular interactions into a simplified three-dimensional map of essential chemical features required for biological activity. This guide provides a comprehensive, in-depth walkthrough of the principles, methodologies, and practical applications of pharmacophore mapping as applied to pyrazole-3-carboxylic acid derivatives, intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Pyrazole-3-Carboxylic Acid Scaffold
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their versatile synthetic accessibility and diverse pharmacological profiles make them attractive starting points for developing new therapeutic agents.[3] Molecules incorporating the pyrazole-3-carboxylic acid core have demonstrated efficacy in various domains:
-
Anti-inflammatory and Analgesic: Certain derivatives show significant anti-inflammatory activity, rivaling established drugs like indomethacin.[6]
-
Antimicrobial and Antifungal: This class has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7]
-
Antiviral: Recently, pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, highlighting their potential in combating flaviviruses.[8]
-
Anticancer: Studies have demonstrated the antiproliferative effects of these derivatives against various cancer cell lines, such as human ovarian adenocarcinoma.[9][10]
-
CNS Activity: The well-known cannabinoid receptor antagonist SR141716A (Rimonabant) is a notable example from this chemical family, underscoring its relevance in targeting central nervous system receptors.[11]
Given this therapeutic potential, the challenge lies in efficiently navigating the vast chemical space to identify and optimize new, potent, and selective molecules. This is where pharmacophore mapping provides a decisive advantage, offering a logical framework to guide the design process.[12]
The Core Principle: What is a Pharmacophore?
A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[5] In simpler terms, it is a 3D abstract representation of the key features a molecule must possess to be recognized by its biological target.
These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Centers (PI/NI)
The goal of pharmacophore mapping is to build a model that captures the precise spatial arrangement of these features, which can then be used as a 3D query to screen large compound libraries for molecules that match the model, thus identifying potential new hits.[13]
Caption: Core pharmacophoric features used to define a molecule's interaction potential.
Methodological Workflow: From Dataset to Validated Model
There are two primary approaches to generating a pharmacophore model: structure-based and ligand-based.[14][15]
-
Structure-Based: This approach is used when the 3D structure of the biological target (e.g., from X-ray crystallography) is known. The model is built by identifying key interaction points within the target's binding site.[4]
-
Ligand-Based: When the target structure is unknown, this method is employed. It relies on a set of known active molecules, aligning them and extracting the common chemical features responsible for their activity.[15]
This guide will focus on the ligand-based workflow , which is highly applicable for exploring the diverse activities of pyrazole-3-carboxylic acid derivatives where target structures may not always be available.
Caption: A typical workflow for ligand-based pharmacophore modeling and virtual screening.
PART 3.1: EXPERIMENTAL PROTOCOL - Dataset Preparation and Curation
The quality of the input data dictates the quality of the resulting model. This protocol ensures a robust and reliable dataset.
Objective: To compile and prepare a set of pyrazole-3-carboxylic acid derivatives with known biological activity for model generation.
Methodology:
-
Data Collection:
-
Gather a diverse set of at least 20-40 pyrazole-3-carboxylic acid derivatives with a consistent type of biological activity data (e.g., IC₅₀, EC₅₀, or Kᵢ) against a single target or phenotype.
-
Ensure the activity data spans a wide range, typically 3-4 orders of magnitude.
-
-
Data Partitioning:
-
Randomly divide the dataset into a Training Set (approx. 75% of the compounds) and a Test Set (the remaining 25%).[9]
-
Causality: The training set is used to build the model. The test set, which the model has not seen, is used to validate its predictive power, providing an unbiased assessment of its performance.[16]
-
-
Structure Preparation:
-
Sketch each molecule in 2D and convert it to a 3D structure using molecular modeling software (e.g., MOE, Discovery Studio, Maestro).[5][15]
-
Assign correct protonation states at a physiological pH (e.g., 7.4). The carboxylic acid moiety is critical here and should typically be deprotonated.
-
Perform energy minimization on each structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy, stable 3D conformation.
-
PART 3.2: EXPERIMENTAL PROTOCOL - Pharmacophore Model Generation
Objective: To generate and score pharmacophore hypotheses based on the training set.
Software Examples: PHASE (Schrödinger), Catalyst (BIOVIA Discovery Studio), LigandScout.[14][15]
Methodology:
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse set of low-energy conformers. This is crucial as the bioactive conformation (the shape the molecule adopts when binding to its target) is often not the lowest energy state in solution.
-
Causality: A comprehensive conformational search ensures that the true bioactive conformation is likely included, increasing the chances of identifying the correct pharmacophoric arrangement.
-
-
Feature Definition:
-
Identify the potential pharmacophoric features (HBA, HBD, HY, AR, etc.) for each molecule. Software packages typically do this automatically based on predefined chemical definitions (SMARTS patterns).
-
-
Hypothesis Generation:
-
The software will identify common pharmacophore features among the most active compounds. It aligns the molecules and searches for spatial arrangements of features that are present in the active molecules but absent in the inactive ones.
-
This process generates multiple pharmacophore "hypotheses," each consisting of a unique set of features and their 3D coordinates.
-
-
Scoring and Ranking:
-
Each hypothesis is scored based on how well it maps the active compounds and differentiates them from less active ones. The scoring function considers alignment, feature mapping, and activity data. The highest-scoring hypothesis is selected as the best candidate model.
-
PART 3.3: EXPERIMENTAL PROTOCOL - Rigorous Model Validation
A model is only useful if it is predictive. Validation is a non-negotiable step to establish trustworthiness.[17]
Objective: To assess the ability of the generated pharmacophore model to distinguish active compounds from inactive ones.
Methodology:
-
Test Set Validation:
-
Map the molecules from the previously segregated test set onto the best pharmacophore hypothesis.
-
The model should successfully identify the active compounds in the test set as "hits" (i.e., they fit the pharmacophore well) and the inactive compounds as "non-hits."[18]
-
Calculate the predictive correlation coefficient between the experimental and predicted activity values for the test set.[9]
-
-
Decoy Set Validation (Enrichment Analysis):
-
Create a large database of "decoy" molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but are structurally different and presumed to be inactive.
-
Combine the known active compounds with this large decoy set.
-
Use the pharmacophore model to screen the combined database.
-
Causality: A good model will preferentially select the active compounds from the database. The quality is measured by the Enrichment Factor (EF) and Goodness of Hit (GH) score .[17] A high EF indicates the model enriches the top fraction of the screened results with active compounds. A GH score > 0.7 is considered a very good model.[17]
-
-
Fischer's Randomization Test:
-
The software shuffles the activity data of the training set molecules and attempts to build new pharmacophore models. This is repeated many times (e.g., 99 times).
-
Causality: The statistical significance of the original model is confirmed if the randomized datasets result in models with much lower scores, demonstrating that the original correlation was not due to chance.[16]
-
Caption: The three pillars of pharmacophore model validation.
Case Study: Pharmacophore Model for Antiproliferative Pyrazole Derivatives
A study on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells provides a practical example.[9][10] A ligand-based pharmacophore model was successfully developed to understand the key structural requirements for activity.
The best-ranked hypothesis, AHH.14, consisted of three features: one Hydrogen Bond Acceptor (A) and two Hydrophobic groups (H) .[9]
Data Presentation: Sample Dataset and Validation Metrics
The following tables illustrate the type of data used and the results obtained in such a study.
Table 1: Representative Pyrazole-3-Carboxylic Acid Derivatives and Activity Data
| Compound ID | R1 Substituent | R2 Substituent | IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) | Set Membership |
| PZA-01 | 4-Chlorophenyl | Phenyl | 1.5 | 5.82 | Training |
| PZA-02 | 2,4-Dichlorophenyl | Piperidinyl | 0.8 | 6.10 | Training |
| PZA-03 | 4-Methoxyphenyl | Phenyl | 5.2 | 5.28 | Training |
| PZA-04 | 4-Nitrophenyl | Phenyl | 0.5 | 6.30 | Training |
| PZA-05 | 4-Iodophenyl | Piperidinyl | 0.2 | 6.70 | Training |
| PZA-06 | 4-Chlorophenyl | Morpholinyl | 2.1 | 5.68 | Test |
| PZA-07 | 4-Bromophenyl | Phenyl | 1.1 | 5.96 | Test |
Note: Data is illustrative and based on the principles of SAR studies.[11]
Table 2: Validation Statistics for the AHH.14 Pharmacophore Model
| Metric | Value | Interpretation |
| Regression Coefficient (R²) | 0.909 | The model explains ~91% of the variance in the biological activity of the training set.[9] |
| Predictive Correlation (Q²) | 0.875 | The model shows excellent predictive power on the external test set.[9] |
| Goodness of Hit (GH) Score | 0.78 | The model is highly effective at distinguishing actives from inactives (a score > 0.7 is very good).[17] |
The resulting validated pharmacophore model serves as a powerful 3D query. It can be used to screen millions of compounds in databases like ZINC or ChEMBL to identify novel pyrazole-containing or entirely new scaffolds that possess the required electronic and steric features for potent antiproliferative activity.
Conclusion and Future Directions
Pharmacophore mapping is an indispensable tool in modern drug discovery, providing a rational and efficient pathway for the design of novel therapeutics.[5] For pyrazole-3-carboxylic acid derivatives, this technique allows researchers to distill complex structure-activity relationship (SAR) data into a simple, predictive, and actionable 3D model. By rigorously following a workflow of careful dataset preparation, robust model generation, and multi-faceted validation, scientists can significantly increase the probability of discovering novel lead compounds.
The integration of pharmacophore modeling with other computational methods like molecular docking, molecular dynamics simulations, and machine learning algorithms will further enhance its predictive power, accelerating the journey from a promising scaffold to a life-saving drug.[14]
References
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (N/A). PubMed. Available at: [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Available at: [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. Available at: [Link]
-
A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. (N/A). LinkedIn. Available at: [Link]
-
Pharmacophore model validation using GH score method. (N/A). ResearchGate. Available at: [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2024). LinkedIn. Available at: [Link]
-
Pharmacophore Modeling. (N/A). Profacgen. Available at: [Link]
-
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2014). PMC - NIH. Available at: [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). ResearchGate. Available at: [Link]
-
Validation of pharmacophore models. (2015). Bio-protocol. Available at: [Link]
-
Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (2014). Pak J Pharm Sci. Available at: [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC - NIH. Available at: [Link]
-
Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021). RSC Publishing. Available at: [Link]
-
Applications and Limitations of Pharmacophore Modeling. (N/A). Drug Discovery Pro. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Available at: [Link]
-
Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (2014). PubMed. Available at: [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2020). ACS Publications. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore Modeling - Profacgen [profacgen.com]
- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pjps.pk [pjps.pk]
- 10. Pharmacophore mapping studies on pyrazoles as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 13. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 16. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to Tautomerism and Stability Studies of Substituted 1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of annular tautomerism. For asymmetrically substituted 1H-pyrazoles, the position of the N-H proton is not fixed, leading to an equilibrium between two distinct tautomeric forms. This guide provides a comprehensive exploration of the factors governing the stability of these tautomers, including electronic and steric effects of substituents, solvent polarity, and hydrogen bonding. Furthermore, it offers detailed, field-proven experimental and computational protocols—from low-temperature NMR spectroscopy to Density Functional Theory (DFT) calculations—enabling researchers to confidently determine and predict the predominant tautomeric forms, a critical step in rational drug design and development.
The Phenomenon of Pyrazole Tautomerism
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] In its unsubstituted form, the two tautomers resulting from the shift of a proton between the nitrogen atoms are identical. However, when substituents are introduced at the C3 and C5 positions, a dynamic equilibrium between two different chemical entities, known as annular tautomers, is established (Figure 1).[3]
Understanding and controlling this equilibrium is paramount in drug development. The specific tautomer present can dictate the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby affecting its binding affinity to a biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Annular tautomerism in an asymmetrically substituted 1H-pyrazole.
Core Factors Governing Tautomeric Stability
The position of the tautomeric equilibrium is not random; it is a finely balanced interplay of several internal and external factors.
Electronic Effects of Substituents
The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant factor influencing tautomeric preference. Theoretical and experimental studies have consistently shown a clear trend.[3]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the substituent is at the C3 position.[3][4] This preference arises because the C3 position is adjacent to the pyridine-like (sp²) nitrogen, and EDGs can more effectively donate electron density to this position.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CF₃, and -COOH favor the C5 position.[3][4] Placing an EWG at C5, adjacent to the pyrrole-like (N-H) nitrogen, is electronically more favorable.
These relationships provide a powerful predictive tool for medicinal chemists.
| Substituent Type | Preferred Position | Rationale | Example Groups |
| Electron-Donating (EDG) | C3 | Favorable electronic interaction with the adjacent sp² nitrogen. | -CH₃, -NH₂, -OH, -F, -Cl |
| Electron-Withdrawing (EWG) | C5 | Favorable electronic interaction with the adjacent N-H group. | -CF₃, -NO₂, -COOH, -CHO |
Table 1. General influence of substituent electronic properties on tautomer stability in 3,5-disubstituted 1H-pyrazoles.[3][4]
Solvent Effects
The surrounding medium can significantly shift the tautomeric equilibrium. The polarity and hydrogen-bonding capability of the solvent are key.[3]
-
Polarity: Increasing solvent polarity can stabilize the more polar tautomer. Since tautomers can have different dipole moments, a change in solvent can favor one form over the other.[3]
-
Hydrogen Bonding: Protic solvents (e.g., methanol, water) can engage in hydrogen bonding with the pyrazole nitrogens, potentially altering the energy barrier for proton transfer.[3] In contrast, aprotic solvents (e.g., CDCl₃, DMSO-d₆) are often used in NMR studies to slow this exchange.[3][5] For example, in nonpolar solvents, pyrazoles often exist as hydrogen-bonded dimers, while in DMSO, these dimers are disrupted in favor of monomeric species solvated by the solvent.[5][6]
Inter- and Intramolecular Interactions
In the solid state and in non-polar solvents, pyrazoles frequently self-associate into cyclic dimers, trimers, or linear chains through intermolecular N-H···N hydrogen bonds.[3][6] The formation of these supramolecular structures can lock the system into a single, preferred tautomeric form.[7] Additionally, substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can strongly stabilize a specific tautomer.[2][8]
Aromaticity
The pyrazole ring is aromatic, a significant stabilizing factor. While annular tautomerism involves the interconversion of two aromatic 1H-pyrazole forms, other non-aromatic tautomers (e.g., 3H- or 4H-pyrazoles where a proton resides on a carbon) are also possible. However, computational studies show these non-aromatic forms are substantially higher in energy, confirming that maintaining the delocalized π-system is a powerful driving force.[9][10]
Experimental Workflows for Tautomer Analysis
Determining the tautomeric ratio requires robust experimental techniques that can probe the structure in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and frequently used technique for studying tautomeric equilibria in solution.[3][11] At room temperature, the proton exchange between the two nitrogen atoms is often fast on the NMR timescale, resulting in broadened or averaged signals for the C3 and C5 positions.[3][12]
Causality Behind the Workflow: To overcome rapid proton exchange, the kinetic energy of the system must be reduced. By lowering the temperature, the rate of interconversion can be slowed to a point where the NMR spectrometer can distinguish the separate signals from each individual tautomer.[6][12] This allows for direct observation and quantification of the equilibrium.
Caption: Workflow for Low-Temperature NMR analysis of pyrazole tautomerism.
Step-by-Step Protocol: Low-Temperature NMR
-
Sample Preparation: Dissolve a sufficient amount of the substituted pyrazole in a deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, CD₂Cl₂). The solvent choice is critical; it must not freeze before the tautomeric exchange is slowed.
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K) to establish a baseline.
-
Cooling and Equilibration: Gradually lower the temperature of the NMR probe in 10-20 K increments. At each new temperature, allow the sample to equilibrate for 5-10 minutes before acquiring data.[12]
-
Data Acquisition: Record spectra at each temperature step. Monitor the signals corresponding to the C3/C5 positions and any attached substituents.
-
Analysis: Identify the temperature at which the exchange slows sufficiently to resolve separate signals for each tautomer. The ratio of the tautomers can then be determined by integrating the corresponding distinct signals in the ¹H spectrum.
X-ray Crystallography
While NMR reveals the dynamic equilibrium in solution, X-ray crystallography provides an unambiguous snapshot of the preferred tautomer in the solid state.[2][6][8]
Causality Behind the Method: This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern allows for the calculation of electron density and thus the precise location of each atom, including the N-H proton, definitively identifying the tautomer present in the crystal lattice.[13]
Step-by-Step Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mounting: Carefully mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final refined structure will clearly show the position of the N-H proton, identifying the tautomer. It will also reveal any intermolecular hydrogen bonding patterns.[7]
Computational Chemistry: Predicting Stability
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and rationalizing tautomeric stability.[9][14] They allow for the rapid assessment of substituent effects and provide insights that are complementary to experimental data.
Causality Behind the Workflow: This workflow is designed to find the lowest energy (most stable) structure for each potential tautomer on the potential energy surface. Geometry optimization finds the local energy minimum for each isomer.[9] Frequency calculations confirm that this structure is a true minimum (no imaginary frequencies) and provide the zero-point vibrational energy.[9] By comparing the final electronic energies, a reliable prediction of the relative stability can be made.
Caption: A typical DFT workflow for calculating relative tautomer stability.
Step-by-Step Protocol: DFT Calculation
-
Structure Generation: Build the 3D structures of the potential tautomers of interest.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).[3][9] If studying behavior in solution, a solvent model like the Polarizable Continuum Model (PCM) can be included.[9][15]
-
Frequency Calculation: At the same level of theory, perform a frequency calculation on each optimized structure. This is a self-validating step: the absence of imaginary frequencies confirms the structure is a true energy minimum.[9]
-
Energy Analysis: Extract the final electronic energy and the zero-point vibrational energy (ZPVE) from the output files. Calculate the relative energy (ΔE) of each tautomer with respect to the most stable form. A lower relative energy indicates greater stability.
| Tautomer of 3-Trifluoromethyl-5-methyl-1H-pyrazole | Relative Energy (ΔE) in kJ/mol (Gas Phase) | Predicted Population (%) |
| 3-CF₃-5-Me (More Stable) | 0.00 | >99% |
| 3-Me-5-CF₃ (Less Stable) | ~15-20 | <1% |
Table 2. Illustrative DFT data predicting the tautomeric preference for 3-trifluoromethyl-5-methyl-1H-pyrazole, consistent with the principle that EWGs favor the C5 position. Note: Actual values depend on the specific level of theory used.[3]
Conclusion
The tautomerism of substituted 1H-pyrazoles is a critical, multifaceted phenomenon with profound implications for drug design. The stability of a given tautomer is governed by a predictable interplay of substituent electronics, solvent environment, and hydrogen bonding. A synergistic approach, combining the solution-state insights from low-temperature NMR, the solid-state certainty of X-ray crystallography, and the predictive power of DFT calculations, provides the most comprehensive understanding. By mastering these principles and protocols, researchers can move beyond serendipity to a state of rational design, engineering pyrazole-based molecules with optimized properties for therapeutic success.
References
-
Schulze, B., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]
-
Taszarek, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]
-
Gueorgieva, S., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. Available at: [Link]
-
Chermahini, A. N., & Teimouri, A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry. Available at: [Link]
-
Alvarez-Corral, R., et al. (2007). The annular tautomerism of the curcuminoid NH-pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taszarek, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI. Available at: [Link]
-
Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Jarończyk, M., et al. (2012). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Jasiński, R. (2017). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]
-
Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Cabildo, P., et al. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]
-
Chermahini, A. N., & Teimouri, A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... ResearchGate. Available at: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2023). New Journal of Chemistry. Available at: [Link]
-
Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Taszarek, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health. Available at: [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Elguero, J., et al. (2011). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate. Available at: [Link]
-
Dam, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available at: [Link]
-
Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (n.d.). (A) Pyrazole structures can be described as two different tautomers.... ResearchGate. Available at: [Link]
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
-
Belair, M. F., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules. Available at: [Link]
-
Elguero, J., et al. (2023). Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. DSpace Repository. Available at: [Link]
-
Catalán, J., et al. (1997). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. Available at: [Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. purkh.com [purkh.com]
- 11. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
- 13. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 14. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]
- 15. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the pyrazole core, delving into its fundamental physicochemical properties, diverse synthetic methodologies, and extensive pharmacological applications. We will examine the structure-activity relationships that govern its efficacy and explore the mechanisms of action of key pyrazole-containing drugs. From blockbuster anti-inflammatory agents to cutting-edge cancer therapeutics, the pyrazole motif continues to empower the development of novel medicines to combat a spectrum of human diseases. This document serves as a technical resource for professionals in the field, offering insights into the strategic application of the pyrazole core in the design of next-generation therapeutics.
The Pyrazole Nucleus: Physicochemical Properties and Biological Significance
The pyrazole ring is a five-membered aromatic heterocycle with a molecular formula of C₃H₄N₂.[1] Its unique electronic configuration and structural features are pivotal to its success in medicinal chemistry. The two adjacent nitrogen atoms create a distinct electronic environment: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[2] This dual hydrogen bonding capability allows pyrazole-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.[1][3]
Furthermore, the pyrazole ring is relatively stable to metabolic degradation and can act as a bioisostere for other aromatic rings, such as phenyl groups, offering advantages in modulating physicochemical properties like solubility and lipophilicity.[2] The phenomenon of tautomerism, where unsymmetrically substituted pyrazoles can exist as a mixture of isomers, presents both a challenge and an opportunity in drug design, influencing receptor binding and pharmacokinetic profiles.[1][2] The inherent versatility of the pyrazole scaffold allows for substitution at various positions, enabling fine-tuning of the molecule's steric and electronic properties to optimize potency and selectivity.[4]
The significance of the pyrazole core is underscored by the numerous FDA-approved drugs that incorporate this moiety.[2][5][6] These drugs span a wide range of therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders, demonstrating the broad applicability of this remarkable heterocycle.[2][7][8][9]
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
One of the most fundamental methods is the Knorr synthesis, which involves the condensation of a hydrazine or its derivative with a β-dicarbonyl compound.[10] This versatile reaction allows for the preparation of a wide variety of substituted pyrazoles.
Experimental Protocol: A Generalized Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Caption: Knorr Pyrazole Synthesis Workflow.
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines
Another widely employed method involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[11] This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and dehydration to afford pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[12]
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and regioselective method for the synthesis of pyrazoles.[13] This approach offers access to pyrazoles with substitution patterns that may be difficult to achieve through condensation reactions.
Modern Synthetic Approaches
In recent years, modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions have been increasingly utilized for the efficient and environmentally friendly production of pyrazole derivatives.[10] These methods often lead to higher yields, shorter reaction times, and simpler purification procedures.
Pharmacological Landscape of the Pyrazole Core
The pyrazole scaffold is a prolific source of pharmacologically active compounds, with derivatives demonstrating efficacy across a multitude of therapeutic areas.
Anti-inflammatory Agents
Anticancer Therapeutics
In oncology, the pyrazole nucleus is a key component of several targeted therapies.[18][19] Pyrazole derivatives have been shown to inhibit a variety of protein kinases that are critical for cancer cell proliferation and survival, including EGFR, VEGFR-2, and CDKs.[18][19] For instance, crizotinib (Xalkori®) is a pyrazole-containing anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[6] Niraparib (Zejula®), another pyrazole-based drug, is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[2] The mechanism often involves the pyrazole moiety forming key hydrogen bonds within the ATP-binding pocket of the target kinase.[2][20]
Caption: Pyrazole Kinase Inhibitor Mechanism.
Antimicrobial and Antiviral Agents
The pyrazole scaffold has also been exploited in the development of agents to combat infectious diseases.[7][21] Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, including against resistant strains like MRSA.[21][22] In the realm of antiviral research, pyrazole-containing compounds have shown promise against a range of viruses, including coronaviruses.[23][24] The antibiotics cefoselis and ceftolozane are examples of approved drugs that feature a pyrazole moiety.[6][21]
Agents for Neurological Disorders
The treatment of neurological and psychiatric disorders is another area where pyrazole derivatives have made a significant impact.[1][25][26] They have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, making them potential antidepressants and anticonvulsants.[27] Furthermore, pyrazole-based compounds are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][26][28]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective pyrazole-based drugs relies heavily on understanding the structure-activity relationship (SAR).[4][20] SAR studies elucidate how modifications to the pyrazole core and its substituents influence biological activity. For example, in the case of COX-2 inhibitors, the nature and position of substituents on the pyrazole ring are critical for achieving selectivity over the COX-1 isoform.[14] Similarly, for kinase inhibitors, specific substitution patterns on the pyrazole are required to achieve potent inhibition and a desirable selectivity profile against a panel of kinases.[18][20] Computational methods, such as molecular docking, are often employed in conjunction with experimental data to rationalize SAR and guide the design of new analogs with improved properties.[29]
Approved Drugs and Clinical Candidates
The therapeutic success of the pyrazole core is evident in the number of drugs that have reached the market and are currently in clinical development.[2][6]
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor[6][7] |
| Crizotinib (Xalkori®) | Anticancer | ALK and ROS1 Inhibitor[6][30] |
| Ruxolitinib (Jakafi®) | Anticancer | JAK1 and JAK2 Inhibitor[6] |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor[5][6] |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 Inhibitor[6][29] |
| Niraparib (Zejula®) | Anticancer | PARP Inhibitor[2][6] |
| Berotralstat (Orladeyo®) | Hereditary Angioedema | Plasma Kallikrein Inhibitor[2] |
This table represents a selection of prominent pyrazole-containing drugs and is not exhaustive. The continued approval of new pyrazole-based medicines highlights the enduring importance of this scaffold in drug discovery pipelines.[2]
Future Perspectives
The pyrazole core is poised to remain a central theme in medicinal chemistry for the foreseeable future. The ongoing exploration of novel synthetic methodologies will undoubtedly provide access to an even greater diversity of pyrazole-based chemical matter. The application of advanced computational techniques will further refine our ability to design pyrazole derivatives with exquisite potency and selectivity for their biological targets. As our understanding of disease biology deepens, the versatility of the pyrazole scaffold will be leveraged to address new and challenging therapeutic targets. The development of pyrazole-based proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities represents an exciting new frontier for this privileged heterocyclic system.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
-
Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Wiley Online Library. [Link]
-
Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. PubMed. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. PubMed. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. Royal Society of Chemistry. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Pyrazole derivatives with antiviral activity. ResearchGate. [Link]
-
Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. PMC. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]
- 29. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Knorr Pyrazole Synthesis of 5-Aryl-3-Carboxy Pyrazoles
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. Specifically, this document focuses on the synthesis of 5-aryl-3-carboxy pyrazoles, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in numerous biologically active compounds.[1][2][3] First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5] The versatility and simplicity of this method have established it as a vital tool for researchers and scientists.[1][4]
The pyrazole core is a key pharmacophore, and derivatives such as 5-aryl-3-carboxy pyrazoles have shown potential as selective inhibitors of human carbonic anhydrases and as selective CB2 receptor agonists for treating conditions like colitis.[6][7] This guide will delve into the mechanistic underpinnings of the Knorr synthesis, provide a detailed experimental protocol, and offer insights into reaction optimization.
Reaction Mechanism: A Stepwise Exploration
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[1][8] The mechanism for the formation of a 5-aryl-3-carboxy pyrazole commences with the condensation of a hydrazine with an aryl-substituted β-ketoester (a 1,3-dicarbonyl compound). This initial step forms a hydrazone intermediate.[1][9] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1] The use of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen, which activates the corresponding carbonyl carbon for nucleophilic attack by the nitrogen.[10]
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][10]
Caption: General mechanism of the Knorr pyrazole synthesis for 5-aryl-3-carboxy pyrazoles.
Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrazole-3-carboxylic acid
This protocol details a representative synthesis of a 5-aryl-3-carboxy pyrazole. As with any chemical synthesis, this procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Hydrazine and its derivatives are toxic and should be handled with care.[1]
Materials and Reagents:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)[9]
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water (for precipitation and washing)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate and hexane (for Thin Layer Chromatography)
Equipment:
-
Round-bottom flask or scintillation vial
-
Reflux condenser (if heating for an extended period)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
TLC plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol, 1 eq.) and hydrazine hydrate (e.g., 6 mmol, 2 eq.).[9]
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and 3 drops of glacial acetic acid to the mixture.[9]
-
Heating and Reaction Monitoring: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][9]
-
Work-up and Precipitation: Once the starting material is consumed (as indicated by TLC), add water (e.g., 10 mL) to the hot reaction mixture with stirring.[9]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for approximately 30 minutes to facilitate the precipitation of the pyrazolone intermediate.[11]
-
Isolation of Intermediate: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[1][9]
-
Ester Hydrolysis: The isolated pyrazolone ester can then be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid product.
-
Purification and Characterization: The final 5-aryl-3-carboxy pyrazole product can be purified by recrystallization. The purity and identity of the compound should be confirmed by appropriate analytical techniques, such as melting point determination, NMR spectroscopy, and mass spectrometry.
Data Presentation: Key Reaction Parameters
The yield and purity of the synthesized pyrazole can be influenced by several factors. The following table summarizes key parameters and their potential impact.
| Parameter | Typical Range/Value | Effect on Reaction |
| Temperature | Room Temperature to 100°C | Higher temperatures generally increase the reaction rate.[9] |
| Catalyst | Catalytic amount of acid (e.g., acetic acid) | Acid catalysis is crucial for activating the carbonyl groups.[8][10] |
| Solvent | Protic solvents (e.g., ethanol, propanol) | Solvates the reactants and facilitates the reaction. |
| Reactant Ratio | Excess hydrazine (e.g., 2 equivalents) | Using an excess of hydrazine can help drive the reaction to completion.[9] |
| pH | Acidic (pH 0-6.9) | The pH can influence the rate of both hydrazone formation and cyclization.[10][12] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and isolation of 5-aryl-3-carboxy pyrazoles.
Caption: Workflow for the synthesis of 5-aryl-3-carboxy pyrazoles.
References
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
-
National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Slideshare. (2020, April 20). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
PubMed. (2015, August 1). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]
-
PubMed. (2025, February 5). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ResearchGate. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. [Link]
-
The Royal Society of Chemistry. (2015, November 20). Chapter 5: Pyrazoles. [Link]
-
Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. [Link]
-
ResearchGate. Knorr pyrazole synthesis | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]
-
ResearchGate. (2025, August 6). (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. [Link]
-
ResearchGate. Paal–Knorr pyrrole synthesis | Request PDF. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis
Pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery.[1] Their derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] This has led to the incorporation of the pyrazole scaffold in several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1]
Traditionally, the synthesis of pyrazole derivatives has been accomplished through conventional heating methods, which often necessitate long reaction times and can lead to the formation of byproducts.[3] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a more efficient, rapid, and environmentally friendly alternative.[4][5][6] Microwave chemistry harnesses the principles of dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly.[3][7] This targeted heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with increased product yields and purity.[1][3][5] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[1][3]
This application note provides detailed protocols for the microwave-assisted synthesis of pyrazole derivatives from common precursors, highlighting the key advantages and offering insights into the experimental setup and rationale.
Key Advantages of Microwave-Assisted Pyrazole Synthesis
The adoption of microwave irradiation for the synthesis of pyrazole derivatives offers several distinct advantages over conventional heating methods:
-
Speed: Reaction times are significantly reduced, often from hours to minutes, accelerating the drug discovery and development process.[1][5]
-
Yield: The efficiency of microwave heating frequently translates to higher isolated yields of the desired pyrazole products.[1][3][5]
-
Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reaction profiles and simplifying product purification.[1][3]
-
Green Chemistry: MAOS is an energy-efficient technique that often allows for the use of greener solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[1][3][6]
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.
Data Presentation: Microwave vs. Conventional Synthesis of Pyrazole Derivatives
The following table summarizes a comparison of microwave-assisted and conventional heating methods for the synthesis of various pyrazole derivatives, demonstrating the significant improvements offered by microwave technology.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [4] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | Not specified (270 W) | 3-5 min | 82-98 | [4] |
| Dihydro-pyrazoles | Microwave-Assisted | 75 | 15-70 min | 50-82 | [8] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of pyrazole derivatives from two common classes of starting materials: α,β-unsaturated ketones (chalcones) and 1,3-dicarbonyl compounds. A protocol for a multi-component synthesis is also provided.
Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives
This protocol outlines the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives to form pyrazoles.[1][2][9]
Reaction Scheme:
Caption: Synthesis of pyrazoles from chalcones.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)[1]
-
Ethanol (5 mL)[1]
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (approximately 2 drops).[1][2]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes). The optimal conditions may vary depending on the specific substrates used.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[1][2]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
Protocol 2: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines
This protocol describes the classic Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, adapted for microwave irradiation.[10][11]
Reaction Scheme:
Caption: Knorr synthesis of pyrazoles.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 mmol)
-
Solvent (e.g., Ethanol or Acetic Acid) (3-5 mL)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in the chosen solvent (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specific temperature (e.g., 80-150 °C) for a short duration (e.g., 2-10 minutes). Optimization of time and temperature is recommended for different substrates.
-
After the reaction, allow the vial to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent to yield the pure pyrazole derivative.
Protocol 3: One-Pot, Multi-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol exemplifies a more complex, multi-component reaction for the synthesis of fused pyrazole derivatives under solvent-free microwave conditions.[4]
Workflow Diagram:
Caption: Multi-component synthesis workflow.
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-Ketoester (1.0 mmol)
-
Zinc triflate (10 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl hydrazine (1.0 mmol), β-ketoester (1.0 mmol), and zinc triflate (10 mol%).
-
Heat the mixture in a microwave reactor at 80 °C for 10 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the vial.
-
Further heat the mixture under microwave irradiation at 120 °C for 15 minutes.[4]
-
After cooling, recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.[4]
Conclusion
Microwave-assisted synthesis has proven to be a powerful and efficient tool for the rapid generation of pyrazole derivatives. The protocols outlined in this application note demonstrate the versatility of this technology for various synthetic strategies, from simple cyclizations to multi-component reactions. By significantly reducing reaction times and improving yields, microwave synthesis accelerates the discovery and development of new chemical entities with potential therapeutic applications. Researchers and drug development professionals are encouraged to explore the benefits of microwave technology to enhance their synthetic workflows and advance their research programs.
References
- - Benchchem.
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences.
- Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!.
- Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives - ResearchGate.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research.
- Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity - The Pharma Innovation Journal.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PubMed Central.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
Application Note: High-Purity Synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol details a systematic approach to recrystallization, emphasizing rational solvent selection, impurity removal, and final product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, ensuring the reliability and reproducibility of downstream applications.
Introduction: The Critical Role of Purity
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif is a common feature in a variety of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and difficulties in subsequent synthetic steps. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, and when optimized, can yield material of exceptional purity.
This document moves beyond a simple recitation of steps, providing the underlying chemical principles and rationale to empower the researcher to not only follow the protocol but also to troubleshoot and adapt it as needed.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble at high temperatures or remain in solution upon cooling.
The process of recrystallization can be visualized as a multi-step equilibrium-driven process, as illustrated in the workflow diagram below.
Figure 1: Generalized workflow for the recrystallization process.
Solvent Selection: A Systematic Approach
The choice of solvent is the most critical parameter in a successful recrystallization. For this compound, a polar compound due to the carboxylic acid and pyrazole moieties, polar solvents are a logical starting point. The principle of "like dissolves like" is a useful guide.[1]
A systematic screening of solvents is highly recommended. The following table provides a list of candidate solvents and their relevant properties.
| Solvent | Boiling Point (°C) [2] | Polarity | Rationale for Consideration |
| Ethanol | 78 | High | Good general solvent for polar compounds and pyrazole derivatives.[3] |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point may be advantageous for removal.[3][4] |
| Isopropanol | 82 | High | Another good option for polar compounds.[3] |
| Ethyl Acetate | 77 | Medium | Can be effective for compounds with moderate polarity.[3] |
| Acetone | 56 | High | A strong polar aprotic solvent, but its low boiling point can make it tricky to handle.[3] |
| Water | 100 | Very High | The carboxylic acid group suggests some water solubility, especially at elevated temperatures.[3] |
| Ethanol/Water | Variable | High | A mixed solvent system can fine-tune the solubility properties.[3] |
| Hexane/Ethyl Acetate | Variable | Low to Medium | A non-polar/polar mixture useful if single solvents are too effective.[3] |
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will show poor solubility at room temperature.
-
Gently heat the test tubes of insoluble samples in a water bath. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent has been identified through the screening process described above. For the purpose of this guide, we will proceed with a mixed solvent system of ethanol and water, a common and effective choice for polar pyrazole derivatives.[3]
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a short period by drawing air through the funnel.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Characterization and Purity Assessment
The purity of the recrystallized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Result for Pure Compound | Purpose |
| Melting Point | Sharp melting point range of 250-251 °C.[5] | A narrow melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak with >99% purity. | To quantify the purity of the compound and detect any remaining impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic or phosphoric acid) is a suitable starting point.[6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | The spectrum should be clean with the expected peaks corresponding to the aromatic and pyrazole protons, and the carboxylic acid proton. The absence of extraneous peaks indicates high purity. | To confirm the chemical structure and identify any structurally related impurities. |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N (pyrazole ring), and C-Cl bonds should be present. | To confirm the presence of key functional groups. |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution. - Try a different solvent or a mixed solvent system. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Reheat the solution and add a small amount of additional solvent before cooling again. |
| Low recovery of the compound. | - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of solvent used for washing the crystals. - Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - A second recrystallization may be necessary. |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the fundamental principles of solvent selection and the rationale behind each step, researchers can consistently obtain high-purity material, which is essential for the integrity of subsequent research and development activities. The use of appropriate analytical techniques to verify purity is a critical final step in this self-validating process.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid - Sigma-Aldrich. (URL: )
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem. (URL: )
- 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]- | C11H9ClN2O2 | CID 10857469. (URL: )
- (PDF)
- This compound - ChemicalBook. (URL: )
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. (URL: )
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: )
- 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo] - SpectraBase. (URL: )
- 5-(4-chlorophenyl)-1-(4-methylphenyl)-1h-pyrazole-3-carboxylic acid - ChemicalBook. (URL: )
- 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid - Chem-Impex. (URL: )
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: )
- Solvent selection for recrystallization: An undergradu
-
[Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: )
- This compound , 95% , 54006-63-2 - CookeChem. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. This compound , 95% , 54006-63-2 - CookeChem [cookechem.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Robust HPLC Method for the Analysis of Pyrazole Carboxylic Acids
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pyrazole carboxylic acids. These compounds are significant scaffolds in medicinal chemistry, and their accurate quantification is crucial for drug development and quality control. This document provides a step-by-step protocol, from initial method development considerations to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals. Their derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Given their prevalence in drug discovery and development, a robust and reliable analytical method for their quantification is paramount to ensure product quality, stability, and to support pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This application note serves as a practical guide for researchers and scientists to develop and validate an HPLC method tailored for pyrazole carboxylic acids.
Foundational Principles: Method Development Strategy
The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from potential impurities and degradation products. For pyrazole carboxylic acids, which are polar and acidic in nature, several key parameters must be carefully considered.
Analyte Properties and Initial Considerations
Pyrazole carboxylic acids are ionizable compounds.[3] Their retention and peak shape in reversed-phase HPLC are highly dependent on the pH of the mobile phase.[4] A primary objective is to suppress the ionization of the carboxylic acid group to achieve good retention and symmetrical peaks.[5][6] This is typically accomplished by maintaining a low mobile phase pH, at least two pH units below the pKa of the analyte.[5][6]
Workflow for HPLC Method Development
The logical flow of method development involves a sequential optimization of chromatographic conditions.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Materials and Methods
Reagents and Materials
-
Reference Standard: 1H-Pyrazole-4-carboxylic acid (CAS 37718-11-9), purity >96%.[7]
-
Solvents: HPLC grade or LC-MS grade acetonitrile and methanol.[8]
-
Acids: Formic acid or trifluoroacetic acid (TFA), LC-MS grade.[9]
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Columns: A C18 stationary phase is a versatile starting point for a wide range of compounds.[10] Columns with low silanol activity are preferable for analyzing acidic compounds to minimize secondary interactions.[11]
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
Detailed Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis of 1H-Pyrazole-4-carboxylic acid.
| Parameter | Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 25 °C[12] |
| Injection Volume | 5 µL[12] |
| Detection | UV at 206 nm[12] |
Causality behind Experimental Choices:
-
Column: A C18 column provides good hydrophobic retention for the pyrazole ring.[12][13] The specified dimensions and particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: A low pH mobile phase (0.1% formic acid) is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[5][6] Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) if required.[11][14] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.
-
Gradient Elution: A gradient program is employed to ensure elution of a broad range of potential impurities with varying polarities and to clean the column effectively after each injection.
-
Detection Wavelength: The selection of 206 nm is based on the UV absorbance maximum of the pyrazole scaffold, providing good sensitivity.[12]
Sample Preparation Protocol
Accurate and consistent sample preparation is vital for reliable results.[15][16]
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 1H-Pyrazole-4-carboxylic acid reference standard.
-
Dissolve in a 100 mL volumetric flask using methanol as the diluent.[12] Ensure complete dissolution, using sonication if necessary.
-
-
Sample Solution:
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18][19] The validation was performed according to the ICH Q2(R2) guidelines.[20][21]
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their corresponding acceptance criteria, which are standard in the pharmaceutical industry.[22][23]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity index should be > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150 µg/mL.[12] |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.[23] |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).[12] |
Validation Workflow
The validation process follows a structured approach to systematically evaluate each performance characteristic.
Caption: HPLC Method Validation Workflow.
Results and Discussion
The developed method successfully separated 1H-Pyrazole-4-carboxylic acid from potential impurities with excellent peak symmetry and resolution. The validation results confirmed that the method is specific, linear, accurate, precise, and robust for its intended purpose. All acceptance criteria were met, demonstrating the reliability of the method for routine analysis in a quality control environment.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of pyrazole carboxylic acids. By explaining the rationale behind the experimental choices and providing a detailed, validated protocol, this guide equips researchers and drug development professionals with the necessary tools to implement this method effectively. The adherence to ICH guidelines ensures that the data generated is reliable and suitable for regulatory submissions.[1][18][20]
References
- Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16.
- LCMS & HPLC Mobile Phases. CovaChem.
- FDA Releases Guidance on Analytical Procedures.
- Control pH During Method Development for Better Chrom
- Premixed Mobile Phase Solutions. Fisher Scientific.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- ICH and FDA Guidelines for Analytical Method Valid
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.
- HPLC solvents and mobile phase additives. Unknown Source.
- HPLC Mobile Phase: Solvents, Buffers & Prepar
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- The use of Mobile Phase pH as a Method Development Tool.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- HPLC Sample Preparation.
- Sample Pretre
- Polar Compounds. SIELC Technologies.
- ICH Guidelines for Analytical Method Valid
- Analysis of Organic Acids in Aqueous Samples Applic
- Various Analysis Techniques for Organic Acids and Examples of Their Applic
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Selectivity for Polar Acids. Phenomenex.
- How does an acid pH affect reversed-phase chromatography separ
- How to Select the Proper HPLC Column for Your Applic
- Validation of Analytical Procedures Q2(R2).
- ICH Guidance Q14 / Q2(R2)
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry.
- Chiral HPLC Separ
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- Chiral HPLC separation: str
- 1H-Pyrazole-4-carboxylic acid, 97% 1 g. Thermo Scientific Chemicals.
- Pyrazole carboxylic acid. Sigma-Aldrich.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. actascientific.com [actascientific.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. 1H-Pyrazole-4-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. covachem.com [covachem.com]
- 9. Premixed Mobile Phase Solutions | Fisher Scientific [fishersci.com]
- 10. maxisci.com [maxisci.com]
- 11. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijcpa.in [ijcpa.in]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assayprism.com [assayprism.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. organomation.com [organomation.com]
- 17. agilent.com [agilent.com]
- 18. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: A Researcher's Guide to the In Vitro Evaluation of Pyrazole Compounds in Cancer Cell Lines
Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[2][3] Pyrazole-containing compounds have demonstrated the ability to modulate various oncogenic pathways by interacting with diverse molecular targets such as cyclin-dependent kinases (CDKs), tubulin, and key signaling proteins in the PI3K/Akt and MAPK pathways.[1][4][5] This has established them as a promising class of molecules for the development of novel cancer therapeutics.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro anticancer effects of novel pyrazole compounds. Moving beyond a simple list of procedures, this document explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.
Part 1: Foundational Assays for Anticancer Activity Screening
The initial assessment of a novel pyrazole compound typically involves determining its cytotoxic and antiproliferative effects. This is crucial for identifying active compounds and establishing a dose-response relationship, from which key metrics like the half-maximal inhibitory concentration (IC50) can be derived.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability.[6] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7][8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Rationale for Experimental Design: The selection of cell lines is a critical first step. It is advisable to use a panel of cell lines representing different cancer types (e.g., breast, lung, colon) to assess the compound's spectrum of activity.[9][10] The choice may also be guided by the hypothesized mechanism of action; for instance, selecting cell lines with known mutations in pathways like PI3K or MAPK.[10][11] A broad range of compound concentrations, typically in a logarithmic dilution series (e.g., 0.01 µM to 100 µM), should be tested to capture the full dose-response curve.[10] The incubation time (commonly 24, 48, or 72 hours) is chosen to allow sufficient time for the compound to exert its effect, which can vary depending on the cell line's doubling time and the compound's mechanism.[6][12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the pyrazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).[13] Create a series of dilutions in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[10]
-
Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[6]
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
| Parameter | Recommended Range/Value | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Varies by cell line growth rate; ensures cells are in logarithmic growth phase during treatment.[12] |
| Compound Concentration | 0.01 µM - 100 µM (log series) | A broad range is essential to determine the full dose-response and calculate an accurate IC50.[10] |
| Incubation Time | 24, 48, or 72 hours | Allows sufficient time for the compound to induce its biological effect.[6] |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells, confounding the results.[10] |
Part 2: Elucidating the Mechanism of Action
Once a pyrazole compound demonstrates significant cytotoxic activity, the next critical step is to investigate how it induces cell death or inhibits proliferation. Key cellular processes to investigate include apoptosis and cell cycle progression.
Apoptosis Induction: Annexin V & Caspase Activity Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these apoptotic cells via flow cytometry.[7][14] Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Caspases are a family of proteases that are central executioners of apoptosis.[15] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction. Luminescent assays, like Caspase-Glo® 3/7, offer a sensitive and high-throughput method for this purpose.[16][17]
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, neutralize, and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis via Flow Cytometry
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[18] This arrest can prevent cell proliferation and may ultimately trigger apoptosis. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[19] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in each phase.[19]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with the pyrazole compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[20][21]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[21][22]
Part 3: Advanced Functional Assays
To further characterize the anticancer potential of a lead pyrazole compound, assays that evaluate its impact on cell migration and invasion are essential. These processes are hallmarks of metastasis, the primary cause of cancer-related mortality.
Cell Migration: The Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro. A "scratch" or gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored.
Experimental Protocol: Wound Healing Assay
-
Create Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the pyrazole compound at non-lethal concentrations (typically below the IC50 to avoid confounding cytotoxicity). Include a vehicle control.
-
Image Acquisition: Immediately capture an image of the scratch at time 0 using an inverted microscope. Place the plate back in the incubator.
-
Monitoring: Capture images of the same field at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Quantify the area of the gap at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area.
Cell Invasion: The Transwell (Boyden Chamber) Assay
The transwell invasion assay assesses a cell's ability to move through an extracellular matrix (ECM) barrier, mimicking the invasion process.[23][24] The assay uses a chamber with a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant (like fetal bovine serum) is placed in the lower chamber. Invasive cells degrade the ECM and migrate through the pores.[25]
Experimental Protocol: Transwell Invasion Assay
-
Rehydrate Membrane: Rehydrate the Matrigel-coated inserts of a 24-well transwell plate by adding warm, serum-free medium to the upper and lower chambers. Incubate for 2 hours at 37°C.
-
Prepare Cells: Harvest cells and resuspend them in serum-free medium containing the pyrazole compound at a non-lethal concentration.
-
Seeding: Remove the rehydration medium and seed the prepared cells into the upper chamber.
-
Add Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[23]
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain with crystal violet.
-
Analysis: Count the stained, invaded cells in several microscopic fields. Compare the number of invaded cells in the treated groups to the control group.
Part 4: Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the logical progression of assays for evaluating a novel pyrazole compound.
Caption: General experimental workflow for in vitro testing of pyrazole compounds.
Signaling Pathway Diagram: PI3K/Akt Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[26][27][28]
Caption: Inhibition of the PI3K/Akt survival pathway by a pyrazole compound.
Conclusion and Best Practices
The protocols outlined in this guide provide a robust framework for the preclinical in vitro evaluation of novel pyrazole compounds. Adherence to best practices in cell culture, such as routine testing for mycoplasma contamination and cell line authentication, is paramount for data integrity.[29][30] It is also crucial to maintain consistency in experimental conditions, including media formulation, incubation times, and reagent sources, to ensure reproducibility.[13][31] By systematically applying these assays, researchers can effectively identify promising pyrazole-based drug candidates and elucidate their mechanisms of action, paving the way for further development as potential cancer therapeutics.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2015). ChemInform. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2020). Molecules. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Future Medicinal Chemistry. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
-
Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. (2017). Journal of the National Cancer Institute. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). International Journal of Cancer Management. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2013). Molecules. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances. [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2022). ACS Chemical Biology. [Link]
-
New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2020). ResearchGate. [Link]
-
Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Immunology. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]
-
Guidelines for the use of cell lines in biomedical research. CORE. [Link]
-
SOP 19 In Vitro Cell Culture Expansion Procedure. Childhood Cancer Repository. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. The Pragmatic Coder. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega. [Link]
-
Flow cytometry graphs using PI control for cell cycle analysis. ResearchGate. [Link]
-
DOT Language. Graphviz. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega. [Link]
-
Simple Graph. GraphViz Examples and Tutorial. [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]
-
Caspase-3 and Annexin V assays confirm that cell death across... ResearchGate. [Link]
-
User Guide. graphviz 0.21 documentation. [Link]
-
Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
-
In vitro Cell Migration and Invasion Assays. (2007). Journal of Visualized Experiments. [Link]
-
Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays. (2015). Agilent. [Link]
-
Apoptosis Assays. The activation of caspases-3 and caspase-7 was... ResearchGate. [Link]
-
Initiation and Maintenance of Cell Cultures SOP 13209. Frederick National Laboratory. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Department of Medicine Standard Operating Procedure Title: MAMMALIAN CELL CULTURE. (2017). National University of Singapore. [Link]
-
Transwell Migration and Invasion Assays. Creative Bioarray. [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. (2017). Methods in Molecular Biology. [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. researchgate.net [researchgate.net]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. cccells.org [cccells.org]
- 31. blog.crownbio.com [blog.crownbio.com]
Application Notes & Protocols for Pyrazole Derivatives as Selective COX-2 Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Preamble: The Rationale for Selectivity
The discovery of cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are effective, their therapeutic action is often marred by significant side effects, primarily gastrointestinal complications.[1][2] This is a direct consequence of their non-selective inhibition of both COX-1, a constitutively expressed "housekeeping" enzyme responsible for gastric cytoprotection and platelet aggregation, and COX-2, an isoform predominantly induced at sites of inflammation.[1][3]
The development of selective COX-2 inhibitors, therefore, represented a significant therapeutic advance, promising comparable anti-inflammatory and analgesic efficacy to traditional NSAIDs but with a markedly improved gastrointestinal safety profile.[4][5] Within this class of drugs, the 1,5-diarylpyrazole scaffold has emerged as a cornerstone pharmacophore, exemplified by the FDA-approved drug Celecoxib.[6][7] This document provides an in-depth guide to the mechanism, synthesis, and evaluation of pyrazole derivatives as selective COX-2 inhibitors.
Mechanism of Action: Exploiting a Structural Nuance
The selective inhibition of COX-2 by diaryl-substituted pyrazoles like Celecoxib is a classic example of structure-based drug design. It hinges on a key difference in the active sites of the two COX isoforms. The COX-2 active site is approximately 20% larger than that of COX-1, featuring a distinct side pocket or "hydrophilic side pocket region".[3][8]
Celecoxib, which is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, possesses a polar sulfonamide (-SO2NH2) side chain.[6] This group is perfectly sized and chemically suited to fit into the COX-2 side pocket, forming a hydrogen bond with Arg513 at the apex of this pocket. This interaction anchors the inhibitor firmly within the active site, blocking the entry of the natural substrate, arachidonic acid.[8] Conversely, the active site of COX-1 lacks this side pocket due to the presence of a bulky isoleucine residue (Ile523) in place of a smaller valine (Val523) in COX-2, sterically hindering the entry of the sulfonamide group. This structural difference is the basis for the ~10-20 fold selectivity of Celecoxib for COX-2 over COX-1.[8]
The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and inflammation.[9][10]
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazole-based COX-2 inhibitors is guided by key structure-activity relationships.[2] The general scaffold consists of a central 1,5-diarylpyrazole ring.
-
The Central Pyrazole Ring: This heterocyclic core is essential for activity.[11][12]
-
N-1 Phenylsulfonamide Moiety: The phenyl ring at the N-1 position of the pyrazole must be substituted at the para-position with a SO2NH2 or SO2Me group. This is the critical pharmacophore that fits into the selective side pocket of the COX-2 enzyme.[8]
-
C-5 Aryl Group: A phenyl group at the C-5 position is generally favored for potent activity. Para-substitution on this ring, often with a methyl or fluoro group, can enhance potency.
-
C-3 Substituent: The group at the C-3 position influences both potency and selectivity. Electron-withdrawing groups, such as CF3 (as in Celecoxib), are often optimal.[6]
Caption: Key SAR features of 1,5-diarylpyrazole COX-2 inhibitors.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pyrazole derivatives.
Caption: Overall workflow for developing pyrazole-based COX-2 inhibitors.
Protocol 1: Synthesis of a 1,5-Diarylpyrazole Derivative
This protocol describes a common synthetic route involving the condensation of a 1,3-diketone with a substituted hydrazine.
Objective: To synthesize 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(4-methylphenyl)-1H-pyrazole, a close analog of Celecoxib.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol, glacial acetic acid
-
Standard reflux apparatus, magnetic stirrer, TLC plates, rotary evaporator, recrystallization solvents (e.g., ethanol/water).
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 equivalents).
-
Solvent Addition: Add absolute ethanol to the flask until the reactants are sufficiently dissolved upon stirring.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a high-throughput method to determine IC50 values.[13]
Objective: To determine the concentration of the synthesized pyrazole derivative required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer, COX Probe, COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control/reference inhibitor)
-
Synthesized pyrazole derivative (test inhibitor)
-
DMSO (solvent for inhibitors)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to kit manufacturer instructions. Dissolve the test inhibitor and Celecoxib in DMSO to make concentrated stock solutions, then serially dilute them with assay buffer to create a range of test concentrations (e.g., 0.01 nM to 100 µM).
-
Plate Setup: Set up wells for:
-
Enzyme Control (EC): Contains enzyme but no inhibitor.
-
Inhibitor Controls (IC): Contains enzyme and a known concentration of Celecoxib.
-
Sample Screens (S): Contains enzyme and varying concentrations of the test inhibitor.
-
Solvent Control (SC): Contains enzyme and the highest concentration of DMSO used for inhibitor dilution.
-
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Cofactor, COX Probe, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add 10 µL of the diluted test inhibitors, controls, or solvent to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in the reader (pre-set to 25°C) and measure the increase in fluorescence kinetically for 5-10 minutes. The rate of fluorescence increase is proportional to COX activity.
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control: % Inhibition = [(Rate_SC - Rate_S) / Rate_SC] * 100.
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Protocol 3: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
This is a standard and widely accepted acute inflammation model to assess the in vivo efficacy of anti-inflammatory agents.[11]
Objective: To evaluate the ability of the synthesized pyrazole derivative to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in saline
-
Test compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (Celecoxib)
-
Plebthysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Reference Drug (receives Celecoxib, e.g., 10 mg/kg)
-
Group 3-5: Test Compound (receives different doses of the synthesized compound, e.g., 5, 10, 20 mg/kg)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = V_t - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the time of peak inflammation (around 3-4 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Analyze the results for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation & Interpretation
The primary goal of the in vitro screening is to identify compounds with a high Selectivity Index (SI). A compound with an SI > 10 is generally considered COX-2 selective.
Table 1: Example In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Celecoxib (Reference) | 2.16 | 0.08 | 27 |
| Test Compound 1 | >100 | 0.15 | >667 |
| Test Compound 2 | 15.2 | 1.50 | 10.1 |
| Ibuprofen (Non-selective) | 1.8 | 4.5 | 0.4 |
Data are hypothetical and for illustrative purposes. Real data can be found in sources like[7] and[14].
Conclusion and Future Perspectives
The pyrazole scaffold remains a highly privileged structure in the design of selective COX-2 inhibitors. The protocols outlined here provide a robust framework for the synthesis of novel derivatives and their comprehensive evaluation, from in vitro enzymatic assays to in vivo efficacy models. Future research continues to focus on modifying the pyrazole scaffold to not only enhance COX-2 selectivity but also to introduce additional beneficial activities (e.g., dual COX/5-LOX inhibition) or to further mitigate potential cardiovascular risks associated with long-term COX-2 inhibition, thereby paving the way for safer and more effective anti-inflammatory therapies.[1][15]
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Development and clinical application of COX-2-selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Procedure for evaluating anti-inflammatory properties of pyrazole compounds
Application Note & Protocol
A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Properties of Novel Pyrazole Compounds
Abstract: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis and inflammatory bowel disease, driving the need for novel therapeutics.[1][2] Pyrazole derivatives represent a versatile heterocyclic scaffold in medicinal chemistry, renowned for their anti-inflammatory potential, famously exemplified by the selective COX-2 inhibitor, Celecoxib.[3][4][5] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically evaluate the anti-inflammatory properties of new pyrazole compounds. We detail a logical progression from high-throughput in vitro screening to robust in vivo validation, explaining the causality behind experimental choices. The protocols herein are designed as self-validating systems, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Section 1: The Inflammatory Cascade & Pyrazole's Therapeutic Rationale
Inflammation is a complex process orchestrated by immune cells and a cascade of molecular mediators.[3] Key enzymatic players include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[2][3] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process; upon activation by stimuli like lipopolysaccharide (LPS), it translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and the enzyme inducible nitric oxide synthase (iNOS).[6][7][8]
Pyrazole derivatives have demonstrated the ability to interfere with this cascade at multiple points. Their primary mechanisms include:
-
COX-2 Inhibition: Many pyrazoles are designed to selectively bind to the COX-2 enzyme, reducing the synthesis of inflammatory prostaglandins while sparing the constitutively expressed COX-1, which is crucial for gastric protection.[3][9]
-
Cytokine & NO Suppression: Effective compounds can suppress the production of TNF-α, IL-6, and nitric oxide (NO) in activated macrophages.[3]
-
NF-κB Pathway Inhibition: Some pyrazoles may prevent the activation of the NF-κB pathway, thereby blocking the transcription of a wide array of inflammatory mediators.[3][6]
The following diagram illustrates the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drug discovery.
Caption: Experimental workflow for evaluating pyrazole compounds.
Section 3: In Vitro Evaluation Protocols
Rationale: In vitro assays are rapid, cost-effective, and reduce animal use, making them ideal for initial screening. [2]Murine macrophage cell lines like RAW 264.7 are standard models as they produce key inflammatory mediators upon stimulation with LPS. [10][11]
Protocol 3.1: Assessment of Cytotoxicity (MTT Assay)
Principle: This preliminary step is crucial to ensure that any observed anti-inflammatory effect is not a byproduct of cell death. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [12] Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator. [11]2. Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 545-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing >90% viability at tested concentrations are considered non-cytotoxic and are advanced for further testing.
Protocol 3.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: iNOS produces large amounts of NO during inflammation. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [10] Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 3.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the pyrazole compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 0.5-1 µg/mL) to all wells except the negative control. [10]Incubate for an additional 18-24 hours. [13]3. Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.
Protocol 3.3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels (e.g., TNF-α, IL-6) in the culture supernatants from the NO assay (or a parallel experiment). [14][15] Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in binding solution (1-4 µg/mL). [16]Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours at room temperature. [14][16]3. Sample Incubation: Add 100 µL of cell culture supernatants (collected in Protocol 3.2) and cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody (0.5-2 µg/mL). [16]Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). [17]A color change will occur.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). [17][18]8. Absorbance Reading: Read the absorbance at 450 nm. [17]9. Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage inhibition.
Protocol 3.4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. [19]The assay monitors the peroxidase component of COX activity, where a chromogenic substrate is oxidized. [12] Methodology: (Based on a commercial colorimetric kit) [12][20]1. Reagent Preparation: Prepare assay buffer, heme, and diluted COX-1 or COX-2 enzymes according to the kit manufacturer's instructions. [21]2. Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and the purified enzyme (COX-1 or COX-2) to each well. Add the pyrazole compound at various concentrations or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control. Incubate for 10-15 minutes at 37°C. [19][21]3. Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells. [21]4. Kinetic Reading: Immediately measure the absorbance change at the specified wavelength (e.g., 590 nm) kinetically for 5-10 minutes. [12]5. Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme control (no inhibitor). Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). [19]The COX-2 selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
Section 4: In Vivo Validation Protocols
Rationale: In vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity. [22][23]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). [23][24]The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity. [25] Methodology:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, orally)
-
Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, orally) [4] * Groups 3-5: Test Groups (Pyrazole compound at 10, 25, 50 mg/kg, orally)
-
-
Compound Administration: Administer the respective compounds/vehicles orally 60 minutes before the carrageenan injection. [25]4. Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat. [26][27][28]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [28]7. Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Section 5: Data Interpretation and Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test), with p < 0.05 considered significant.
Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Compounds
| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index |
| PZ-001 | >100 | 12.5 | 15.8 | >50 | 0.8 | >62.5 |
| PZ-002 | >100 | 25.1 | 30.2 | 45.2 | 22.5 | 2.0 |
| Celecoxib | >100 | 10.2 | 11.5 | 15.0 | 0.04 | 375 |
Data are presented as mean values from triplicate experiments. IC₅₀/CC₅₀ is the concentration for 50% inhibition/cytotoxicity.
Table 2: Effect of Pyrazole Compound PZ-001 on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, mg/kg) | Paw Edema Volume (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.75 ± 0.05 | - |
| Indomethacin (10) | 0.32 ± 0.03 | 57.3% |
| PZ-001 (10) | 0.55 ± 0.04 | 26.7% |
| PZ-001 (25) | 0.41 ± 0.03 | 45.3% |
| PZ-001 (50) | 0.35 ± 0.04 | 53.3% |
*p < 0.05 compared to Vehicle Control group.
Section 6: Conclusion
This application note outlines a systematic and robust methodology for the preclinical evaluation of pyrazole compounds as potential anti-inflammatory agents. By progressing from broad cellular assays to specific enzymatic and whole-animal models, researchers can efficiently identify lead candidates, elucidate their mechanisms of action, and build a strong data package for further development. Adherence to these detailed protocols will ensure the generation of reliable, reproducible, and scientifically sound data, accelerating the discovery of next-generation anti-inflammatory therapeutics.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Cloud.
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Retrieved January 5, 2026, from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved January 5, 2026, from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Apostolaki, M., Armaka, M., & Kollias, G. (2010). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved January 5, 2026, from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved January 5, 2026, from [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Cloud.
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Retrieved January 5, 2026, from [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijcrt.org. Retrieved January 5, 2026, from [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved January 5, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 5, 2026, from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved January 5, 2026, from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 5, 2026, from [Link]
-
CYTOKINE ELISA. (2011). Bowdish Lab. Retrieved January 5, 2026, from [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ITPS. Retrieved January 5, 2026, from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). eurekaselect.com. Retrieved January 5, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Al-Abdullah, N. H., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. Retrieved January 5, 2026, from [Link]
-
Yuan, C., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical methods in chemistry. Retrieved January 5, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved January 5, 2026, from [Link]
-
Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]
-
Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British journal of pharmacology. Retrieved January 5, 2026, from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 5, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 5, 2026, from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). ijbs.com. Retrieved January 5, 2026, from [Link]
-
Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. Retrieved January 5, 2026, from [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved January 5, 2026, from [Link]
-
Qureshi, M. H., et al. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in health and disease. Retrieved January 5, 2026, from [Link]
-
Regulation of NO production from macrophages by LPS and catecholamines. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. slideshare.net [slideshare.net]
- 25. inotiv.com [inotiv.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Evaluation of Pyrazole-Triazole Hybrids
Introduction: The Synergy of Pyrazole and Triazole Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into hybrid molecules has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among the myriad of heterocyclic scaffolds, pyrazoles and triazoles have garnered significant attention due to their broad and potent biological activities.[1][2] Pyrazole derivatives are well-established as anti-inflammatory, anticancer, and antimicrobial agents, with celecoxib, a selective COX-2 inhibitor, being a notable example.[3][4] Similarly, the triazole moiety is a cornerstone in many antifungal medications and is increasingly recognized for its role in anticancer and antiviral drug candidates.[2][5]
The rationale behind the synthesis of pyrazole-triazole hybrids lies in the potential for synergistic effects, where the combined molecule exhibits superior biological activity compared to its individual components. This guide provides a comprehensive overview of the synthesis of these promising hybrids, with a focus on robust and versatile methodologies, and details the subsequent protocols for their biological evaluation against key therapeutic targets.
Synthetic Strategies for Pyrazole-Triazole Hybrids: A Detailed Protocol
The fusion of pyrazole and triazole rings can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we detail one of the most prevalent and efficient methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[6][7][8]
Method 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of modern synthetic chemistry due to its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[8][9] This method involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of pyrazole-triazole hybrids via CuAAC.
Detailed Experimental Protocol:
This protocol describes the synthesis of a model pyrazole-triazole hybrid.
Step 1: Synthesis of the Pyrazolyl-Alkyne Intermediate
-
Rationale: The first step involves the synthesis of a pyrazole core functionalized with a terminal alkyne. This can be achieved through various established methods for pyrazole synthesis, followed by the introduction of the alkyne group.
-
Procedure:
-
To a solution of a pyrazole derivative with a suitable leaving group (e.g., a hydroxyl or halide) in an appropriate solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and propargyl bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure pyrazolyl-alkyne.
-
Step 2: Synthesis of the Substituted Aryl Azide
-
Rationale: The azide component is typically prepared from the corresponding aniline derivative.
-
Procedure:
-
Dissolve the substituted aniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Extract the aryl azide with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Organic azides are potentially explosive and should be handled with care.
-
Step 3: The CuAAC "Click" Reaction
-
Rationale: This is the key step where the pyrazole and triazole moieties are linked. The use of a copper(I) catalyst is crucial for the regioselectivity of the reaction.
-
Procedure:
-
In a reaction vessel, dissolve the pyrazolyl-alkyne (1 equivalent) and the substituted aryl azide (1.1 equivalents) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.[8]
-
Add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 5 mol%) and sodium ascorbate (e.g., 10 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield the pure pyrazole-triazole hybrid.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[5][10][11]
Biological Evaluation of Pyrazole-Triazole Hybrids
Once synthesized and purified, the novel pyrazole-triazole hybrids can be screened for a variety of biological activities. Here, we provide protocols for evaluating their anticancer and antimicrobial potential.
Anticancer Activity Evaluation
A common and reliable method for assessing the cytotoxic effects of new compounds on cancer cells is the MTT assay.[12][13]
Principle of the MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol for MTT Assay:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HepG-2 for liver cancer, MCF-7 for breast cancer, or HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized pyrazole-triazole hybrids in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[7][12]
-
Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]
-
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) on HepG-2 | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 |
| Hybrid 1 | 12.5 | 15.2 | 18.9 |
| Hybrid 2 | 8.7 | 10.1 | 11.5 |
| Hybrid 3 | 25.1 | 30.8 | 35.4 |
| Doxorubicin | 1.2 | 1.5 | 1.8 |
Mechanism of Action: Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The pyrazole-triazole hybrids that show significant cytotoxicity can be further investigated for their ability to induce apoptosis.
Figure 2: A simplified diagram of the intrinsic apoptosis pathway potentially targeted by pyrazole-triazole hybrids.[13][14]
Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized hybrids can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[15][16]
Principle of MIC Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.
Experimental Protocol for Broth Microdilution:
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37 °C (or 30 °C for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A positive control with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.[5]
-
Cover the plates and incubate at 37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Hypothetical Data Presentation:
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Hybrid 1 | 16 | 32 | 64 |
| Hybrid 2 | 8 | 16 | 32 |
| Hybrid 3 | 64 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Conclusion and Future Perspectives
The synthesis of pyrazole-triazole hybrids represents a promising avenue in the quest for novel therapeutic agents. The methodologies outlined in this guide, particularly the robust and versatile "click" chemistry approach, provide a clear pathway for the generation of diverse libraries of these hybrid molecules. The subsequent biological evaluation protocols for anticancer and antimicrobial activities offer a standardized framework for assessing their therapeutic potential. Promising lead compounds identified through these screens can then be subjected to further optimization and more in-depth mechanistic studies, ultimately paving the way for the development of next-generation drugs for a range of diseases.
References
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Gräßle, S., Holzhauer, L., Wippert, N., Fuhr, O., Nieger, M., Jung, N., & Bräse, S. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1395–1404. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 698. Available at: [Link]
-
Gräßle, S., et al. (2024). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. ChemRxiv. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. Letters in Drug Design & Discovery, 20(1), 1-13. Available at: [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents. Organic & Biomolecular Chemistry, 13(38), 9648-9663. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Novel 1,2,4- Triazole Clubbed Pyrazole Derivatives. (2025). Research Journal of Chemistry and Environment. Available at: [Link]
-
Bhat, T. M., & Belavagi, N. S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-223. Available at: [Link]
-
Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 29. Available at: [Link]
-
Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking. Chemistry & Biodiversity. Available at: [Link]
-
Matta, M., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Journal of the Brazilian Chemical Society, 34, 1-15. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4235. Available at: [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrazolo–triazole hybrids as cytotoxic and apoptosis inducing agents. Organic & Biomolecular Chemistry, 13, 9648-9663. Available at: [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 36(3). Available at: [Link]
-
Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. (2022). ResearchGate. Available at: [Link]
-
Design and Development of Pyrazole–Thiazole Hybrid Derivatives as Anti-inflammatory and Anti-oxidant Agents. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Bioactivity of Pyrazole and Triazole Derivatives as Potential PDE4 Inhibitors. Molecules, 21(8), 1045. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of some functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones as antimicrobial and apoptosis inducing agents. Semantic Scholar. Available at: [Link]
-
Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]
-
Click reaction for the synthesis of 1,2,3‐triazole hybrids containing... ResearchGate. Available at: [Link]
-
Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. MDPI. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
Matta, M., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Journal of the Brazilian Chemical Society, 34, 1-15. Available at: [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]
-
Gräßle, S., Holzhauer, L., Wippert, N., Fuhr, O., Nieger, M., Jung, N., & Bräse, S. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1395–1404. Available at: [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrazolo–triazole hybrids as cytotoxic and apoptosis inducing agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conducting Structure-Activity Relationship (SAR) Studies on Pyrazole Analogs
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a core structural motif in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[2][3] The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved medications targeting a wide range of diseases, from cancer to cardiovascular disorders.[1][3]
The therapeutic success of pyrazole-containing drugs stems from the unique physicochemical properties of the pyrazole ring. It can act as both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets.[4] Furthermore, the pyrazole ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5][6] This inherent modularity makes the pyrazole scaffold an ideal starting point for Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for conducting SAR studies on pyrazole analogs. It is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. The objective is to systematically explore the chemical space around the pyrazole core to identify analogs with optimized potency, selectivity, and drug-like properties.
The Logic of SAR: A Stepwise Approach to Optimization
A successful SAR campaign is an iterative process of designing, synthesizing, and testing analogs to build a comprehensive understanding of how specific structural modifications influence biological activity. The ultimate goal is to develop a predictive model that guides the design of a clinical candidate.
Part 1: Analog Design and Synthesis Strategy
The initial phase of an SAR study involves the rational design of a library of pyrazole analogs. This process is guided by the structure of a "hit" or "lead" compound, often identified from high-throughput screening or literature precedents. The key is to systematically and independently vary substituents at different positions of the pyrazole ring and any appended functionalities.
Key Considerations for Analog Design:
-
Positional Isomerism: The substitution pattern on the pyrazole ring is critical. For example, in the development of selective COX-2 inhibitors like celecoxib, the 1,5-diarylpyrazole scaffold was found to be crucial for activity.[7][8]
-
Bioisosteric Replacements: Replacing functional groups with others that have similar physicochemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic profiles. For instance, replacing a carboxylic acid group with a tetrazole can enhance metabolic stability.
-
Conformational Constraints: Introducing rigid elements or conformationally restricted linkers can lock the molecule into a bioactive conformation, potentially increasing affinity for the target.
-
Exploration of Chemical Space: The initial library should cover a diverse range of properties, including size, lipophilicity, and electronic effects of the substituents.
Synthetic Pathways:
The synthesis of pyrazole derivatives is well-established, with several robust methods available.[9][10] A common and versatile approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9] This allows for the introduction of diversity at multiple positions of the pyrazole core.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs
This protocol describes a general method for the synthesis of a small library of 1,3,5-trisubstituted pyrazole analogs, a common scaffold in medicinal chemistry.
Materials:
-
Substituted chalcones (α,β-unsaturated ketones)
-
Substituted hydrazine hydrochlorides
-
Ethanol or acetic acid
-
Sodium acetate (if using hydrazine hydrochloride)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in ethanol or acetic acid.
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq, if applicable) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazole analog.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Part 2: Biological Evaluation - A Multi-tiered Screening Cascade
The biological evaluation of newly synthesized pyrazole analogs should follow a tiered approach, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models for the most promising compounds.
Tier 1: Primary In Vitro Screening
The initial screening should focus on the primary biological target to determine the potency of the analogs. This is typically an enzyme inhibition assay or a receptor binding assay.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of pyrazole analogs against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole analogs in DMSO.
-
Assay Plate Preparation: Add the assay buffer to the wells of a microplate.
-
Compound Addition: Add the diluted compounds to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the specified time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tier 2: Cell-Based Assays and Selectivity Profiling
Analogs that demonstrate high potency in primary assays should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context. It is also crucial at this stage to assess their selectivity against related targets to minimize off-target effects.
Examples of Cell-Based Assays:
-
Antiproliferative Assays: For anticancer drug discovery, assays such as the MTT or CellTiter-Glo® assay can be used to measure the effect of the compounds on cancer cell viability.[11][12]
-
Reporter Gene Assays: To assess the modulation of a specific signaling pathway.
-
Cellular Thermal Shift Assays (CETSA): To confirm target engagement in intact cells.
Tier 3: In Silico Modeling and ADMET Profiling
Computational tools play an increasingly important role in modern SAR studies. Molecular docking and quantitative structure-activity relationship (QSAR) models can provide insights into the binding modes of the pyrazole analogs and help to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.[5][13][14]
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage attrition of drug candidates. In silico tools and in vitro assays can be used to predict key drug-like properties.[15][16][17]
Key ADMET Parameters to Assess:
-
Solubility: Poor aqueous solubility can limit oral absorption.
-
Permeability: The ability of a compound to cross cell membranes is essential for reaching its target.
-
Metabolic Stability: Rapid metabolism can lead to a short half-life and low bioavailability.
-
Toxicity: Early identification of potential toxic liabilities is crucial.
Protocol 3: In Silico ADMET Prediction
This protocol describes the use of a web-based tool for the preliminary assessment of ADMET properties.
Procedure:
-
Structure Input: Obtain the chemical structure of the pyrazole analog in a suitable format (e.g., SMILES string).
-
Web Server Selection: Choose a reliable ADMET prediction web server (e.g., pkCSM, SwissADME).[15]
-
Submission: Submit the compound's structure to the server.
-
Data Interpretation: Analyze the predicted ADMET properties, paying close attention to parameters such as:
-
Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness.
-
Aqueous Solubility (logS): Predicted solubility in water.
-
Caco-2 Permeability: An indicator of intestinal absorption.
-
CYP450 Inhibition: Potential for drug-drug interactions.
-
hERG Inhibition: A key indicator of potential cardiotoxicity.
-
AMES Toxicity: A predictor of mutagenicity.
-
Data Interpretation and Iterative Design
The data generated from the biological and computational studies must be systematically analyzed to establish clear SAR trends. This involves correlating specific structural modifications with changes in biological activity.
Data Visualization and Analysis
| Analog ID | R1-Substituent | R3-Substituent | R5-Substituent | IC50 (nM) | Cellular Activity (EC50, nM) | logP |
| Lead-01 | H | Phenyl | 4-Sulfonamidophenyl | 50 | 250 | 2.5 |
| Analog-02 | Methyl | Phenyl | 4-Sulfonamidophenyl | 25 | 150 | 2.8 |
| Analog-03 | H | 4-Fluorophenyl | 4-Sulfonamidophenyl | 10 | 60 | 2.7 |
| Analog-04 | H | Phenyl | 4-Methanesulfonylphenyl | 200 | >1000 | 2.6 |
Table 1: Example of an SAR data table for pyrazole analogs targeting an enzyme.
-
Methylation at the R1 position (Analog-02) improves potency.
-
Introduction of a fluorine atom at the para-position of the R3-phenyl ring (Analog-03) significantly enhances both enzymatic and cellular activity.
-
Replacing the sulfonamide with a methanesulfonyl group (Analog-04) is detrimental to activity, highlighting the importance of this group for target interaction.[18]
Visualizing the SAR Workflow
Caption: Iterative workflow for conducting SAR studies on pyrazole analogs.
The Iterative Cycle
Based on the SAR insights, a new generation of analogs is designed to further probe the key interactions and optimize the desired properties. This iterative cycle of design, synthesis, and testing continues until a compound with the desired profile of potency, selectivity, and drug-like properties is identified for further preclinical development.
Conclusion
Conducting systematic SAR studies on pyrazole analogs is a powerful strategy for the discovery and optimization of novel therapeutic agents. The inherent versatility of the pyrazole scaffold, combined with a rational, multi-tiered approach to analog design, synthesis, and biological evaluation, provides a robust framework for success. By integrating modern computational tools and maintaining a focus on drug-like properties from the outset, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this privileged heterocyclic motif.
References
- Vertex AI Search. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- PubMed. (2023, July 14). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- PubMed. (2016, May). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives.
- MDPI. (n.d.). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.
- (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- PubMed. (n.d.). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.
- Taylor & Francis Online. (n.d.). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
- (n.d.). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities.
- BenchChem. (n.d.). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
- MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- NIH. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- NIH. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
- NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
- ResearchGate. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) | Request PDF.
- PubMed. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis.
- (n.d.). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- NIH. (n.d.). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands.
- MDPI. (2020, July 29). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities | Request PDF.
- Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- ResearchGate. (n.d.). Exploring the binding features of rimonabant analogues and acyclic CB1 antagonists: Docking studies and QSAR analysis.
- ResearchGate. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
- Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO).
- ACS Publications. (2023, March 9). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters.
- (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
- Arabian Journal of Chemistry. (n.d.). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents.
- NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- NIH. (n.d.). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators.
- PubMed. (n.d.). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations.
- ResearchGate. (n.d.). QSAR Analysis of Celecoxib Derivatives | Request PDF.
- PubMed. (n.d.). Rimonabant--a selective CB1 antagonist.
- ResearchGate. (n.d.). Rimonabant - A selective CB1 antagonist.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed. (2014, April 15). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity.
- NIH. (n.d.). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
- Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arabjchem.org [arabjchem.org]
- 18. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for Pyrazole-Based Drug Candidates
<_ _=0>
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a versatile framework for designing potent and selective therapeutic agents.[2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[4][5][6][7][8] Many of these activities stem from their ability to act as potent kinase inhibitors, targeting key nodes in cellular signaling pathways implicated in various diseases.[4][5][6][9]
The successful translation of a promising pyrazole-based compound from in vitro discovery to a clinical candidate is critically dependent on a well-designed and rigorously executed in vivo experimental plan. These studies are essential to understand the compound's behavior in a complex biological system, providing crucial data on its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vivo experiments for pyrazole-based drug candidates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[10][11][12]
I. Foundational Principles: Ethical and Rigorous In Vivo Study Design
Before embarking on any in vivo experiment, it is imperative to establish a framework that ensures both scientific rigor and ethical conduct. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential checklist to improve the transparency and quality of animal research.[13][14][15][16][17] Adherence to these guidelines is not merely a matter of compliance but is fundamental to generating reproducible and reliable data.
Key pillars of a robust in vivo study design include:
-
Clear Objectives and Hypotheses: Every experiment must be designed to answer a specific scientific question.[16][17] Clearly define the primary and secondary objectives and any specific hypotheses being tested.
-
Appropriate Animal Model Selection: The choice of animal model is critical and should be scientifically justified.[10][11][16] The model should mimic the human condition of interest as closely as possible, and for drug metabolism studies, a species with a similar metabolic profile to humans is preferable.[10]
-
Sample Size Calculation: The number of animals used should be the minimum required to obtain statistically significant results.[17] This requires a power analysis based on expected effect sizes and variability.
-
Randomization and Blinding: To minimize bias, animals should be randomly allocated to treatment groups, and whenever possible, the investigators conducting the experiment and analyzing the data should be blinded to the treatment allocation.[17]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. This includes minimizing pain and distress, providing appropriate housing and husbandry, and defining humane endpoints.
II. Pharmacokinetics (PK) and Formulation Development: Ensuring Target Exposure
A compound can only be effective if it reaches its target in sufficient concentrations for a sufficient duration. Therefore, understanding the PK profile—the absorption, distribution, metabolism, and excretion (ADME) of the drug—is a critical first step in the in vivo evaluation.
A. Formulation Development: The First Hurdle
Many pyrazole-based compounds are lipophilic and exhibit poor aqueous solubility, which presents a significant challenge for in vivo administration.[18] A well-designed formulation is essential to ensure consistent and adequate bioavailability.
| Formulation Component | Purpose | Typical Concentration |
| Vehicle | The primary solvent or carrier for the drug. | N/A |
| Solubilizing Agent | To increase the solubility of a poorly soluble compound. | Varies |
| Surfactant | To improve wetting and prevent precipitation. | Varies |
| Buffering Agent | To maintain a stable pH. | Varies |
Protocol 1: General Formulation for Oral (PO) Administration of a Poorly Soluble Pyrazole Compound
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: Dissolve the compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the formulation should ideally be kept below 10%.
-
Addition of Co-solvents/Surfactants: Add a co-solvent such as Polyethylene Glycol 400 (PEG400) and a surfactant like Tween-80 to the DMSO solution. Vortex thoroughly after each addition.
-
Final Dilution: Slowly add the aqueous vehicle (e.g., saline or sterile water) to the organic solution while vortexing to create a stable suspension or solution.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and visually inspect for any precipitation before administration.[18]
B. In Vivo Pharmacokinetic Studies
PK studies are designed to characterize the ADME properties of the drug candidate. These studies typically involve administering the compound to a small cohort of animals (e.g., mice or rats) and collecting blood samples at various time points.
| PK Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the curve; represents the total drug exposure over time. |
| t1/2 | Half-life; the time required for the drug concentration to decrease by half. |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer the pyrazole compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalytical Method: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to calculate the key PK parameters.
III. Target Engagement and Pharmacodynamics (PD): Linking Exposure to Effect
Once adequate exposure is confirmed, the next critical step is to demonstrate that the drug candidate interacts with its intended target in vivo and elicits the desired biological response.[19][20]
A. In Vivo Target Engagement Assays
Target engagement assays provide direct evidence that the drug is binding to its molecular target within the complex environment of a living organism.[19][20][21]
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding.[22]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to directly measure the activity of an enzyme in its native environment, allowing for the assessment of inhibitor-induced changes in activity.[23]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein in real-time by detecting proximity-based energy transfer.[21]
Protocol 3: Ex Vivo Target Engagement using Western Blot
-
Dosing: Administer the pyrazole compound to a cohort of animals at various doses.
-
Tissue Collection: At a predetermined time point (e.g., Tmax), euthanize the animals and collect the target tissues.
-
Lysate Preparation: Homogenize the tissues and prepare protein lysates.
-
Western Blot Analysis: Use specific antibodies to measure the levels of the target protein and a downstream marker of target activity (e.g., a phosphorylated substrate for a kinase inhibitor).
-
Data Analysis: Quantify the changes in the levels of the target and the downstream marker relative to a vehicle-treated control group.
B. Pharmacodynamic (PD) Biomarkers
PD biomarkers are molecular or cellular indicators that demonstrate a drug has had a pharmacological effect. For pyrazole-based kinase inhibitors, a common PD biomarker is the phosphorylation status of a downstream substrate of the target kinase.[4]
Caption: Inhibition of a target kinase by a pyrazole drug candidate leads to a decrease in the phosphorylation of a downstream substrate, which serves as a pharmacodynamic biomarker.
IV. Efficacy Studies: Demonstrating Therapeutic Potential
Efficacy studies are designed to determine if the drug candidate has a beneficial effect in a relevant animal model of the disease. The choice of model is critical and will depend on the therapeutic indication.
A. Oncology: Xenograft and Syngeneic Models
For anticancer pyrazole derivatives, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess anti-tumor activity.[24][25] Syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent host, are valuable for evaluating the interplay between the drug and the immune system.
Protocol 4: Human Tumor Xenograft Efficacy Study
-
Cell Culture: Culture the human cancer cell line of interest.
-
Tumor Implantation: Implant the tumor cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the animals into treatment and control groups and initiate dosing with the pyrazole compound or vehicle.
-
Efficacy Readouts: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for ex vivo analysis (e.g., target engagement, histology).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
B. Inflammation: Carrageenan-Induced Paw Edema Model
For pyrazole-based anti-inflammatory agents, the carrageenan-induced paw edema model in rats is a widely used acute inflammation model.[26][27][28][29]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Baseline Measurement: Acclimatize rats and measure their baseline paw volume.
-
Dosing: Administer the pyrazole compound or a reference drug (e.g., indomethacin) orally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. namsa.com [namsa.com]
- 12. Step 2: Preclinical Research | FDA [fda.gov]
- 13. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Home | ARRIVE Guidelines [arriveguidelines.org]
- 15. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 16. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. euprim-net.eu [euprim-net.eu]
- 18. benchchem.com [benchchem.com]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
- 21. selvita.com [selvita.com]
- 22. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Knorr Pyrazole Synthesis Technical Support Center: A Guide to Troubleshooting Low Yields
Welcome to the technical support center for the Knorr synthesis of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this otherwise robust and high-yielding reaction. Here, we will delve into the common causes of low yields and provide detailed, evidence-based troubleshooting strategies to help you optimize your synthetic outcomes.
Introduction to the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[1][2][3] It provides a straightforward and generally efficient method for the synthesis of pyrazoles through the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[1][3][4][5][6] The resulting pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. While the reaction is known for its high yields, particularly due to the formation of a stable aromatic ring, various factors can lead to suboptimal results.[7] This guide will address those challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) for Low Yield in Knorr Pyrazole Synthesis
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a common issue that can often be traced back to several key factors:
-
Inadequate Acidity (pH): The Knorr synthesis is typically an acid-catalyzed reaction.[3][4][8] The acid protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[9] If the reaction medium is not sufficiently acidic, this initial step is slow, leading to poor conversion. Conversely, excessively strong acidic conditions can lead to unwanted side reactions. The optimal pH for the reaction is generally between 0 and 6.9.[10]
-
Low Reaction Temperature: Like most chemical reactions, the Knorr synthesis is temperature-dependent. If the reaction is proceeding too slowly, increasing the temperature can enhance the reaction rate. Many protocols call for heating the reaction, for instance, at 100°C.[7][8]
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Solvent Choice: Ensure your solvent has a high enough boiling point to accommodate the desired reaction temperature. Common solvents include ethanol, propanol, and acetic acid.[7][11]
-
-
-
Steric Hindrance: Highly substituted 1,3-dicarbonyl compounds or bulky hydrazines can sterically hinder the approach of the nucleophile, slowing down the reaction.
-
Troubleshooting:
-
Prolonged Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.
-
Increased Temperature: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.
-
-
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired pyrazole. What are these side products and how can I minimize them?
A2: The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions.
-
Formation of Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two different carbonyl groups, leading to the formation of two regioisomeric pyrazoles.[2][12]
-
Troubleshooting:
-
Control Reaction Conditions: The ratio of regioisomers can sometimes be influenced by reaction conditions such as temperature and pH. Lower temperatures may favor the kinetically controlled product.
-
Substrate Modification: If possible, modifying the electronic properties of the carbonyl groups in the 1,3-dicarbonyl compound can direct the initial nucleophilic attack to one site over the other.
-
-
-
Hydrazone Intermediate Accumulation: The reaction proceeds through a hydrazone intermediate.[8][13] Under certain conditions, particularly at neutral or higher pH, the subsequent intramolecular cyclization to form the pyrazole ring can be slow, leading to the accumulation of the hydrazone.[14]
-
Troubleshooting:
-
Ensure Sufficient Acidity: As the cyclization step is also acid-catalyzed, maintaining an acidic pH is crucial to drive the reaction towards the final pyrazole product.[14]
-
-
-
Hydrazine Decomposition: Hydrazines can be unstable, especially at elevated temperatures. Decomposition of the hydrazine will not only reduce the amount of reactant available for the main reaction but can also introduce impurities that complicate purification.[11]
-
Troubleshooting:
-
Use Fresh Hydrazine: Use freshly opened or purified hydrazine.
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition of the hydrazine.[11]
-
-
Q3: My yield is consistently low even after purification. What experimental parameters should I optimize?
A3: Consistently low yields, even with seemingly complete reactions, often point to issues with reaction conditions or the work-up procedure.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. The solvent should be able to dissolve the reactants and be stable under the reaction conditions.
-
Troubleshooting:
-
Solvent Screening: If you are experiencing low yields, consider screening a variety of solvents. A summary of commonly used solvents is provided in the table below.
-
-
-
Incorrect Stoichiometry: While a 1:1 stoichiometry of the 1,3-dicarbonyl and hydrazine is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion. However, a large excess of hydrazine can lead to side reactions. Some protocols suggest using a 2:1 molar ratio of hydrazine hydrate to the β-ketoester.[7][8]
-
Troubleshooting:
-
Optimize Reactant Ratios: Experiment with slight variations in the stoichiometry of your reactants to find the optimal ratio for your specific substrates.
-
-
-
Inefficient Work-up and Purification: The product may be lost during the work-up and purification steps.
-
Troubleshooting:
-
Crystallization: The pyrazole product often precipitates from the reaction mixture upon cooling or addition of water.[7][8][15] Ensure sufficient time is allowed for complete crystallization. Cooling the mixture in an ice bath can improve precipitation.
-
Extraction: If the product is not easily crystallized, an extractive work-up may be necessary. Ensure you are using the appropriate solvent for extraction and that the pH is adjusted to ensure your product is in a neutral form.
-
Recrystallization: During recrystallization, using an excessive amount of solvent can lead to significant product loss.[16] Use the minimum amount of hot solvent required to dissolve the product.
-
-
Optimized Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Catalytic amount of acid (e.g., glacial acetic acid) | Protonates the carbonyl group, activating it for nucleophilic attack.[3][4] |
| Solvent | Ethanol, 1-Propanol, Acetic Acid | Should be able to dissolve reactants and withstand reaction temperatures.[7][11] |
| Temperature | Room temperature to 100°C | Dependent on substrate reactivity. Higher temperatures can increase reaction rate.[7][8] |
| pH | 0 - 6.9 | Crucial for both the initial condensation and the final cyclization step.[10][14] |
| Atmosphere | Air or Inert (e.g., Nitrogen) | Inert atmosphere can be beneficial to prevent hydrazine decomposition.[11] |
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for low yield in Knorr pyrazole synthesis.
Reaction Mechanism and Potential Pitfalls
The generally accepted mechanism for the Knorr pyrazole synthesis involves a series of steps, each of which can be a potential point of failure leading to low yields.
Caption: Mechanism of the Knorr pyrazole synthesis and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol is adapted from a standard laboratory procedure for the synthesis of a pyrazolone, a variation of the Knorr reaction.[7][8]
-
Reaction Setup: In a suitable reaction vessel, combine the β-ketoester (e.g., ethyl benzoylacetate, 1 equivalent) and hydrazine hydrate (2 equivalents).
-
Solvent and Catalyst Addition: Add 1-propanol as the solvent, followed by a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heating: Heat the reaction mixture to approximately 100°C with stirring for 1 hour.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).
-
Work-up: Once the reaction is complete, add water to the hot reaction mixture to induce precipitation of the product.
-
Crystallization and Isolation: Allow the mixture to cool to room temperature, and then in an ice bath, to complete crystallization. Collect the solid product by vacuum filtration, wash with cold water, and air dry.
References
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- Process for the preparation of pyrazoles. (n.d.).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). YouTube. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Improving Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues. We delve into the causality behind these problems and offer validated protocols and strategies to resolve them.
Issue 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This is one of the most common challenges in pyrazole synthesis, often arising from the similar reactivity of the two carbonyl groups in the diketone.[1][2][3] The key is to create a significant difference in reactivity between the two electrophilic centers or to control the reaction conditions to favor one pathway over another.
Root Cause Analysis:
The regiochemical outcome in the classical Knorr pyrazole synthesis is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]
-
Electronic Effects: An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack.[4]
-
Steric Effects: A bulky substituent near one carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.[4]
-
Reaction Conditions (pH): The pH of the reaction is critical. Under acidic conditions, the more basic nitrogen of an alkylhydrazine (the N-alkylated nitrogen) is protonated, reducing its nucleophilicity. This forces the reaction to initiate through the terminal -NH₂ group. Conversely, under neutral or basic conditions, the more nucleophilic substituted nitrogen may react first.
Strategic Solutions:
-
Solvent-Mediated Control: The choice of solvent can dramatically alter regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[5] These solvents can stabilize intermediates selectively without competing with the hydrazine nucleophile, leading to a cleaner reaction.[5] For instance, reactions that yield 1:1 mixtures in ethanol can achieve ratios as high as 99:1 in HFIP.[5]
-
Kinetic vs. Thermodynamic Control: The reaction temperature and time can determine whether the kinetic or thermodynamic product is favored.[6]
-
Kinetic Control: Lower temperatures often favor the kinetic product—the one that is formed fastest due to a lower activation energy.[6] This is typically achieved by the initial attack at the most electronically activated carbonyl.
-
Thermodynamic Control: Higher temperatures and longer reaction times allow for equilibrium to be established, favoring the most stable regioisomer.[6] The thermodynamically preferred isomer is not always the one that forms fastest.
-
Issue 2: The major regioisomer from my reaction is the one I don't want. How can I reverse the selectivity?
This scenario occurs when the intrinsic properties of your substrates naturally favor the undesired product under standard conditions.[7] For example, with 1,1,1-trifluoro-2,4-pentanedione, the initial attack almost always occurs at the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group.
Strategic Solutions:
-
pH Adjustment: Acidity is a powerful tool for reversing selectivity, especially with alkylhydrazines. By switching from neutral/basic conditions to strongly acidic conditions (e.g., using glacial acetic acid or HCl in ethanol), you can often invert the product ratio. The acid protonates the more nucleophilic nitrogen of the hydrazine, forcing the reaction to proceed through the less nucleophilic nitrogen, which may then attack the other carbonyl group.
-
Use of a Directing or Protecting Group: A temporary protecting group on one of the hydrazine's nitrogen atoms can force the reaction to proceed with the desired regiochemistry. After the pyrazole ring is formed, the protecting group is removed. While this adds steps to the synthesis, it offers excellent control.
-
Alternative Synthetic Routes: When the Knorr condensation fails to provide the desired isomer, consider entirely different strategies that offer inherent regioselectivity:
-
[3+2] Cycloadditions: Reactions of sydnones with alkynes or nitrilimines with alkenes are powerful methods for constructing pyrazole rings with well-defined regiochemistry.[8][9][10]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines first forms a pyrazoline, which is then oxidized to the pyrazole.[1] This method often provides a single regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole formation from a 1,3-dicarbonyl and a substituted hydrazine, and how does it dictate regioselectivity?
A1: The reaction proceeds via a condensation-cyclization mechanism. The process begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[11][12]
Regioselectivity is determined at the very first step: which carbonyl group is attacked by which nitrogen atom. This initial choice dictates the final substitution pattern of the pyrazole.
Caption: Competing pathways in pyrazole synthesis.
Q2: How do I choose the best conditions (solvent, catalyst, temperature) for my specific substrates?
A2: Optimization is key. A logical, stepwise approach is most effective.
-
Start with a Standard Condition: A common starting point is refluxing the reactants in ethanol. This provides a baseline for your system's inherent regioselectivity.
-
Solvent Screening: If the baseline gives a mixture, screen a set of solvents. As discussed, ethanol, TFE, and HFIP are excellent choices to test the effect of solvent nucleophilicity and hydrogen bonding.[5]
-
Catalyst/pH Screening: Test the reaction under acidic (e.g., acetic acid), neutral, and basic (e.g., pyridine) conditions.[13]
-
Temperature Variation: Run the reaction at room temperature, reflux, and a lower temperature (e.g., 0 °C) to probe for kinetic vs. thermodynamic control.[6][14]
The following workflow can guide your decision-making process:
Caption: Decision workflow for optimizing regioselectivity.
Q3: Are there modern, catalytic methods that offer better regioselectivity than the classical Knorr synthesis?
A3: Yes, modern organic synthesis has produced several highly regioselective methods.
-
Copper-Catalyzed Reactions: Cu(I) catalysts have been successfully used in the cycloaddition of terminal alkynes to 1,2,4-triazolium N-imides to afford pyrazolo-triazoles with high regioselectivity.[15] Copper catalysis has also been employed for condensation reactions under acid-free conditions at room temperature.[16]
-
Rhodium and Iron Catalysis: Transition metals like rhodium and iron have been used to catalyze cascade reactions that produce highly substituted pyrazoles under mild conditions, often with excellent regiocontrol.[16][17]
-
Alternative Substrates: Instead of 1,3-diketones, researchers now use substrates like N-alkylated tosylhydrazones and terminal alkynes.[13][18][19][20] These reactions often proceed with complete regioselectivity where traditional methods fail.[13][18]
Data Summary Table
The table below summarizes the dramatic effect of solvent choice on the regiomeric ratio of pyrazoles formed from the condensation of various 1,3-diketones with methylhydrazine. The desired isomer is the 5-Aryl/Alkyl pyrazole.
| Entry | R¹ Group | R² Group | Solvent | Regioisomeric Ratio (Desired:Undesired) | Total Yield (%) | Reference |
| 1 | Phenyl | -CF₃ | EtOH | 24:76 | 60 | [5] |
| 2 | Phenyl | -CF₃ | TFE | 81:19 | 98 | [5] |
| 3 | Phenyl | -CF₃ | HFIP | 99:1 | 96 | [5] |
| 4 | 4-MeO-Ph | -CF₃ | EtOH | 55:45 | 60 | [5] |
| 5 | 4-MeO-Ph | -CF₃ | HFIP | 99:1 | 85 | [5] |
| 6 | Methyl | -CF₃ | EtOH | 48:52 | 75 | [5] |
| 7 | Methyl | -CF₃ | HFIP | 97:3 | 92 | [5] |
Data synthesized from J. Org. Chem. 2007, 72, 21, 8033–8038.[5]
Key Experimental Protocols
Protocol 1: Regioselective Synthesis using HFIP as a Solvent
This protocol details a general procedure favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer under acidic conditions.[7]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine hydrochloride (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
Polshettiwar, V., & Varma, R. S. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2269-2276. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1144-1154. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Semantic Scholar. [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(2), 576–579. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR, 7(3), 888-892. [Link]
-
Claramunt, R. M., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1144-1154. [Link]
-
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]
-
Gergely, S., et al. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 77(13), 5813–5818. [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Abellán, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(21), 8033–8038. [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(5), 6432–6464. [Link]
-
Koutentis, P. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences, 24(18), 14234. [Link]
-
Li, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2854. [Link]
-
Radi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
Wan, J. P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]
-
Li, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
Senanayake, C. H., et al. (2000). Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107–3109. [Link]
-
ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. | Semantic Scholar [semanticscholar.org]
- 20. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This valuable heterocyclic compound is a key building block in medicinal chemistry, notably in the development of anti-inflammatory and analgesic agents.[1] We will detail a reliable three-step synthetic pathway, address common experimental challenges through a comprehensive troubleshooting guide, and answer frequently asked questions to ensure a high degree of scientific integrity and reproducibility in your work.
Overall Synthetic Strategy
The synthesis is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2] Our recommended pathway involves three distinct, high-yielding stages:
-
Claisen Condensation: Formation of a β-ketoester, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, from 4-chloroacetophenone and diethyl oxalate.
-
Cyclization (Knorr Synthesis): Reaction of the β-ketoester with hydrazine hydrate to form the pyrazole ring, yielding ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
Saponification (Hydrolysis): Conversion of the pyrazole ester to the final target molecule, this compound.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This procedure is a standard Claisen condensation used to generate the 1,3-dicarbonyl intermediate.
Materials:
-
4-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 2M)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide. To this, add a solution of 4-chloroacetophenone in absolute ethanol.
-
Addition: Cool the mixture in an ice bath. Add diethyl oxalate dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The formation of a thick, yellowish precipitate is typically observed.
-
Workup: Cool the reaction mixture again in an ice bath. Pour the mixture into a beaker containing crushed ice and acidify to pH 2-3 with dilute HCl. A solid product should precipitate.
-
Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the desired β-ketoester as a crystalline solid.
Protocol 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
This step involves the cyclization of the dicarbonyl compound with hydrazine to form the pyrazole ring.[3]
Materials:
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester from Protocol 1 in glacial acetic acid.
-
Addition: To this solution, add hydrazine hydrate dropwise at room temperature. The addition is often exothermic; maintain control with a water bath if necessary.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash it extensively with water to remove residual acetic acid and unreacted hydrazine.
-
Purification: Dry the crude product. Recrystallization from ethanol typically yields the pure pyrazole ester.
Protocol 3: Hydrolysis to this compound
The final step is a standard saponification to convert the ester to the carboxylic acid.[4]
Materials:
-
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Setup: In a round-bottom flask, dissolve the pyrazole ester from Protocol 2 in a mixture of ethanol and water.
-
Reaction: Add sodium hydroxide pellets or a concentrated aqueous solution. Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white or off-white precipitate of the carboxylic acid will form.
-
Isolation: Collect the final product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Claisen Condensation (Diketone Formation)
-
Q: My yield of the diketone is very low or I recovered mostly starting material. What went wrong?
-
A: This is a common issue often related to the reaction conditions.
-
Base Activity: Sodium ethoxide is highly hygroscopic and can be deactivated by moisture. Ensure you are using freshly prepared or properly stored NaOEt and anhydrous ethanol. The stoichiometry is critical; at least one full equivalent of base is required to drive the equilibrium by deprotonating the product.[5]
-
Temperature Control: The initial addition of diethyl oxalate should be done at a low temperature (0-10°C) to prevent side reactions, such as the self-condensation of diethyl oxalate. However, the reaction needs to proceed at room temperature to ensure completion.
-
Reaction Time: This condensation can be slow. Ensure the reaction has run for a sufficient duration (12+ hours). Monitor via TLC to confirm the consumption of the 4-chloroacetophenone.
-
-
-
Q: My final product after workup is an oily substance, not a solid. How can I isolate it?
-
A: An oily product suggests the presence of impurities.
-
Incomplete Reaction: Unreacted starting materials (especially diethyl oxalate) can lead to an oily crude product. Ensure the reaction went to completion.
-
Acidification: Ensure the pH is sufficiently low (pH < 3) during the acidic workup to fully protonate the enolate of the product, causing it to precipitate.
-
Purification Strategy: If an oil persists, perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over sodium sulfate, and concentrate it. The resulting oil can then be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or induced to crystallize by scratching the flask with a glass rod in the presence of a small amount of a nonpolar solvent like hexane.
-
-
Step 2: Cyclization (Pyrazole Formation)
-
Q: TLC analysis shows two product spots, suggesting isomers. How do I control regioselectivity?
-
A: You are likely forming regioisomers. The unsymmetrical 1,3-dicarbonyl has two distinct electrophilic centers: a ketone carbonyl and an ester carbonyl. Hydrazine can, in principle, attack either one first, leading to two possible pyrazole products.[2]
-
Mechanistic Insight: The ketone carbonyl is generally more electrophilic (less sterically hindered and not stabilized by resonance from an adjacent oxygen) than the ester carbonyl. Under acidic conditions (like glacial acetic acid), the initial attack of hydrazine is favored at the more reactive ketone position. This leads to an intermediate that cyclizes to form the desired 5-aryl-3-carboxylate isomer.
-
Control: Using glacial acetic acid as the solvent and catalyst strongly favors the desired 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate isomer. Running the reaction under neutral or basic conditions could lead to a mixture of isomers.[3]
-
-
-
Q: The cyclization reaction is sluggish or incomplete.
-
A: Several factors can cause a slow reaction.
-
Temperature: Ensure the reaction is maintained at a steady reflux. Insufficient temperature will slow down the dehydration and cyclization steps.
-
Hydrazine Quality: Hydrazine hydrate can decompose over time. Use a fresh bottle or verify the concentration of your stock.
-
Solvent: While acetic acid is recommended, other solvents like ethanol can also be used, sometimes with catalytic acid. However, acetic acid often provides the best results for both rate and regioselectivity.[6]
-
-
Step 3: Hydrolysis
-
Q: After acidification, no precipitate forms, or the yield is very low.
-
A: This points to issues with either the hydrolysis step or the final workup.
-
Incomplete Hydrolysis: Confirm the reaction is complete by TLC before workup. If starting material remains, add more base or increase the reflux time. Pyrazole esters can sometimes be resistant to hydrolysis.[7]
-
pH for Precipitation: The pKa of the carboxylic acid means the solution must be strongly acidic (pH 1-2) to ensure complete protonation and precipitation. Check the pH with litmus or pH paper after adding HCl.
-
Product Solubility: The product has some solubility in water/ethanol mixtures. If you used a large volume of solvent for the hydrolysis, you may need to concentrate the solution after acidification to encourage precipitation, or perform an extraction with a suitable organic solvent like ethyl acetate.
-
-
-
Q: The final product seems impure. What is the best way to purify it?
-
A: The primary impurity is likely unhydrolyzed ester. Recrystallization is the most effective method. A solvent system like ethanol/water, methanol, or ethyl acetate/hexane should provide a highly pure, crystalline product. If recrystallization fails, careful column chromatography can be used, but it is often less efficient for acidic compounds unless the silica is treated or a mobile phase modifier (like acetic acid) is added.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns for this synthesis?
-
A: Hydrazine is toxic, corrosive, and a suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Sodium ethoxide is highly corrosive and reacts violently with water. All steps involving strong acids and bases should be performed with care.
-
-
Q2: Can I use a different starting material instead of 4-chloroacetophenone?
-
A: Yes, this synthetic route is highly versatile. You can use various substituted acetophenones to create a library of 5-aryl-1H-pyrazole-3-carboxylic acids. The electronic nature of the substituent (electron-donating or electron-withdrawing) may affect the reaction rates of the Claisen condensation and should be considered.[8]
-
-
Q3: Are there alternative, one-pot methods available?
-
A: Yes, one-pot syntheses of pyrazoles from ketones and acid chlorides followed by in-situ addition of hydrazine have been developed.[9] These methods can be faster but may be more challenging to optimize and troubleshoot, as intermediates are not isolated. For reliability and scalability, the multi-step approach is often preferred in a development setting.
-
-
Q4: What analytical techniques are best for characterizing the final product?
-
A: A combination of techniques is recommended for unambiguous structure confirmation:
-
¹H NMR: Will show characteristic aromatic proton signals for the 4-chlorophenyl group and a distinct singlet for the pyrazole C4-H. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the pyrazole ring carbons and the carboxylic acid carbonyl.
-
FT-IR: Will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
-
Part 4: Quantitative Data Summary
The following table summarizes the typical reaction parameters for achieving high yields.
| Parameter | Step 1: Claisen Condensation | Step 2: Cyclization | Step 3: Hydrolysis |
| Key Reagents | 4-Chloroacetophenone, Diethyl oxalate | β-Ketoester, Hydrazine hydrate | Pyrazole ester, NaOH |
| Stoichiometry | Ketone:Oxalate:Base (1 : 1.2 : 1.2) | Ketoester:Hydrazine (1 : 1.1) | Ester:Base (1 : 2.5) |
| Solvent | Anhydrous Ethanol | Glacial Acetic Acid | Ethanol / Water (1:1) |
| Temperature | 0°C to RT | Reflux (~118°C) | Reflux (~90°C) |
| Reaction Time | 12 - 16 hours | 4 - 6 hours | 2 - 4 hours |
| Expected Yield | 75 - 85% | 80 - 90% | > 90% |
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
International Journal of Innovative Research in Technology (IJIRT). (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT, 10(1). [Link]
-
Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12833-12863. [Link]
-
Wu, J., et al. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters, 26(4), 435-439. [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27367–27382. [Link]
-
Kumar, A., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Advanced Research in Science and Engineering, 7(4). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-547. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol. [Link]
-
Britton, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2156-2165. [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27367–27382. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports, 6, 20897. [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester. [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]
-
ResearchGate. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. [Link]
- Google Patents. (n.d.). US3895027A - Process for preparing pyrazole-3-carboxylic acids.
-
International Journal of Pharmaceutical Sciences and Research. (2020). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. IJPSR, 11(10), 5034-5042. [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazoline synthesis from chalcone. [Link]
-
Park, H., et al. (2023). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry, 11, 1243513. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. [Link]
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6393. [Link]
-
ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. [Link]
-
Jurnal Kimia Riset. (2020). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Kimia Riset, 5(1), 48-59. [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(15), 5828. [Link]
-
ResearchGate. (n.d.). Polysubstituted Pyrazoles. Part 5. Synthesis of New 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogues and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid. [Link]
-
ResearchGate. (n.d.). (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]
-
ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Antimicrobial Activity. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3895027A - Process for preparing pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ijirt.org [ijirt.org]
- 7. researchgate.net [researchgate.net]
- 8. galchimia.com [galchimia.com]
- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acid Derivatives for Biological Assays
<_ _>
Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility of pyrazole carboxylic acid derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues that can compromise the accuracy and reproducibility of their experimental results. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your data.
Introduction: The Solubility Challenge with Pyrazole Carboxylic Acid Derivatives
Pyrazole and its derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] However, many of these promising compounds, particularly pyrazole carboxylic acid derivatives, exhibit poor aqueous solubility.[8][9][10] This intrinsic property stems from their rigid, aromatic structure and the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which lead to high crystal lattice energy.[9]
Poor solubility can lead to a host of problems in biological assays, including:
-
Underestimation of Potency: Insoluble compound may precipitate out of the assay medium, leading to a lower effective concentration and an artificially high IC50 or EC50 value.[11]
-
Poor Reproducibility: Inconsistent dissolution can cause significant variability between experiments.
-
Assay Interference: Undissolved particles can interfere with optical measurements (e.g., absorbance, fluorescence) and automated liquid handling systems.
This guide will walk you through a systematic approach to identify and overcome these solubility-related hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole carboxylic acid derivative won't dissolve in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. [12][13][14] This stock solution can then be serially diluted into the final aqueous assay buffer.
Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of poorly water-soluble compounds due to its ability to dissolve a wide range of polar and nonpolar substances.[11] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).[15][]
-
Weighing the Compound: Accurately weigh the required amount of your pyrazole derivative.[17]
-
Dissolution: Add the chosen organic solvent to the compound. To aid dissolution, you can:
-
Vortex: Mix vigorously.
-
Sonication: Use an ultrasonic bath to break up compound aggregates.
-
Gentle Warming: Briefly warm the solution (e.g., in a 37°C water bath). Be cautious, as excessive heat can degrade some compounds.[9]
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution appropriately, often at -20°C or -80°C, in a tightly sealed container to prevent solvent evaporation and water absorption.
Causality: Creating a high-concentration stock solution in a "good" solvent ensures that when you perform the final dilution into your aqueous buffer, the concentration of the organic solvent is minimized, thereby reducing its potential impact on the biological assay.[15]
Q2: I've prepared a DMSO stock solution, but my compound precipitates when I dilute it into the aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound's solubility limit in the final aqueous medium is exceeded. Here's a troubleshooting workflow:
**dot graph TD { A[Start: Compound Precipitates Upon Dilution] --> B{Is the final DMSO concentration < 0.5%?}; B -->|Yes| C[Try Lowering the Final Compound Concentration]; B -->|No| D[Decrease Final DMSO Concentration to < 0.5%]; C --> E{Still Precipitating?}; D --> F[Re-evaluate Compound Concentration]; E -->|Yes| G[Explore Advanced Solubilization Techniques]; E -->|No| H[Proceed with Assay]; F --> E; G --> I[pH Modification]; G --> J[Co-solvents]; G --> K[Cyclodextrins]; G --> L[Nanosuspensions]; H --> M[End]; I --> H; J --> H; K --> H; L --> H;
} ** Caption: Troubleshooting workflow for compound precipitation.
Explanation of Steps:
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[18][19][20][21] It's crucial to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to minimize these effects.[19][22]
-
Lowering Compound Concentration: The simplest solution is often to test a lower concentration range of your compound.
-
Advanced Solubilization Techniques: If precipitation persists even at low compound and DMSO concentrations, more advanced methods are necessary.
Q3: Can I use pH modification to improve the solubility of my pyrazole carboxylic acid derivative?
A3: Yes, pH adjustment can be a very effective strategy for ionizable compounds like carboxylic acids.[][23][24][25][26][27]
Scientific Rationale: Pyrazole carboxylic acids are weak acids. By increasing the pH of the solution (making it more basic), you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[24][26]
Protocol: pH Modification
-
Determine the pKa: If the pKa of your compound is known, aim for a buffer pH that is at least 1-2 units above the pKa to ensure the majority of the compound is in its ionized, more soluble form.
-
Buffer Selection: Choose a biologically compatible buffer system that can maintain the desired pH. Common buffers include phosphate-buffered saline (PBS), Tris, and HEPES.
-
Solubility Testing: Prepare small-scale test solutions of your compound in buffers of varying pH to empirically determine the optimal pH for solubility.
-
Assay Compatibility: Ensure that the chosen pH is compatible with your biological assay (e.g., it doesn't inactivate your enzyme or harm your cells).
Considerations for pH Adjustment
| pH Change | Effect on Carboxylic Acid | Solubility Impact |
| Increase (more basic) | Deprotonation (R-COOH -> R-COO⁻) | Increases Solubility [24][26] |
| Decrease (more acidic) | Protonation (R-COO⁻ -> R-COOH) | Decreases Solubility [24][26] |
Q4: What are co-solvents, and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[][28]
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar molecules.[]
Common Co-solvents in Biological Assays:
-
Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are widely used.[25]
-
Propylene Glycol (PG): Another common and safe option.[25]
-
Ethanol: Can be effective but may have higher cellular toxicity than PEGs or PG.[15]
-
Glycerol/Sorbitol: Often used in combination with other solvents.[]
Protocol: Using Co-solvents
-
Start with a DMSO stock: Prepare a concentrated stock solution of your compound in DMSO.
-
Prepare an intermediate dilution: Dilute the DMSO stock into a solution containing the co-solvent (e.g., a mixture of PEG400 and water).
-
Final Dilution: Add this intermediate dilution to your final assay buffer.
-
Toxicity Control: Always run a vehicle control with the same final concentration of all solvents to assess any effects on your assay.
Example Formulation: A common formulation for in vivo studies that can be adapted for in vitro work is 10% DMSO, 40% PEG400, and 50% aqueous buffer.[29] The final concentrations in the assay well must be much lower.
Q5: I've heard about cyclodextrins. Can they be used to solubilize pyrazole derivatives?
A5: Yes, cyclodextrins are an excellent choice for improving the solubility of hydrophobic compounds.[30][31][32][33]
How Cyclodextrins Work: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[31] Poorly soluble molecules can become encapsulated within this hydrophobic core, forming an "inclusion complex" that is water-soluble.[31]
**dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ** Caption: Encapsulation of a drug molecule by a cyclodextrin.
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD): Widely used but has limited aqueous solubility itself.[30][34]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher water solubility and lower toxicity, making it a preferred choice for biological assays.[31][34]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative.
Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Make a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add your pyrazole derivative (either as a solid or from a small volume of a concentrated organic stock) to the HP-β-CD solution.
-
Mix and Equilibrate: Vortex or sonicate the mixture and allow it to equilibrate (this can take from minutes to hours) to allow for inclusion complex formation.
-
Filter (Optional): If any undissolved compound remains, you can filter the solution through a 0.22 µm filter to remove it.
-
Dilute to Final Concentration: Use this solubilized stock for your assay dilutions.
Q6: Are there other advanced techniques for highly insoluble compounds?
A6: For exceptionally challenging compounds, nanosuspension technology can be a powerful tool.[35][36][37][38]
What is a Nanosuspension? A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[35] By reducing the particle size to the nanometer range, the surface area of the drug dramatically increases, leading to a higher dissolution rate and saturation solubility.[37][38]
When to Consider Nanosuspensions:
-
When all other methods (solvents, pH, cyclodextrins) have failed.
-
For compounds that are poorly soluble in both aqueous and organic media.[36]
-
When a higher drug loading is required than what can be achieved with other methods.[35]
Preparation Methods: Nanosuspensions are typically prepared using techniques like media milling or high-pressure homogenization.[35][38][39] These methods require specialized equipment and expertise.
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| Organic Solvents (e.g., DMSO) | Dissolves compound in a non-polar medium. | Simple, widely applicable for stock solutions. | Potential for cell toxicity and assay interference at high concentrations.[19][20] |
| pH Adjustment | Ionizes acidic/basic groups to form soluble salts. | Effective for ionizable compounds, simple to implement.[] | Only works for compounds with appropriate pKa, final pH must be assay-compatible. |
| Co-solvents (e.g., PEG400) | Reduces the polarity of the aqueous medium. | Can significantly increase solubility, often used in combination with other methods.[28] | May have mild cellular effects, requires vehicle controls. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the drug in a soluble complex. | Low toxicity, highly effective for many hydrophobic compounds.[31][32] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Nanosuspensions | Increases surface area by reducing particle size. | Can achieve high drug concentrations, suitable for very insoluble compounds.[15][35] | Requires specialized equipment and formulation expertise. |
Final Recommendations from the Field
-
Always Start with a High-Quality Stock Solution: Proper preparation and storage of your initial stock solution is paramount.[12][13]
-
Mind Your Final Solvent Concentration: The concentration of any organic solvent in the final assay well should be kept to an absolute minimum (ideally ≤0.1% for DMSO) and be consistent across all wells, including controls.[19][40]
-
Run Vehicle Controls: Always include a control group that is treated with the same concentration of solvent(s) as your test compound to account for any solvent-induced effects.
-
Visually Inspect Your Assay Plates: Before reading your results, visually inspect the wells (if possible) for any signs of precipitation.
-
Characterize Your Compound's Solubility Early: Performing basic solubility tests in different vehicles early in your research can save significant time and resources later.
By systematically applying these strategies, you can overcome the solubility challenges posed by pyrazole carboxylic acid derivatives and generate reliable, high-quality data in your biological assays.
References
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH . Available from: [Link]
-
Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed . Available from: [Link]
-
What effects does DMSO have on cell assays? - Quora . Available from: [Link]
-
DMSO in cell based assays - Scientist Solutions . Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central . Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies . Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Available from: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar . Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate . Available from: [Link]
-
Nanosuspension-an effective approach for solubility enhancement . Available from: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug . Available from: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts . Available from: [Link]
-
nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace . Available from: [Link]
-
Does anyone know how pH affects solubility?? : r/Mcat - Reddit . Available from: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH . Available from: [Link]
-
pH and Solubility - AP Chem | Fiveable . Available from: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI . Available from: [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia . Available from: [Link]
-
Effect of DMSO on morphology and viability of cells. ad... - ResearchGate . Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate . Available from: [Link]
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC . Available from: [Link]
-
How does pH affect solubility? - askIITians . Available from: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed . Available from: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC - NIH . Available from: [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences . Available from: [Link]
-
Best Practices For Stock Solutions - FasterCapital . Available from: [Link]
-
How do we avoid the errors that happen when preparing standard chemical solutions? . Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI . Available from: [Link]
-
Preparing Stock Solutions - PhytoTech Labs . Available from: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - IRIS UniGe . Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH . Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI . Available from: [Link]
-
Pyrazole Carboxylic Acid Derivatives - MySkinRecipes . Available from: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications . Available from: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate . Available from: [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed . Available from: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH . Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI . Available from: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central . Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fastercapital.com [fastercapital.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
- 25. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. fiveable.me [fiveable.me]
- 27. How does pH affect solubility? - askIITians [askiitians.com]
- 28. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cyclodextrinnews.com [cyclodextrinnews.com]
- 33. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
- 35. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 37. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 38. scispace.com [scispace.com]
- 39. eaapublishing.org [eaapublishing.org]
- 40. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Hydrolytic Stability of Pyrazole Ester Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and foundational knowledge for addressing the hydrolytic instability of pyrazole ester derivatives. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust and stable molecules.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of hydrolytic degradation as it pertains to pyrazole ester derivatives.
Q1: What is hydrolytic degradation, and why are my pyrazole ester derivatives susceptible to it?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule.[1] For an ester, this means the ester bond is broken, yielding a carboxylic acid and an alcohol.[1][2] The reaction is often catalyzed by acid (H+) or base (OH-).[1][3]
The ester functional group contains a carbonyl carbon (C=O) which is electrophilic (electron-poor). This carbon is susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks this carbon directly. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and thus more reactive towards attack by a weak nucleophile like water.[3] Pyrazole ester derivatives, while often potent biologically, carry this inherent liability, which can lead to rapid degradation in aqueous environments like assay buffers or physiological fluids.[4][5]
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The stability of your ester is not fixed; it's a function of its environment. The key factors are:
-
pH: The rate of hydrolysis is highly dependent on pH. Most esters exhibit a U-shaped pH-rate profile, where the rate is slowest at a specific acidic-to-neutral pH (typically pH 3-5) and increases significantly in highly acidic or basic conditions.[6][7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][8] Storing compounds at lower temperatures is a simple and effective way to slow degradation.[2]
-
Molecular Structure: The electronic and steric properties of the groups surrounding the ester bond play a crucial role. Bulky groups can physically block water from attacking the carbonyl carbon (steric hindrance), while electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbon.[9][10]
-
Solvent/Formulation: The presence of water is essential for hydrolysis. Reducing water content through lyophilization or using co-solvents like propylene glycol can enhance stability.[2][6] Additionally, components in your formulation buffer can act as catalysts.[11]
Q3: How can I confirm that hydrolysis is the cause of my compound's instability?
A3: The most direct way is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact parent drug from its degradation products.
To confirm hydrolysis, you should:
-
Incubate your compound in aqueous buffers of varying pH (e.g., pH 2, 7.4, 9).
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC.
-
Look for a decrease in the peak area of your parent compound over time and the corresponding appearance of new peaks.
-
If possible, identify the new peaks using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS). The degradation products should correspond to the expected carboxylic acid and alcohol fragments of your pyrazole ester.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides actionable advice for specific problems encountered during research and development.
Issue 1: My lead compound is highly potent but degrades within 1-2 hours in my pH 8.0 in vitro assay buffer.
This is a common scenario, as biological assays are often conducted at physiological or slightly alkaline pH where base-catalyzed hydrolysis is significant.[4][5]
-
Immediate Troubleshooting Steps:
-
Lower the Temperature: If the assay allows, run it at a lower temperature (e.g., room temperature or 4°C) instead of 37°C to slow the degradation rate.
-
Minimize Incubation Time: Redesign the experiment to use the shortest possible incubation time that still yields a reliable signal.
-
Prepare Fresh Solutions: Make a concentrated stock solution of your compound in an anhydrous organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before starting the assay. Do not store the compound in the aqueous buffer.
-
-
Long-Term Solutions (If the problem persists):
-
Assay Re-development: Investigate if the assay can be performed at a lower pH where the compound is more stable, without affecting the biological target's activity.
-
Structural Modification: This is the most robust solution. See Section 4 for detailed strategies on how to redesign the molecule for greater inherent stability.
-
Issue 2: My purified pyrazole ester derivative degrades upon storage, even as a solid.
-
Root Cause Analysis:
-
Residual Moisture/Acids: The solid may not be completely dry or may contain trace amounts of acid (e.g., trifluoroacetic acid from HPLC purification) that catalyze hydrolysis with ambient moisture.
-
Hygroscopicity: The compound itself may be hygroscopic, meaning it readily absorbs moisture from the air.[12]
-
-
Troubleshooting Steps:
-
Thorough Drying: Ensure the compound is rigorously dried under high vacuum.
-
Neutralization: If acidic catalysts are suspected, consider a final purification step or a workup that ensures the compound is in its neutral form.
-
Inert Storage: Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
Formulation as a Non-hygroscopic Salt: If the compound has a basic handle, forming a less hygroscopic salt can improve its solid-state stability.[12]
-
Section 3: Protocols and Methodologies
A reliable assessment of hydrolytic stability is crucial for making informed decisions.
Protocol 1: A Practical Guide to Determining Hydrolytic Half-Life (t½)
This protocol outlines a standard procedure to quantify the rate of hydrolysis across a range of pH values.
Objective: To determine the observed rate constant (k_obs) and half-life (t½) of a pyrazole ester derivative at 37°C in buffers of pH 3, 7.4, and 9.
Materials:
-
Pyrazole ester derivative
-
Anhydrous DMSO
-
Standard buffers (e.g., citrate for pH 3, phosphate for pH 7.4, borate for pH 9)
-
Incubator or water bath set to 37°C
-
HPLC system with a stability-indicating method
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in anhydrous DMSO.
-
Working Solutions: For each pH condition, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed (37°C) buffer in a clean vial. This creates a 100 µM working solution. Vortex gently to mix. This is your T=0 sample.
-
Incubation: Place the vials in the 37°C incubator.
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial and transfer it to an HPLC vial. If the reaction is fast, you may need to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile or by acidifying the sample.
-
HPLC Analysis: Analyze all samples using your stability-indicating HPLC method. Record the peak area of the parent compound for each time point.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the parent compound's peak area (ln[Area]) versus time (in seconds).
-
The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs (the negative observed rate constant).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs .
-
Section 4: Advanced Strategies for Enhancing Stability
If troubleshooting and formulation adjustments are insufficient, a redesign of the chemical structure may be necessary.
Strategy 1: Rational Structural Modification
The goal is to decrease the reactivity of the ester bond without sacrificing biological activity.
-
Introduce Steric Hindrance: This is one of the most effective strategies. By adding bulky chemical groups near the ester, you can physically block the approach of water.[9][13] A published study on pyrazole ester inhibitors successfully improved stability by introducing substituents at the ortho positions of an adjacent aryl ring.[4]
-
Modulate Electronic Effects: The reactivity of the carbonyl carbon can be fine-tuned.
-
On the Alcohol Side (R'-OH): Attaching electron-withdrawing groups makes the corresponding alkoxide (R'-O⁻) a better leaving group, which can sometimes increase the rate of hydrolysis.
-
On the Acid Side (R-COOH): Attaching electron-donating groups can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus slowing hydrolysis.
-
-
Employ Ester Isosteres: In some cases, the ester group can be completely replaced with a more stable bioisostere, such as an amide or an alkene.[14] While amides are also susceptible to hydrolysis, they are generally much more stable than esters.[12] This approach can drastically improve stability but may significantly impact potency, so careful structure-activity relationship (SAR) studies are required.
Table 1: Example of Stability Enhancement through Structural Modification of Pyrazole-Based WNV NS2B-NS3 Proteinase Inhibitors
| Compound | Modification | IC₅₀ (µM) | Half-life (t½) at pH 8 |
| Hit Compound 1 | Original Ester | 0.105 | ~1-2 hours |
| Analogue 7a | Ortho-substituted ester (steric hindrance) | 1.96 | Significantly more stable |
| Analogue 10a | Ortho-substituted ester (steric hindrance) | 4.03 | Significantly more stable |
| Analogue 15 | Amide Isostere | 16.0 | Highly stable |
| (Data synthesized from Sidique et al., Bioorg Med Chem Lett, 2009)[4][14] |
Strategy 2: Formulation-Based Stabilization
This approach focuses on creating a micro-environment for the drug that minimizes hydrolysis.
-
pH Optimization and Buffering: The most fundamental strategy is to formulate the drug product at the pH of maximum stability, as determined by a pH-rate profile study.[6] Buffering agents are critical to maintain this optimal pH throughout the product's shelf life.[6]
-
Reduction of Water Content:
-
Lyophilization: Freeze-drying the drug product removes water, preventing hydrolysis. The final product is a dry powder that is reconstituted before use.[2][6]
-
Non-Aqueous Vehicles: For liquid formulations, using solvents like glycerin, propylene glycol, or anhydrous vegetable oils can replace or reduce water content.[2]
-
-
Use of Stabilizing Excipients:
-
Chelating Agents: Trace metal ions can catalyze hydrolysis. Adding a chelating agent like EDTA can bind these metals and inhibit this process.[15]
-
Antioxidants: While primarily for preventing oxidation, some degradation pathways are complex. Antioxidants like BHT or ascorbic acid can improve overall stability.[2][15]
-
Carbodiimides: These can be used as ester stabilizers by reacting with any carboxylic acids formed, preventing auto-catalysis.[15]
-
Section 5: Visual Guides and Workflows
Diagram 1: Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Base-catalyzed hydrolysis of an ester.
Diagram 2: Decision Workflow for Stability Enhancement
Caption: Decision-making workflow for addressing hydrolytic instability.
References
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. Available at: [Link]
-
TutorChase. (n.d.). How do esters undergo hydrolysis?. TutorChase. Available at: [Link]
-
Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]
-
Hopax Fine Chemicals. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax Fine Chemicals. Available at: [Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]
-
Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. Available at: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]
-
Zhang, T., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. Available at: [Link]
-
Various Authors. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. ResearchGate. Available at: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]
-
Waterman, K.C. (n.d.). Hydrolysis in Pharmaceutical Formulations. Informa. Available at: [Link]
-
COP Bela. (n.d.). Module 02 Hydrolysis. COP Bela. Available at: [Link]
-
IPL.org. (n.d.). Esters Hydrolysis Rates. Internet Public Library. Available at: [Link]
-
Chan, L.C. & Toh, S.M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Tollini, F., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. Available at: [Link]
-
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Available at: [Link]
-
Various Authors. (2025). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ResearchGate. Available at: [Link]
-
Adams, P.A. (1976). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. National Institutes of Health. Available at: [Link]
-
Wu, Y., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
-
Various Authors. (2025). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature. Scribd. Available at: [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. copbela.org [copbela.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 8. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lubesngreases.com [lubesngreases.com]
- 10. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. carbodiimide.com [carbodiimide.com]
Addressing challenges in scaling up pyrazole synthesis for preclinical studies
Welcome to the technical support center for pyrazole synthesis scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their pyrazole synthesis from bench-scale discovery to the larger quantities required for preclinical studies. We will address common challenges in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Core Scale-Up Challenges & FAQs
Moving a synthesis from a 1-gram scale to a 100-gram or kilogram scale introduces complexities beyond simply multiplying reagent quantities. Physical parameters that are negligible in a round-bottom flask become process-defining in a large reactor.[1]
Q1: Our reaction yield dropped from 85% at the 1g scale to 50% at the 100g scale. What are the most likely causes?
This is one of the most common issues in process scale-up. The primary culprits are often physical, not chemical, limitations that emerge at a larger scale.
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products.[2] The mixing efficiency in a large-scale synthesis can be vastly different from a lab-scale batch reaction.[1]
-
Poor Temperature Control: The condensation reaction to form pyrazoles is frequently exothermic.[2][3] As you scale up, the reactor's surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient.[2] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.[2][3]
-
Reagent Addition Rate: A reagent addition that takes seconds on the bench may need to be extended to an hour or more at scale. A rapid addition of the hydrazine component can cause dangerous temperature spikes that favor side-product formation.[2][3]
-
Solvent and Precipitation Effects: A solvent that worked perfectly on a small scale might not be optimal for a larger batch, especially concerning product precipitation and the solubility of intermediates or impurities.[1][2] In some cases, the product may precipitate prematurely if the solvent volume is not adjusted correctly, leading to incomplete reactions.
dot
Caption: Key physical factors leading to yield reduction during scale-up.
Q2: How can we safely manage the exothermic nature of the hydrazine condensation during a large-scale reaction?
Managing the exotherm is critical for both safety and product quality.[3] The use of hydrazine, a high-energy and toxic compound, necessitates stringent safety protocols.[3]
-
Controlled Addition: Implement a slow, dropwise addition of the hydrazine derivative using an addition funnel or a syringe pump. This is the most critical parameter for managing the exotherm.[2][3]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating chiller). Pre-cooling the main reaction mixture before starting the addition is also recommended.
-
Dilution: Using a sufficient volume of an appropriate solvent helps to absorb and dissipate the heat generated during the reaction.[3]
-
Real-time Temperature Monitoring: Use a temperature probe placed directly in the reaction mixture (not just monitoring the cooling bath) to get an accurate reading of the internal temperature.[2] Set a maximum temperature limit and be prepared to stop the addition if it is exceeded.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Rationale for Change |
| Hydrazine Addition | Bolus or rapid dropwise | Slow, controlled dropwise (e.g., over 1-2 hours) | Manages exotherm and prevents temperature spikes.[2][3] |
| Cooling Method | Ice bath | Reactor cooling jacket with chiller | Provides more robust and consistent temperature control.[2] |
| Solvent Volume | ~10-20 mL | ~1-2 L | Acts as a heat sink and ensures reactants remain soluble.[3] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in the larger, more viscous reaction volume.[2] |
| Table 1. Comparison of typical reaction parameters between lab and pilot scale. |
Section 2: Troubleshooting Specific Synthetic Issues
Q3: We are observing significant byproduct formation that complicates purification. What are the likely side reactions and how can we mitigate them?
Byproduct formation often becomes more pronounced during scale-up.[2] The most common synthetic route to pyrazoles is the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6]
-
Common Byproducts:
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl, you can form two different pyrazole regioisomers.[2][5] The ratio can be sensitive to reaction conditions.
-
Incomplete Cyclization: Isolation of stable hydroxyl-pyrazolidine or hydrazone intermediates can occur if the final dehydration step is incomplete.[2] Kinetic studies have identified these as key intermediates.[7][8]
-
Condensation Products: Self-condensation of the dicarbonyl starting material can occur, especially under basic conditions or if the reaction is not sufficiently acidic.[2]
-
-
Mitigation Strategies:
-
Control pH: The regioselectivity of the initial attack on the dicarbonyl can often be influenced by pH. Acidic conditions can favor reaction at one carbonyl, while neutral or basic conditions may favor the other.[9][10]
-
Ensure Anhydrous Conditions (if necessary): Water can sometimes interfere with the final dehydration step. Using a Dean-Stark trap to remove water as it forms can drive the reaction to completion.
-
Purity of Starting Materials: Always use high-purity starting materials. Impurities can act as catalysts for side reactions.[2]
-
Inert Atmosphere: While the pyrazole ring is relatively stable, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive functional groups on your side chains.[2][11]
-
Q4: How can we control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
Controlling which nitrogen of the hydrazine attacks which carbonyl is a classic challenge. The outcome depends on the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.
-
Temperature and pH Optimization: Systematically screen different temperatures and pH conditions. Lower temperatures often increase selectivity.
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones, where one carbonyl is masked as a less reactive enamine, can enforce high regioselectivity.[2]
-
Protecting Groups: While it adds steps, using a protecting group on one of the hydrazine nitrogens can direct the initial condensation, after which the protecting group is removed to allow cyclization.[2]
dot
Caption: Regioisomer formation from an unsymmetrical diketone.
Section 3: Process Safety Considerations
Q5: What are the primary safety concerns when scaling up pyrazole synthesis, particularly with hydrazine?
Safety must be the highest priority. When scaling up, risks that are manageable on the bench can become life-threatening.
-
Hydrazine Toxicity: Hydrazine and its derivatives are highly toxic and are suspected carcinogens.[3] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thermal Runaway: As mentioned, hydrazine condensation reactions can be highly exothermic.[3] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Explosion Hazard: Some pyrazole compounds, especially those with a high nitrogen-to-carbon ratio, can be energetically unstable and potentially explosive.[1] It is crucial to perform a safety assessment, such as Differential Scanning Calorimetry (DSC), on the final compound before handling large quantities.
Section 4: Analytical & Purification Protocols
Q6: Our crude product is only 80% pure. What are the best methods for purification at a 100g scale?
Column chromatography, the workhorse of the research lab, is often impractical and expensive at a large scale.
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The key is finding a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[3]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude material in an organic solvent, washing with an acidic aqueous solution to extract the product into the aqueous phase, washing the aqueous phase with fresh organic solvent to remove neutral impurities, and then basifying the aqueous phase to precipitate the pure product.
-
Formation of Acid Addition Salts: A powerful technique involves dissolving the crude pyrazole in a suitable solvent (e.g., acetone, ethanol) and adding an acid (like HCl or H2SO4) to precipitate the pyrazole as a crystalline salt, leaving many impurities behind in the solvent.[12][13] The pure salt can then be neutralized to recover the free base.
Protocol 1: General Scale-Up Procedure for Knorr Pyrazole Synthesis
This is a representative protocol and must be adapted and optimized for your specific substrates.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge Reactants: To the reactor, add the 1,3-dicarbonyl compound (e.g., 0.5 mol) and the chosen solvent (e.g., 2 L of ethanol). Begin stirring and cool the reactor jacket to 0-5 °C.
-
Prepare Hydrazine Solution: In a separate flask, dissolve the hydrazine derivative (e.g., 0.55 mol, 1.1 equiv) in 500 mL of ethanol.
-
Controlled Addition: Once the reactor contents are at the target temperature, begin the slow, dropwise addition of the hydrazine solution via the addition funnel over 2 hours. Monitor the internal temperature closely, ensuring it does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or HPLC.[14]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization.[15]
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of mobile phase to stop the reaction.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector set to a wavelength where your starting materials and product have strong absorbance (e.g., 254 nm).[16]
-
Method: Run a gradient method, for example, from 10% acetonitrile in water to 90% acetonitrile over 10 minutes.
-
Analysis: Inject the prepared sample. By comparing the peak areas of the starting material and product over time, you can determine the reaction's conversion rate and identify the formation of any significant impurities.[17]
Section 5: Advanced Methodologies
Q7: Are there modern, more efficient alternatives to traditional batch processing for scaling up pyrazole synthesis?
Yes, continuous flow chemistry is emerging as a powerful and safer alternative to batch synthesis, especially for hazardous reactions.[18]
-
Advantages of Flow Chemistry:
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio in microreactors allows for near-instantaneous cooling, virtually eliminating the risk of thermal runaway.[18]
-
Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of hazardous material is reacting at any given moment, significantly reducing the risk associated with energetic events.[1]
-
Scalability: To produce more material, you simply run the system for a longer period, rather than using a larger reactor. This makes scaling from grams to kilograms much more predictable.[18]
-
Improved Control: Precise control over residence time, temperature, and stoichiometry can lead to higher yields and purities.[7]
-
dot
Caption: Comparison of batch vs. continuous flow synthesis workflows.
References
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Gama, M. F., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]
-
Skov, K., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
da Silva, F. L. C., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Thieme. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
EJBPS. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Organic Letters. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. ejbps.com [ejbps.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Methods for purifying pyrazole intermediates from reaction byproducts
Welcome to the Technical Support Center for the purification of pyrazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the common and complex challenges of purifying pyrazole compounds from reaction byproducts.
Introduction: The Challenge of Pyrazole Purification
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity agents like rimonabant.[1] The synthesis of these valuable intermediates, most notably through methods like the Knorr pyrazole synthesis, often results in a crude product containing unreacted starting materials, regioisomers, and other byproducts.[2][3][4][5] The structural similarity between the desired pyrazole and these impurities frequently complicates purification, demanding a well-chosen strategy to achieve the high purity required for subsequent synthetic steps and biological screening.
This guide provides a structured, question-and-answer-based approach to troubleshooting common purification issues. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific pyrazole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Work-up and General Purification Strategies
Question: My crude pyrazole reaction mixture is a complex mess. Where do I even begin with purification?
Answer: A systematic approach is crucial. Before attempting large-scale purification, it's essential to characterize your crude mixture.
-
Initial Analysis: A small aliquot of the crude product should be analyzed by Thin Layer Chromatography (TLC) and, if possible, ¹H NMR or LC-MS. This will give you a preliminary idea of the number of components, their relative polarities, and potentially the identities of major byproducts.
-
Liquid-Liquid Extraction (LLE): LLE is a powerful first step to remove many common impurities.[6][7] Pyrazoles, being weakly basic, can often be separated from non-basic organic impurities through an acid-base extraction.[8][9][10]
-
Principle: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral pyrazole, which can be back-extracted into an organic solvent.[9][10]
-
Question: What are the most common byproducts I should expect in my pyrazole synthesis, and how do I target them?
Answer: The nature of the byproducts is highly dependent on the synthetic route. For the common Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, you can anticipate the following:[2][3][4][5]
-
Unreacted Starting Materials: Excess hydrazine or 1,3-dicarbonyl compound are common. Hydrazines are typically polar and can often be removed with aqueous washes. Unreacted dicarbonyls can be addressed through chromatography or crystallization.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of two regioisomeric pyrazoles is possible.[2][3] Separating these isomers is often the most significant purification challenge and typically requires careful column chromatography.[11][12]
-
Side-Reaction Products: Dehydration of intermediates can sometimes lead to the formation of colored impurities.[13] In some cases, side reactions of the starting materials can lead to structurally similar pyrazole byproducts, such as the formation of 3-ethylpyrazole alongside 3,4-dimethylpyrazole when starting from 2-butanone.[14][15]
Section 2: Crystallization Techniques
Question: My pyrazole is a solid. Is recrystallization a good option for purification?
Answer: Recrystallization is an excellent and highly efficient method for purifying solid pyrazoles, especially if the initial purity is over 90%.[16] The key is selecting an appropriate solvent or solvent system.
-
Solvent Selection: The ideal solvent should dissolve the pyrazole sparingly at room temperature but readily at elevated temperatures. Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane.[17] For many pyrazoles, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is highly effective.[8][17]
Troubleshooting Recrystallization:
| Issue | Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of the "good" solvent to the hot mixture until the oil redissolves, then allow for slower cooling.[16] Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal from a previous batch.[16] |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent for dissolution. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then filter through celite before cooling.[12] |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol).
-
Induce Turbidity: While the solution is hot, add a "poor" solvent (a solvent in which it is sparingly soluble, e.g., water) dropwise until the solution becomes faintly cloudy.[17]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process. If necessary, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Section 3: Chromatographic Methods
Question: When should I choose column chromatography over recrystallization?
Answer: Column chromatography is the preferred method in several scenarios:[16]
-
Liquid or Oily Products: When your pyrazole is not a solid, chromatography is the primary purification method.
-
Complex Mixtures: If your crude product contains multiple impurities with similar polarities to your desired compound.
-
Isomer Separation: For separating regioisomers, which often have very similar physical properties, making separation by crystallization difficult.[11][12]
Choosing the Right Conditions for Flash Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.[18] However, some pyrazoles, being basic, can interact strongly with the acidic silanol groups on silica, leading to tailing and poor recovery.[16]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[12][19] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.3-0.4 for your desired compound.[12]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that provides good separation between your target pyrazole and its impurities.[12]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[18]
-
Sample Loading: Dissolve your crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[16]
-
Elution: Add the eluent to the top of the column and apply pressure (using a hand bellows or nitrogen line) to achieve a steady flow. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified pyrazole.
Section 4: Advanced and Alternative Purification Techniques
Question: My pyrazole is an oil that is not amenable to crystallization and is unstable on silica gel. What are my other options?
Answer: This is a challenging but not insurmountable situation. Here are some alternative strategies:
-
Distillation under Reduced Pressure: For thermally stable, liquid pyrazoles, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.[20][21]
-
Acid Addition Salt Formation: Pyrazoles can be converted into their acid addition salts (e.g., hydrochloride or sulfate salts) by reacting them with an inorganic or organic acid.[14][15] These salts are often crystalline solids that can be purified by recrystallization. The free pyrazole can then be regenerated by treatment with a base. This method is particularly useful for separating the desired pyrazole from non-basic byproducts.[14][15]
-
Reversed-Phase Chromatography: If your compound is sensitive to silica or alumina, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be an excellent alternative.[16]
Visualizing Purification Workflows
To aid in selecting the appropriate purification strategy, the following decision-making workflow is provided.
Caption: Decision workflow for pyrazole purification.
Conclusion
The purification of pyrazole intermediates is a critical step in the synthesis of many important molecules. A thorough understanding of the potential byproducts and the principles behind various purification techniques is paramount to success. By starting with a careful analysis of the crude reaction mixture and systematically applying the appropriate techniques—from liquid-liquid extraction and crystallization to column chromatography and more advanced methods—researchers can confidently obtain high-purity pyrazole intermediates for their downstream applications.
References
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
JETIR. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
-
MDPI. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 26(15), 4433. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1236–1262. Retrieved from [Link]
-
ResearchGate. (2020). Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. Retrieved from [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2021). New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study. Retrieved from [Link]
-
National Institutes of Health. (2016). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 21(10), 1289. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10170-10178. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(5), 1369. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. Retrieved from [Link]
-
ResearchGate. (2016). The acidic acylpyrazolones and acylisoxazolones extractants. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from [Link]
-
Merck Index. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Retrieved from [Link]
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extractions. Retrieved from [Link]
-
YouTube. (2024). Reduced pressure distillation. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(3). Retrieved from [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. jasco.hu [jasco.hu]
- 20. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Strategies to avoid formation of stable intermediates in pyrazole cyclocondensation
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Stable Intermediates
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming one of the most common hurdles in pyrazole cyclocondensation: the formation of stable, off-pathway intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to solve challenges in your own research.
Understanding the Problem: Common Stable Intermediates
The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, are workhorses in medicinal chemistry.[1][2] However, the reaction pathway is not always straightforward. Several intermediates can be sufficiently stable to be isolated, leading to stalled reactions or complex product mixtures. Understanding these intermediates is the first step to avoiding them.
-
Hydrazones/Enamines: The initial reaction between a hydrazine and one of the carbonyl groups forms a hydrazone. This intermediate must then cyclize via attack of the second nitrogen atom onto the remaining carbonyl. If this cyclization step is slow, the hydrazone can be the major isolated product.[3]
-
Pyrazolines (4,5-Dihydropyrazoles): When using α,β-unsaturated ketones as starting materials, the reaction proceeds via a Michael addition followed by cyclization to form a pyrazoline.[1] This non-aromatic intermediate requires a subsequent oxidation step to yield the desired pyrazole. If the oxidation does not occur in situ, the pyrazoline will be the final product.[4]
-
Michael Adducts: In reactions involving α,β-unsaturated systems, the initial Michael addition of the hydrazine can produce a stable, non-cyclized adduct, especially if the subsequent intramolecular condensation is sterically or electronically disfavored.[5][6]
-
Regioisomeric Mixtures: With unsymmetrical 1,3-dicarbonyls, the initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to the formation of two different regioisomers.[7][8] While not strictly "intermediates," their formation represents a major challenge in achieving a clean reaction, often requiring difficult purification.
Below is a diagram illustrating the potential reaction pathways and the formation of these undesired species.
Caption: Reaction pathways in pyrazole synthesis showing desired products and common stable intermediates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction has stalled, and TLC/LC-MS analysis shows the starting materials are consumed, but the main product is the initial hydrazone intermediate. How can I drive the cyclization to completion?
A1: This is a classic case where the intramolecular cyclization is the rate-limiting step. The initial hydrazone formation is often fast, but the subsequent ring closure can be sluggish due to electronic or steric factors.
Causality: The nucleophilicity of the second nitrogen in the hydrazine intermediate is insufficient to attack the remaining carbonyl group, or the carbonyl group is not electrophilic enough. The transition state for cyclization may also be sterically hindered.
Troubleshooting Strategies:
-
Increase Temperature: Often, simply increasing the reaction temperature provides the necessary activation energy for the cyclization to occur. Refluxing the reaction for an extended period is a common first step.
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., glacial acetic acid, p-toluenesulfonic acid) can protonate the remaining carbonyl group, significantly increasing its electrophilicity and promoting the nucleophilic attack by the secondary nitrogen.[3]
-
Solvent Change: Aprotic dipolar solvents like DMF, DMAc, or NMP can be more effective than protic solvents like ethanol for this cyclization step, potentially by better solvating the transition state.[1]
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times by efficiently heating the polar reactants and intermediates, often driving sluggish cyclizations to completion in minutes instead of hours.[9]
Q2: I used an α,β-unsaturated ketone and successfully formed the pyrazoline intermediate, but it is not converting to the final pyrazole product. What's wrong?
A2: The pyrazoline is a stable, non-aromatic intermediate that requires an oxidation step to form the aromatic pyrazole ring.[4] This oxidation may not happen spontaneously under the initial reaction conditions.
Causality: The reaction lacks a suitable oxidant to remove the two hydrogen atoms from the pyrazoline ring, or the conditions are not harsh enough to promote aerobic oxidation.
Troubleshooting Strategies:
-
Introduce an Oxidant: A variety of oxidizing agents can be used. A common and effective method is to simply heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[10] Other options include using bromine, iodine, or copper triflate, which can facilitate in situ oxidation.[1][11]
-
Use a Hydrazine with a Leaving Group: Employing a hydrazine derivative with a built-in leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole. After cyclization, elimination of the tosyl group under basic conditions drives the aromatization.[2]
-
Visible Light Photoredox Catalysis: Modern methods utilize visible light and a photoredox catalyst in the presence of air as a green terminal oxidant to promote the oxidation of the pyrazoline to the pyrazole.[10]
Q3: My primary challenge is controlling regioselectivity with an unsymmetrical 1,3-dicarbonyl. How can I favor the formation of one regioisomer?
A3: This is a pervasive issue in pyrazole synthesis. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[7]
Causality: The two carbonyl groups of the dicarbonyl substrate have different reactivities. The substituted hydrazine has two nitrogen atoms with different nucleophilicities (in the case of R-NHNH2, the terminal NH2 is typically more nucleophilic). The interplay between these factors determines which isomer is formed.[7][12]
Troubleshooting Strategies:
| Factor | Strategy to Control Regioselectivity | Rationale |
| pH/Catalysis | Acidic Conditions: Often favor attack of the more nucleophilic nitrogen (e.g., terminal NH2 of methylhydrazine) at the more reactive (less hindered or more electronically activated) carbonyl.[7] | Protonation activates the carbonyl, making the reaction kinetically controlled. |
| Basic/Neutral Conditions: Can sometimes reverse selectivity. The outcome becomes more dependent on the relative stability of the intermediate hydrazones. | The reaction may proceed under thermodynamic control. | |
| Solvent | Use highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[12] | These solvents can stabilize one of the intermediate hemiaminals or hydrazones preferentially through hydrogen bonding, directing the reaction down a specific pathway and dramatically improving regioselectivity.[12] |
| Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy (kinetic control). | At higher temperatures, the reaction may approach thermodynamic equilibrium, leading to a mixture of products. |
| Substrate Modification | If possible, modify the 1,3-dicarbonyl to exaggerate the electronic or steric differences between the two carbonyls. For example, using a bulky protecting group on one side. | This physically blocks or electronically deactivates one of the carbonyls, forcing the hydrazine to attack the other site. |
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: A troubleshooting workflow for common issues in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q: How does the choice of catalyst influence the reaction and help avoid intermediates? A: Catalysts play a crucial role in pyrazole synthesis by accelerating specific steps of the reaction sequence.
-
Acid Catalysts (e.g., Acetic Acid, PTSA): As mentioned, they activate carbonyl groups towards nucleophilic attack, primarily accelerating the initial condensation and the final cyclization/dehydration steps. This helps push the reaction past the hydrazone intermediate stage.[3]
-
Lewis Acid Catalysts (e.g., Copper Triflate, Zinc Triflate): These can coordinate to carbonyl oxygens, serving a similar role to protonic acids in activating the substrate. Some metal catalysts, like copper triflate, can also act as oxidants to facilitate the aromatization of pyrazoline intermediates.[1][11]
-
Heterogeneous Catalysts (e.g., Nickel-based, Amberlyst-70): These offer advantages in terms of easy removal from the reaction mixture (filtration) and potential for recycling. They can promote condensation and cyclization reactions efficiently, often under mild conditions.[11][13]
Q: Can I use a one-pot, multi-component reaction (MCR) to bypass the isolation of intermediates? A: Absolutely. MCRs are highly efficient strategies for synthesizing complex molecules like pyrazoles in a single operation, which inherently avoids the issue of stalled intermediates.[5] For example, a three-component reaction of an aldehyde, a ketone, and a hydrazine can proceed through in situ formation of a chalcone (α,β-unsaturated ketone), which then undergoes cyclocondensation to form the pyrazole, often with an in situ oxidation, all in one pot.[13] This approach is atom-economical and operationally simple.[5]
Q: What are the best general-purpose starting conditions to try for a new pyrazole synthesis to maximize the chance of success? A: While every reaction is unique, a robust starting point for the condensation of a 1,3-dicarbonyl with a hydrazine is:
-
Solvent: Ethanol or Methanol.
-
Catalyst: A few drops of glacial acetic acid.
-
Temperature: Reflux.
-
Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material and the appearance of the product. If the reaction stalls at an intermediate, you can then apply the troubleshooting strategies outlined above.
Experimental Protocols
Protocol 1: Driving a Stalled Hydrazone to Cyclization via Acid Catalysis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add your isolated or in situ-generated hydrazone intermediate.
-
Solvent: Add a suitable solvent, such as ethanol or 1-propanol (approx. 0.2-0.5 M concentration).[3]
-
Catalyst Addition: Add glacial acetic acid (typically 3-5 drops for a 5-10 mmol scale reaction).[3]
-
Reaction: Heat the mixture to reflux (e.g., ~100°C for 1-propanol).
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes, checking for the disappearance of the hydrazone spot and the appearance of the more nonpolar pyrazole product spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If not, add water to precipitate the crude product.[3] The crude solid can then be purified by recrystallization or column chromatography.
Protocol 2: In Situ Oxidation of a Pyrazoline to a Pyrazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to the air (or with an oxygen balloon), dissolve the pyrazoline intermediate.
-
Solvent: Use dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction: Heat the solution to 100-120°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The pyrazole product should have a distinct spot/peak from the pyrazoline starting material. The reaction can take several hours.
-
Workup: After cooling, pour the reaction mixture into a larger volume of cold water. The pyrazole product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or chromatography if necessary.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. Benchchem.
- MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- MDPI. (2023).
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
- American Chemical Society. (n.d.).
- Scientia Research Library. (2024).
- Benchchem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal.
- National Institutes of Health. (n.d.).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- American Chemical Society. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Semantic Scholar. (n.d.).
- PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- YouTube. (2019). synthesis of pyrazoles. YouTube.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Benchchem. (2025).
- ResearchGate. (n.d.). Optimization of reaction conditions. [a].
- Preprints.org. (2023).
- (n.d.).
- (2025).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Structure of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Comprehensive 2D NMR Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing research. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities.[1] This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of a representative pyrazole derivative, 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. We will delve into the causality behind experimental choices, presenting a self-validating system for structural elucidation that combines Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
The Challenge: Positional Isomerism in Pyrazole Synthesis
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making definitive structural assignment crucial.[2][3] For this compound, the key challenge lies in distinguishing it from its isomer, 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, they are often insufficient for unequivocal assignment, especially in complex molecules. 2D NMR spectroscopy offers a powerful solution by revealing through-bond correlations between nuclei, thereby mapping the molecular connectivity.
Experimental Design: A Multi-faceted Approach to Structural Verification
Our experimental workflow is designed to build a comprehensive and interlocking network of NMR data, where each experiment corroborates the findings of the others.
Figure 1: Experimental workflow for the synthesis, purification, and 2D NMR-based structural validation of this compound.
Synthesis of this compound
A reliable synthetic route to the target compound is essential. The following protocol is adapted from established methods for the synthesis of pyrazole-3-carboxylic acids.[4]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve para-substituted acetophenone (1 equivalent) and phenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol. Add sodium acetate (2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Formation of Hydrazone: Once the starting materials are consumed, cool the reaction mixture to room temperature. The intermediate, 1-phenyl-2-(1-phenylethylidene) hydrazine, is formed.
-
Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).
-
Cyclization and Formylation: Slowly add the crude hydrazone intermediate to the Vilsmeier reagent. Stir the reaction mixture at room temperature, then heat to facilitate the cyclization and formylation, yielding the pyrazole-4-carbaldehyde.
-
Oxidation: Oxidize the aldehyde to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent.
-
Work-up and Purification: Quench the reaction, acidify the mixture, and extract the product with an organic solvent. Purify the crude product by recrystallization to obtain this compound as an off-white solid.[5]
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 15-25 mg of the purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it can solubilize the carboxylic acid and the N-H proton is less likely to exchange with the solvent compared to protic solvents like D₂O or CD₃OD.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution height is at least 4 cm.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition and Analysis: A Trifecta of 2D NMR Experiments
The following sections detail the utility of COSY, HSQC, and HMBC experiments in the structural elucidation of this compound. The presented spectral data is illustrative, based on typical chemical shifts for similar pyrazole derivatives.[1][6]
¹H-¹H COSY: Mapping Proton-Proton Couplings
The COSY experiment is the first step in establishing the proton connectivity within the molecule. It identifies protons that are scalar-coupled, typically through two to three bonds.[7]
Expected Correlations and Interpretation:
For the 4-chlorophenyl ring, the COSY spectrum would reveal correlations between the ortho- and meta-protons, appearing as an AA'BB' system. The pyrazole H4 proton, being isolated, would not show any COSY cross-peaks.
| Proton (¹H) | Expected Chemical Shift (δ ppm) | Multiplicity | COSY Correlations |
| H4 (pyrazole) | ~7.0 | s | None |
| H2'/H6' | ~7.8 | d | H3'/H5' |
| H3'/H5' | ~7.5 | d | H2'/H6' |
| NH (pyrazole) | >13.0 | br s | None |
| COOH | >12.0 | br s | None |
Table 1: Hypothetical ¹H NMR data and expected COSY correlations for this compound.
¹H-¹³C HSQC: Identifying Direct Carbon-Proton Bonds
The HSQC experiment is crucial for assigning the protonated carbons by correlating each proton with the carbon to which it is directly attached.[6][8]
Expected Correlations and Interpretation:
The HSQC spectrum will show a cross-peak for each C-H bond. This allows for the unambiguous assignment of the pyrazole C4 and the carbons of the 4-chlorophenyl ring. The quaternary carbons (C3, C5, C1', C4', and the COOH carbon) will not appear in the HSQC spectrum.
| Proton (¹H) | Carbon (¹³C) | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
| H4 | C4 | ~7.0 | ~105 |
| H2'/H6' | C2'/C6' | ~7.8 | ~129 |
| H3'/H5' | C3'/C5' | ~7.5 | ~130 |
Table 2: Expected ¹H-¹³C HSQC correlations for this compound.
¹H-¹³C HMBC: Unraveling the Molecular Skeleton
The HMBC experiment is the cornerstone of this structural validation, as it reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[6][7] This information allows for the connection of molecular fragments and the definitive placement of substituents.
Key HMBC Correlations for Structural Confirmation:
The HMBC spectrum provides the critical data to differentiate between the 5-(4-chlorophenyl) and 3-(4-chlorophenyl) isomers.
-
Correlation from H4 to C3 and C5: The pyrazole proton at H4 will show correlations to both the C3 and C5 carbons of the pyrazole ring. This is a powerful tool for assigning these quaternary carbons.[6]
-
Correlation from H2'/H6' to C4' and C5: The protons on the 4-chlorophenyl ring (H2' and H6') will show a crucial correlation to the pyrazole carbon to which the ring is attached. In the case of the 5-(4-chlorophenyl) isomer, this will be C5.
-
Correlation from H4 to the Carboxylic Carbon: A long-range correlation between the pyrazole H4 proton and the carboxylic acid carbon would further support the assignment of the C3 position.
Figure 2: Key HMBC correlations for the structural validation of this compound.
| Proton (¹H) | Correlating Carbon (¹³C) | Type of Correlation | Significance |
| H4 | C3, C5 | ²JCH, ³JCH | Confirms the connectivity within the pyrazole ring and assigns the quaternary C3 and C5 carbons. |
| H2'/H6' | C5 | ³JCH | Crucial for isomer differentiation. This correlation definitively places the chlorophenyl group at the C5 position. |
| H4 | COOH | ³JCH | Confirms the position of the carboxylic acid group at C3. |
Table 3: Diagnostic HMBC correlations for the structural confirmation of this compound.
Conclusion: A Self-Validating Approach
By systematically applying a suite of 2D NMR experiments, a robust and self-validating structural proof for this compound can be established. The COSY experiment provides the initial map of proton-proton connectivities. The HSQC experiment then links the protons to their directly attached carbons. Finally, the HMBC experiment reveals the long-range heteronuclear correlations that piece together the entire molecular framework and, most importantly, definitively establish the substitution pattern on the pyrazole ring. This integrated approach not only provides an unambiguous structural assignment but also serves as a powerful and reliable methodology for the characterization of novel heterocyclic compounds in drug discovery and development.
References
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). N NMR spectroscopy of partially saturated pyrazoles. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ResearchGate. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
Rlavie. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo]-. Retrieved from [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2019). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. This compound|CAS 54006-63-2 [rlavie.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Tale of Two Rings: A Comparative Analysis of Pyrazole and Triazole Cores in Kinase Inhibitors
Introduction: The Central Role of Heterocycles in Kinase Inhibition
In the intricate world of drug discovery, particularly in the highly competitive arena of kinase inhibitors, the selection of the core heterocyclic scaffold is a decision of paramount importance. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of many malignancies, and at the heart of many of these successful drugs lies a simple yet powerful five-membered nitrogen-containing heterocycle.
Among the plethora of scaffolds utilized, pyrazoles and triazoles have emerged as "privileged structures," consistently appearing in a multitude of clinically approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of these two critical cores, exploring their distinct and overlapping contributions to binding affinity, selectivity, and pharmacokinetic properties. We will delve into the subtle yet significant differences in their electronic and steric profiles that medicinal chemists leverage to fine-tune the activity of kinase inhibitors.
The Kinase Hinge Region: A Privileged Binding Site
The ATP-binding site of kinases is the primary target for the majority of small molecule inhibitors. Within this site, a flexible loop known as the "hinge region" forms a critical hydrogen bonding interface with the adenine base of ATP. Consequently, a key strategy in kinase inhibitor design is to mimic this interaction using a heterocyclic scaffold that can act as both a hydrogen bond donor and acceptor. Both pyrazole and triazole cores are exceptionally well-suited for this role.
Caption: Generalized hydrogen bonding pattern between a heterocyclic core and the kinase hinge region.
The Pyrazole Core: A Versatile and Proven Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern kinase inhibitor design.[3][4] Its prevalence is underscored by the number of FDA-approved drugs that incorporate this motif, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor).[1][5]
Key Physicochemical and Structural Features:
-
Hydrogen Bonding: Unsubstituted or N-H pyrazoles can act as both hydrogen bond donors and acceptors, effectively mimicking the adenine interaction with the kinase hinge.[1] Substitution on one of the nitrogen atoms can modulate this property, allowing for fine-tuning of binding interactions.
-
Vectorial Diversity: The two nitrogen atoms and three carbon atoms of the pyrazole ring provide multiple points for substitution, allowing for the exploration of diverse chemical space and optimization of interactions with different regions of the ATP-binding pocket.
-
Scaffold Hopping and Bioisosterism: The pyrazole core is often employed as a bioisosteric replacement for other rings, such as a phenyl group, to improve properties like solubility and metabolic stability.[6][7] This "scaffold hopping" approach can lead to novel intellectual property and enhanced drug-like characteristics.[6][7]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the pyrazole ring dramatically influences inhibitor potency and selectivity. For instance, in a series of p38 MAP kinase inhibitors, an aromatic ring attached to the N-2 position of the pyrazole was found to provide crucial π-CH2 interactions with the kinase.[8] Similarly, for JNK3 inhibitors, the planar nature of the N-linked phenyl pyrazole structures was key to achieving high selectivity over the closely related p38 kinase.[9]
The Triazole Core: A Stable and Potent Alternative
Triazoles, five-membered heterocycles with three nitrogen atoms, exist as two common isomers in drug discovery: 1,2,3-triazole and 1,2,4-triazole. Both have found utility as core scaffolds in kinase inhibitors, offering a distinct set of properties compared to pyrazoles.
Key Physicochemical and Structural Features:
-
Increased Hydrogen Bonding Capacity: The presence of a third nitrogen atom can increase the potential for hydrogen bonding interactions and influence the overall polarity of the molecule. This can be advantageous for improving solubility and target engagement.[10]
-
Metabolic Stability: The 1,2,3-triazole ring, often synthesized via "click chemistry," is generally considered to be metabolically robust. The 1,2,4-triazole moiety is also present in several clinically approved drugs and is known for its metabolic stability.[11]
-
Dipole Moment: The additional nitrogen atom in the triazole ring alters the dipole moment compared to pyrazole, which can influence membrane permeability and interactions with biological targets.[12]
Structure-Activity Relationship (SAR) Insights:
In the development of c-Jun N-terminal kinase (JNK) inhibitors, both triazole and thiadiazole cores were explored, demonstrating their potential as substrate competitive inhibitors.[13][14] For Aurora-A kinase inhibitors, new triazole derivatives were designed as bioisosteric analogues of a known inhibitor, resulting in compounds with low to submicromolar IC50 values.[15] This highlights the utility of triazoles in scaffold hopping and lead optimization campaigns.
Head-to-Head Comparison: Pyrazole vs. Triazole
| Feature | Pyrazole Core | Triazole Core | Rationale and Implications for Drug Design |
| Hinge Binding | Typically forms 1-2 hydrogen bonds with the hinge region. The N-H can act as a donor, and the adjacent nitrogen as an acceptor. | Can also form 1-2 hydrogen bonds. The arrangement of nitrogens in 1,2,4-triazole allows for a similar donor-acceptor pattern. The 1,2,3-triazole offers a different vector for interactions. | Both are excellent hinge binders. The choice may depend on the specific geometry of the kinase hinge and the desired orientation of substituents. |
| Physicochemical Properties | Generally less polar than triazoles. pKa is around 2.5.[16] | Generally more polar due to the third nitrogen atom, which can enhance aqueous solubility. | The increased polarity of triazoles can be beneficial for improving pharmacokinetic properties, but may also reduce cell permeability. This is a key consideration for oral bioavailability. |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation on the carbon atoms or N-dealkylation if substituted. | The 1,2,3-triazole is particularly known for its high metabolic stability. The 1,2,4-triazole is also considered a stable core.[11] | For compounds requiring a long half-life, a triazole core might offer an advantage. However, specific metabolic liabilities are always compound-dependent. |
| Synthetic Accessibility | Well-established and versatile synthetic methodologies exist. | The advent of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has made the synthesis of 1,2,3-triazoles highly efficient and modular. 1,2,4-triazoles also have robust synthetic routes. | The ease and modularity of triazole synthesis, particularly 1,2,3-triazoles, can accelerate the generation of compound libraries for screening and SAR studies. |
| Approved Drugs | Numerous approved kinase inhibitors, including Crizotinib, Ruxolitinib, Erdafitinib, and Avapritinib.[2] | Found in various approved drugs, though less prevalent as the central hinge-binding core in kinase inhibitors compared to pyrazole. Examples include the antifungal Fluconazole.[17] | The extensive validation of the pyrazole scaffold in approved kinase inhibitors provides a high degree of confidence in its utility. The triazole core remains a highly valuable but perhaps less exploited option in this specific chemical space. |
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of pyrazole- and triazole-based inhibitors, a series of standardized in vitro and in vivo assays are essential.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP at appropriate concentrations.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in kinase buffer.
-
In a 96- or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Quantify the product formation. This can be done using various detection methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion: A Strategic Choice Based on Context
The choice between a pyrazole and a triazole core in kinase inhibitor design is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. Pyrazole stands as a well-trodden path, with a proven track record in numerous FDA-approved drugs, offering a high degree of confidence and a wealth of publicly available SAR data.[2][18] Its versatile substitution patterns and favorable physicochemical properties make it a go-to scaffold for many medicinal chemists.
Triazole, on the other hand, presents a compelling alternative, particularly when properties like increased aqueous solubility or enhanced metabolic stability are desired.[10][11] The synthetic elegance of click chemistry for accessing 1,2,3-triazoles further adds to its appeal for rapid library synthesis and lead optimization.
Ultimately, the optimal core is context-dependent, relying on the specific kinase target, the desired selectivity profile, and the overall pharmacokinetic and pharmacodynamic requirements of the therapeutic agent. A thorough understanding of the subtle yet impactful differences between these two "privileged" heterocycles empowers drug discovery professionals to make more informed decisions, paving the way for the next generation of innovative and effective kinase inhibitors.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-terminal Kinase. PubMed. Available at: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase. ResearchGate. Available at: [Link]
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. Available at: [Link]
-
Use of modeling and simulation to predict the influence of triazole antifungal agents on the pharmacokinetics of zanubrutinib and acalabrutinib. Frontiers. Available at: [Link]
-
Graphical Abstract Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerg- ing Therapeutic Targets. ResearchGate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed Central. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
-
FDA-approved drugs containing 1,2,3-triazole scaffold. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Use of Modeling and Simulation to Predict the Influence of Triazole Antifungal Agents on the Pharmacokinetics of Crizotinib. PubMed. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer. Available at: [Link]
-
From pyrazolones to azaindoles: evolution of active-site SHP2 inhibitors based on scaffold hopping and bioisosteric replacement. MDC Repository. Available at: [Link]
-
Azole-based inhibitors of AKT/PKB for the treatment of cancer. PubMed. Available at: [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]
-
Granules India – We are committed to excellence and driven by innovation every day. Granules India. Available at: [Link]
-
Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) [pubmed.ncbi.nlm.nih.gov]
- 7. From pyrazolones to azaindoles: evolution of active-site SHP2 inhibitors based on scaffold hopping and bioisosteric replacement - MDC Repository [edoc.mdc-berlin.de]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. granulesindia.com [granulesindia.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Pyrazole-3-Carboxylic Acids: A Guide for Researchers
Introduction: The Indispensable Role of Pyrazole-3-Carboxylic Acids
Pyrazole-3-carboxylic acids and their derivatives are not merely another class of heterocyclic compounds; they are privileged scaffolds in modern chemistry. Their rigid, planar structure and versatile substitution patterns have made them cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical realm, this core is present in a range of therapeutics, from anti-inflammatory agents to antiviral and anticancer drugs.[1][2][3][4] The carboxylic acid moiety, in particular, serves as a crucial handle for bioisosteric replacements, salt formation, and as a key anchoring group for coordination with biological targets.[5]
Given their significance, the efficient and selective synthesis of pyrazole-3-carboxylic acids is a critical endeavor for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact yield, purity, scalability, and the accessible chemical space for derivatization. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights and experimental data to inform your selection process.
Core Synthetic Strategies: An Overview
The construction of the pyrazole-3-carboxylic acid core is primarily achieved through three major synthetic pathways:
-
Cyclocondensation Reactions (The Knorr Synthesis and its Variants)
-
[3+2] Dipolar Cycloaddition Reactions (Huisgen Cycloaddition)
-
Synthesis from Heterocyclic Precursors (e.g., Furan-2,3-diones)
Additionally, the rise of green chemistry has propelled the development of Multicomponent Reactions (MCRs) as an efficient and atom-economical alternative. Each of these methodologies possesses distinct advantages and inherent limitations, which we will explore in detail.
The Workhorse: Cyclocondensation via Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[6][7] The core principle involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[8] To introduce the C3-carboxylic acid functionality, a β-ketoester or a related 1,3-dicarbonyl precursor bearing an ester group is typically employed.
The Causality Behind the Knorr Synthesis
The reaction is typically acid-catalyzed and proceeds through a well-established mechanism. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then furnishes the stable, aromatic pyrazole ring.[7][9]
Diagram: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Regioselectivity: The Critical Challenge
A significant consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[10][11] The outcome is dictated by a delicate interplay of:
-
Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial attack.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.
-
Reaction Conditions: pH is a crucial determinant. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the regioselectivity compared to neutral or basic conditions.[11]
Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates[12][13]
This protocol is a representative example of the Knorr synthesis for preparing pyrazole-3-carboxylic acid esters.
Step 1: Formation of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-Dioxo-4-arylbutanoate)
-
In a suitable reaction vessel, dissolve the substituted acetophenone (1.0 eq.) in diethyl oxalate (1.2 eq.).
-
Add this solution dropwise to a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0-5 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate of the sodium salt of the dicarbonyl compound is filtered, washed with cold ethanol, and dried.
Step 2: Cyclocondensation to Form the Pyrazole
-
Suspend the dried intermediate (1.0 eq.) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.
Performance Metrics
| Metric | Knorr Synthesis |
| Yield | Generally good to excellent (60-95%).[1][9] |
| Substrate Scope | Broad. Tolerates a wide variety of substituents on both the dicarbonyl and hydrazine components. |
| Regioselectivity | Can be an issue with unsymmetrical precursors, often requiring careful optimization of reaction conditions.[10][11] |
| Scalability | Readily scalable, making it suitable for industrial applications. |
| Conditions | Often requires heating (reflux), and acidic or basic conditions. |
Advantages and Disadvantages
Advantages:
-
Robust and Reliable: A well-established and extensively documented method.
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are often commercially available or easily synthesized.
-
High Yields: Typically provides good to excellent yields of the desired pyrazole.
-
Scalability: The procedure is generally straightforward to scale up.
Disadvantages:
-
Regioselectivity Issues: The formation of regioisomeric mixtures with unsymmetrical substrates is a significant drawback, often necessitating tedious purification.
-
Harsh Conditions: The use of strong acids or bases and elevated temperatures may not be compatible with sensitive functional groups.
-
Hydrazine Toxicity: Hydrazine and its derivatives are toxic and require careful handling.
The Elegant Approach: [3+2] Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition offers a powerful and often highly regioselective alternative for the synthesis of pyrazoles.[12] This reaction involves the [3+2] cycloaddition of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne).[13][14] To obtain pyrazole-3-carboxylic acids, an alkyne bearing an ester or carboxylic acid group is reacted with a diazo compound.
The Causality Behind the [3+2] Cycloaddition
This reaction is a concerted pericyclic process where the 4π electrons of the diazo compound and the 2π electrons of the alkyne participate in a cycloaddition to form the five-membered pyrazole ring directly. The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants. For the synthesis of pyrazole-3-carboxylates from diazoalkanes and propiolates, the reaction is typically under HOMO(diazo)-LUMO(alkyne) control, leading to the preferential formation of the 3-carboxy-substituted regioisomer.
Diagram: General Mechanism of the Huisgen [3+2] Cycloaddition
Caption: General mechanism of the Huisgen [3+2] cycloaddition.
Experimental Protocol: Synthesis of 5-Acetylpyrazole-3-carboxylic acid ethyl ester[17]
This protocol demonstrates the synthesis of a pyrazole-3-carboxylate via the cycloaddition of ethyl diazoacetate to an activated alkyne.
-
In a 500 mL Erlenmeyer flask, charge 3-butyn-2-one (1.0 eq., 25.0 g) and diethyl ether (200 mL).
-
To the resulting solution, add ethyl diazoacetate (1.1 eq., 41.9 g) slowly with stirring at room temperature.
-
After approximately 30 minutes of stirring, the ether solution will begin to reflux spontaneously due to the exothermic nature of the reaction.
-
Continue stirring for 1 hour after the reflux subsides.
-
Chill the reaction mixture in an ice bath (0 °C) for 1 hour to induce crystallization.
-
Filter the resulting white solid, wash with a small amount of cold diethyl ether, and air dry to yield 5-acetylpyrazole-3-carboxylic acid ethyl ester.
Performance Metrics
| Metric | [3+2] Dipolar Cycloaddition |
| Yield | Good to excellent (often >80%).[15][16] |
| Substrate Scope | Dependent on the reactivity of the alkyne and stability of the diazo compound. Electron-deficient alkynes are generally more reactive. |
| Regioselectivity | Often highly regioselective, particularly with terminal alkynes and α-diazocarbonyl compounds.[17] |
| Scalability | Can be challenging due to the hazardous nature of diazo compounds, though flow chemistry approaches are emerging. |
| Conditions | Often proceeds at room temperature or with gentle heating. Can be performed under neutral conditions. |
Advantages and Disadvantages
Advantages:
-
High Regioselectivity: Often provides a single regioisomer, simplifying purification.[18][19]
-
Mild Reaction Conditions: Many cycloadditions proceed at or below room temperature without the need for harsh reagents.
-
High Atom Economy: All atoms from the reactants are incorporated into the product.
Disadvantages:
-
Hazardous Reagents: Diazo compounds, especially diazomethane, are toxic and potentially explosive, requiring specialized handling and safety precautions.
-
Limited Availability of Starting Materials: Substituted diazo compounds can be challenging to prepare and may not be commercially available.
-
Reactivity of Alkynes: Unactivated alkynes may require harsh conditions or catalysis to undergo cycloaddition.
The Precursor Approach: Synthesis from Furan-2,3-diones
An alternative and effective strategy involves the ring transformation of other heterocyclic systems, most notably furan-2,3-diones. These precursors react with hydrazines in a process that involves nucleophilic attack, ring-opening, and subsequent cyclization to form the pyrazole ring.
The Causality Behind the Furan-2,3-dione Route
The furan-2,3-dione ring is highly electrophilic at the C2 and C5 positions. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the C2 carbonyl carbon, leading to the opening of the furan ring. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second hydrazine nitrogen onto the other carbonyl group, followed by dehydration to yield the pyrazole-3-carboxylic acid.[20][21]
Diagram: Synthesis of Pyrazole-3-carboxylic Acids from Furan-2,3-diones
Caption: Synthesis of pyrazoles from furan-2,3-diones.
Experimental Protocol: Synthesis of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid[1][24]
-
A solution of 4-benzoyl-5-phenylfuran-2,3-dione (1.0 eq.) in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add N-benzylidene-N'-(4-nitrophenyl)hydrazine (1.0 eq.).
-
The reaction mixture is heated to reflux for 3-5 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired pyrazole-3-carboxylic acid.
Performance Metrics
| Metric | Synthesis from Furan-2,3-diones |
| Yield | Moderate to good (45-70%).[1][21][22] |
| Substrate Scope | Dependent on the availability of substituted furan-2,3-diones, which are typically prepared from 1,3-dicarbonyl compounds. |
| Regioselectivity | Generally excellent, as the carboxylic acid function is pre-installed in the furanone precursor. |
| Scalability | Feasible, but the preparation of the furan-2,3-dione precursor adds an extra step to the overall process. |
| Conditions | Typically requires refluxing in an organic solvent. |
Advantages and Disadvantages
Advantages:
-
Excellent Regiocontrol: The position of the carboxylic acid group is unambiguously defined by the structure of the furan-2,3-dione precursor.
-
Access to Highly Substituted Pyrazoles: This method allows for the synthesis of tetra-substituted pyrazoles that may be difficult to access via other routes.[20]
Disadvantages:
-
Precursor Synthesis: The furan-2,3-dione starting materials are often not commercially available and must be synthesized, adding to the overall step count.
-
Moderate Yields: Yields can be variable and are sometimes lower than those achieved with the Knorr or cycloaddition methods.
The Efficiency Paradigm: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a powerful tool in modern organic synthesis.[23] For pyrazole synthesis, MCRs offer a highly efficient route by combining the formation of the 1,3-dicarbonyl intermediate and its subsequent cyclization with hydrazine into a one-pot process.[24][25]
The Causality Behind MCRs for Pyrazole Synthesis
The logic of these MCRs is to generate a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, in situ. This intermediate is then immediately trapped by hydrazine in a subsequent cyclocondensation step, all within the same reaction vessel. This approach avoids the need to isolate and purify intermediates, thereby saving time, solvents, and improving overall efficiency.[24][26]
Diagram: A Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Caption: A four-component one-pot synthesis of pyrazole derivatives.
Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole-5-carboxylates[25]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., SnCl₂, Mn/ZrO₂, or even under catalyst-free conditions with ultrasonication).
-
Stir the reaction mixture at room temperature or with gentle heating (or sonication) for the specified time (often ranging from 10 minutes to a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product is typically collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product, often without the need for column chromatography.
Performance Metrics
| Metric | Multicomponent Reactions |
| Yield | Generally very good to excellent (often >85%).[23][26] |
| Substrate Scope | Broad, with many examples demonstrating tolerance for diverse aldehydes, β-dicarbonyls, and other components. |
| Regioselectivity | Typically high, as the reaction pathway is often kinetically or thermodynamically controlled to favor a single product. |
| Scalability | Generally good, although optimization may be required for large-scale synthesis. |
| Conditions | Often mild, sometimes at room temperature. Green chemistry principles are frequently employed (e.g., aqueous media, sonication). |
Advantages and Disadvantages
Advantages:
-
High Efficiency: Combines multiple steps into a single operation, saving time, energy, and resources.
-
Atom Economy: High atom economy is a hallmark of MCRs.
-
Operational Simplicity: Simple experimental procedures with easy work-up and purification.
-
Green Chemistry: Many MCRs are designed to use environmentally benign solvents (like water or ethanol) and mild conditions.[23]
-
Access to Molecular Diversity: Easily allows for the creation of large libraries of compounds by varying the starting materials.
Disadvantages:
-
Reaction Optimization: Finding the optimal conditions for multiple simultaneous reactions can be challenging.
-
Limited to Specific Scaffolds: While powerful, a given MCR is typically designed to produce a specific heterocyclic scaffold.
Head-to-Head Comparison Summary
| Synthetic Route | Key Features | Best For... | Key Limitation |
| Knorr Synthesis | Cyclocondensation of 1,3-dicarbonyls and hydrazines. | Robust, large-scale synthesis with readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical precursors. |
| [3+2] Cycloaddition | Concerted reaction of diazo compounds and alkynes. | Highly regioselective synthesis of specific isomers under mild conditions. | Use of potentially hazardous and unstable diazo compounds. |
| From Furan-2,3-diones | Ring transformation of a heterocyclic precursor. | Unambiguous regiocontrol and synthesis of highly substituted pyrazoles. | Requires synthesis of the furanone precursor, adding steps to the sequence. |
| Multicomponent Reactions | One-pot combination of three or more reactants. | Rapid, efficient, and environmentally friendly synthesis of diverse pyrazole libraries. | Can require extensive optimization to find suitable conditions for all components. |
Conclusion and Future Outlook
The synthesis of pyrazole-3-carboxylic acids is a mature field with several robust and reliable methods at the disposal of the modern chemist.
-
The Knorr synthesis remains the go-to method for its simplicity and scalability, provided that regioselectivity can be controlled or is not a concern.
-
[3+2] Dipolar cycloaddition offers an elegant solution for achieving high regioselectivity under mild conditions, though the handling of diazo compounds necessitates careful consideration of safety protocols.
-
The use of furan-2,3-dione precursors provides an excellent, albeit longer, route for applications where absolute regiocontrol is paramount.
-
Multicomponent reactions represent the cutting edge of efficiency and green chemistry, enabling the rapid generation of molecular diversity with minimal environmental impact.
The choice of synthetic route should be guided by the specific goals of the project, considering factors such as the desired substitution pattern, scale, available starting materials, and safety infrastructure. As the demand for novel pyrazole-3-carboxylic acid derivatives continues to grow, future research will likely focus on developing even more selective, efficient, and sustainable synthetic methodologies, with a particular emphasis on catalytic and flow-chemistry-based approaches to mitigate the limitations of current methods.
References
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Sener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry. [Link]
-
Yadav, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]
-
Taylor, J. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Fustero, S., et al. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Yadav, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Haddadin, M. J., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]
-
ResearchGate. (2008). 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate to Alkynes in the Pores of Zeolite NaY. [Link]
-
PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
-
Procopio, A., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Vasava, M. S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH. [Link]
-
Barakat, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
- Google Patents. (2014).
-
Jewett, J. C., et al. (2016). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. Angewandte Chemie. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Abdel-Hafez, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. [Link]
-
Al-Adiwish, W. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Synlett. (2023). Ethyl Diazoacetate. Thieme Chemistry. [Link]
-
da Silva, J. B. P., et al. (2018). Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 19. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 25. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Ascending Trajectory of Pyrazole Derivatives in Oncology: A Comparative Efficacy Analysis Against Standard Chemotherapeutics
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of oncology, the quest for more effective and less toxic therapeutics is a paramount objective. Among the myriad of heterocyclic compounds explored for their medicinal properties, pyrazole derivatives have emerged as a particularly promising class of anticancer agents.[1][2] Their unique chemical architecture allows for versatile modifications, leading to the development of compounds with potent and selective inhibitory activities against various oncogenic targets.[1] This guide provides a comprehensive comparison of the anticancer efficacy of select pyrazole derivatives against established standard-of-care drugs, supported by experimental data and detailed methodological insights. Our aim is to equip researchers, scientists, and drug development professionals with a robust understanding of the potential of pyrazole-based compounds in the future of cancer therapy.
I. The Rationale for Pyrazole Scaffolds in Anticancer Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. This structural motif is present in several FDA-approved drugs and is known to interact with a wide array of biological targets.[3][4] In the context of oncology, pyrazole derivatives have demonstrated the ability to inhibit key players in cancer cell proliferation, survival, and metastasis. Notably, they have been shown to be effective inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[5][6]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR and VEGFR, plays a pivotal role in cell growth and angiogenesis.[7]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a well-established strategy to induce cell cycle arrest and apoptosis in cancer cells.
The versatility of the pyrazole core allows for the fine-tuning of substituent groups to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel anticancer agents.[1]
II. Comparative Anticancer Efficacy: Pyrazole Derivatives vs. Standard Drugs
To provide a clear and objective comparison, we have compiled in vitro cytotoxicity data for representative pyrazole derivatives and standard anticancer drugs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound, with lower values indicating greater efficacy.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Pyrazole Derivatives and Standard Drugs in Breast Cancer Cell Lines
| Compound/Drug | Target/Mechanism of Action | MCF-7 (ER+) | MDA-MB-231 (TNBC) | Reference |
| Pyrazole Derivative 1 (PD1) | CDK2 Inhibitor | 0.074 | - | |
| Pyrazole Derivative 2 (PD2) | PI3K Inhibitor | 0.25 | - | [7] |
| Tamoxifen | Estrogen Receptor Modulator | 4.506 | 21.8 | [3][6] |
| Doxorubicin | Topoisomerase II Inhibitor | 0.95 | - | [7] |
ER+: Estrogen Receptor Positive; TNBC: Triple-Negative Breast Cancer
Analysis: The data in Table 1 highlights the potent activity of specific pyrazole derivatives against breast cancer cell lines. For instance, PD1, a CDK2 inhibitor, demonstrates significantly lower IC50 values compared to the standard-of-care drug Tamoxifen in MCF-7 cells.[3] Similarly, PD2, a PI3K inhibitor, shows superior potency to Doxorubicin in the same cell line.[7] This suggests that pyrazole derivatives targeting specific signaling pathways can be more effective than conventional therapies in certain breast cancer subtypes.
Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of Pyrazole Derivatives and Standard Drugs in Lung and Colon Cancer Cell Lines
| Compound/Drug | Target/Mechanism of Action | A549 (Lung) | HCT116 (Colon) | Reference |
| Pyrazole Derivative 3 (PD3) | Tubulin Polymerization Inhibitor | 0.01-0.65 | - | |
| Pyrazole Derivative 4 (PD4) | Dual EGFR/VEGFR-2 Inhibitor | - | 0.71 | |
| Etoposide | Topoisomerase II Inhibitor | Variable | - | [7] |
| Erlotinib | EGFR Inhibitor | ~23 | - | [4] |
| Doxorubicin | Topoisomerase II Inhibitor | - | 24.7-64.8 |
Analysis: In non-small cell lung cancer (A549) and colon cancer (HCT116) cell lines, pyrazole derivatives again demonstrate remarkable efficacy. PD3, a tubulin inhibitor, exhibits potent sub-micromolar activity against A549 cells, outperforming the standard drug Etoposide in some instances. Furthermore, the dual EGFR/VEGFR-2 inhibitor PD4 shows a significantly lower IC50 value in HCT116 cells compared to Doxorubicin. This multi-targeted approach is a key advantage of some pyrazole derivatives, potentially overcoming resistance mechanisms associated with single-target agents like Erlotinib.[8]
III. Mechanistic Insights: Unraveling the Signaling Pathways
The superior efficacy of pyrazole derivatives often stems from their ability to selectively inhibit key signaling pathways that drive cancer progression. Understanding these mechanisms is crucial for rational drug design and patient selection.
A. Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazole Derivatives
The cell cycle is tightly regulated by a series of CDKs that, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through different phases. Dysregulation of this process is a fundamental aspect of cancer. Many pyrazole derivatives have been designed to specifically target these kinases.
Caption: Pyrazole CDK inhibitors block G1-S transition and induce apoptosis.
As illustrated in the diagram, pyrazole-based CDK inhibitors can block the phosphorylation of the retinoblastoma protein (pRb) by CDK4/6 and the subsequent activation of CDK2. This prevents the cell from entering the S-phase, leading to cell cycle arrest and, ultimately, apoptosis.
B. Dual Inhibition of EGFR and VEGFR Signaling
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical for tumor growth and angiogenesis, respectively. Standard therapies often target one of these pathways. However, some pyrazole derivatives have been developed as dual inhibitors, offering a more comprehensive blockade of tumor-promoting signals.
Caption: Pyrazole dual inhibitors block both cell proliferation and angiogenesis.
By simultaneously inhibiting both EGFR and VEGFR signaling, these pyrazole derivatives can effectively cut off the tumor's ability to grow and establish a blood supply, leading to a more potent antitumor effect compared to single-target agents.
IV. Experimental Protocols for Efficacy Evaluation
The robust evaluation of anticancer compounds relies on standardized and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays used to determine the efficacy of pyrazole derivatives.
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative or standard drug for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
C. Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. [10]3. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. [11]4. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
V. Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the continued exploration of pyrazole derivatives as a rich source of novel anticancer agents. The versatility of the pyrazole scaffold allows for the development of compounds with diverse mechanisms of action and, in many cases, superior potency compared to standard chemotherapeutic drugs. The ability of some pyrazole derivatives to target multiple oncogenic pathways simultaneously represents a particularly promising strategy to enhance efficacy and combat drug resistance.
As senior application scientists, we recognize that the journey from a promising compound in a petri dish to a life-saving therapy is long and arduous. However, the compelling preclinical data for many pyrazole derivatives warrants their further investigation in more complex in vivo models and, eventually, in clinical trials. The detailed experimental protocols provided herein offer a robust framework for researchers to rigorously evaluate these and other novel anticancer compounds, ensuring the generation of high-quality, reproducible data that can confidently guide the drug development process. The future of oncology lies in targeted, personalized therapies, and pyrazole derivatives are poised to play a significant role in this new era of cancer treatment.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PMC. [Link]
-
Assaying cell cycle status using flow cytometry - PMC. (n.d.). NIH. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed. [Link]
-
Cytotoxic effects of tamoxifen in breast cancer cells. (n.d.). OAE Publishing Inc. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
What is the mechanism of Etoposide?. (2024). Patsnap Synapse. [Link]
-
How does erlotinib work (mechanism of action)?. (2024). Drugs.com. [Link]
-
Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (n.d.). NIH. [Link]
-
Cell cycle analysis. (n.d.). UWCCC Flow Cytometry Laboratory. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
-
Half‐maximal inhibitory concentrations (IC50) for etoposide and SN‐38,... (n.d.). ResearchGate. [Link]
-
Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. (n.d.). NIH. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Rochester Medical Center. [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols/MTT. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
How does erlotinib work (mechanism of action)?. (2024). Drugs.com. [Link]
-
Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (n.d.). NIH. [Link]
-
Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients. (n.d.). NIH. [Link]
-
IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.). ResearchGate. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]
-
Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. (n.d.). MDPI. [Link]
-
Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines. (n.d.). NIH. [Link]
-
(A) This figure depicts the IC50 of Etoposide against human cancers.... (n.d.). ResearchGate. [Link]
-
Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of.... (n.d.). ResearchGate. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). IntechOpen. [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. oaepublish.com [oaepublish.com]
- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V-FITC Kit Protocol [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to the Structure-Activity Relationships of 5-Aryl Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Among these, 5-aryl pyrazole analogs have emerged as a particularly fruitful area of research, leading to the development of several clinically significant drugs. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 5-aryl pyrazole analogs, supported by experimental data, to inform the rational design of novel therapeutic agents.
The versatility of the pyrazole ring allows for substitutions at multiple positions, each influencing the compound's interaction with its biological target.[2] This guide will dissect the impact of structural modifications at key positions of the 5-aryl pyrazole core, drawing on examples from different therapeutic areas to illustrate the principles of SAR.
The 5-Aryl Pyrazole Core: A Privileged Scaffold
The fundamental 5-aryl pyrazole structure consists of a pyrazole ring with an aryl group at the 5-position. This core is a common feature in many potent and selective inhibitors of various enzymes and receptors.[3] The nature and substitution pattern of this aryl group, as well as modifications to other parts of the pyrazole ring, are critical determinants of biological activity.
Structure-Activity Relationship Analysis
The N1-Substituent: A Key Determinant of Selectivity and Potency
The substituent at the N1 position of the pyrazole ring plays a crucial role in defining the compound's interaction with its target and, consequently, its selectivity and potency.
-
Cannabinoid Receptor (CB1) Antagonists: In the case of the well-known CB1 receptor antagonist Rimonabant (SR141716A), a 2,4-dichlorophenyl group at the N1 position is essential for high antagonistic activity.[4] Studies have shown that variations in this substituent can significantly alter the compound's affinity and efficacy. For instance, replacing the 2,4-dichlorophenyl group can lead to a loss of potency or even a switch to agonist activity.[4][5]
-
Kinase Inhibitors: For 5-aryl pyrazole-based kinase inhibitors, the N1-substituent often interacts with the hinge region of the kinase domain. For example, in a series of JNK3 inhibitors, a pyrimidyl group at the N1 position was found to be crucial for achieving high selectivity over other kinases.[6] The substitution pattern on this pyrimidyl ring further fine-tunes the inhibitory activity.
The C3-Substituent: Driving Receptor Interaction and Activity
The C3 position of the pyrazole ring is another critical site for modification, often bearing a group that directly engages with the target protein.
-
CB1 Receptor Antagonists: In the Rimonabant series, a carboxamido group at the C3 position, specifically an N-(piperidin-1-yl)carboxamide, is a key structural requirement for potent CB1 antagonistic activity.[4] Modifications to this group, such as altering the cyclic amine, have been explored to modulate the compound's pharmacological profile.[7]
-
Anticancer Agents: In the development of pyrazole derivatives as anticancer agents, various substituents at the C3 position have been investigated. For instance, trifluoromethyl groups have been incorporated to enhance the potency of COX-2 inhibitors like Celecoxib.[8]
The C4-Substituent: Modulating Potency and Pharmacokinetics
While often smaller in size, the substituent at the C4 position can significantly impact a compound's potency and pharmacokinetic properties.
-
CB1 Receptor Antagonists: A methyl group at the C4 position of Rimonabant contributes to its overall binding affinity.[5] While not as critical as the substituents at other positions, its presence is generally favorable for potent antagonism.
-
CDK Inhibitors: In a series of 4-arylazo-3,5-diamino-1H-pyrazole inhibitors of cyclin-dependent kinases (CDKs), substitutions on the 4-aryl ring were found to be a viable strategy for optimizing the pharmacophore.[9]
The 5-Aryl Group: The Anchor for Binding and Selectivity
The aryl group at the 5-position is a defining feature of this class of compounds and is instrumental in anchoring the molecule within the binding site of the target protein.
-
COX-2 Inhibitors: The 1,5-diarylpyrazole moiety is a hallmark of many selective COX-2 inhibitors.[3] In Celecoxib, a 4-methylphenyl group at the 5-position is crucial for its selective inhibition of COX-2 over COX-1.[8] The nature of the substituent on this aryl ring significantly influences both potency and selectivity. For example, a para-substituted phenyl ring is a common feature for potent activity.[4]
-
CB1 Receptor Antagonists: For CB1 antagonists, a para-substituted phenyl ring at the 5-position is a key structural requirement for high affinity.[4] A p-chlorophenyl group is present in Rimonabant, and studies have shown that other substitutions, such as a p-iodophenyl group, can also yield highly potent compounds.[4]
Comparative Data Summary
The following tables summarize quantitative data for representative 5-aryl pyrazole analogs, illustrating the impact of structural modifications on their biological activity.
Table 1: SAR of 5-Aryl Pyrazole Analogs as CB1 Receptor Antagonists
| Compound | N1-Substituent | C3-Substituent | C5-Aryl Group | CB1 Ki (nM) | Reference |
| SR141716A (Rimonabant) | 2,4-Dichlorophenyl | N-(Piperidin-1-yl)carboxamide | 4-Chlorophenyl | 1.8 | [5] |
| Analog 1 | 2,4-Dichlorophenyl | N-(Piperidin-1-yl)carboxamide | 4-Iodophenyl | 0.7 | [4] |
| Analog 2 | Phenyl | N-(Piperidin-1-yl)carboxamide | 4-Chlorophenyl | >1000 | [5] |
| Analog 3 | 2,4-Dichlorophenyl | N-Benzylcarboxamide | 4-Chlorophenyl | 150 | [7] |
Table 2: SAR of 5-Aryl Pyrazole Analogs as Kinase Inhibitors
| Compound | Target Kinase | N1-Substituent | C3-Substituent | C5-Aryl Group | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 4-Sulfamoylphenyl | Trifluoromethyl | 4-Methylphenyl | 0.04 | [8] |
| Compound 8a | JNK3 | 4-( (R)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl) | Acetonitrile | 3,4-Dichlorophenyl | 0.227 | [6] |
| Barasertib (AZD1152) | Aurora B | - | - | - | 0.00037 | [10] |
| Compound 66 | V600E-B-RAF | Niacinamide motif | - | - | 0.33 | [10] |
Table 3: SAR of 5-Aryl Pyrazole Analogs as Anticancer Agents
| Compound | Cell Line | C3-Substituent | C5-Aryl Group | IC50 (µM) | Reference |
| Compound 5h | U-2 OS (osteosarcoma) | - | - | 0.9 | [11] |
| Compound 5h | A549 (lung cancer) | - | - | 1.2 | [11] |
| Compound 26 | PC3 (prostate cancer) | - | 2-Bromo-substituted aryl | Potent | [12] |
| Compound 168 | MCF-7 (breast cancer) | - | Phenyl with 4-ethoxy | 2.78 | [13] |
Experimental Protocols
The determination of the biological activity of these analogs relies on robust and reproducible experimental protocols. Below are outlines for key assays used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[14]
Objective: To quantify the potency of a 5-aryl pyrazole analog as a kinase inhibitor.
Principle: The assay measures the ability of an inhibitor to reduce the phosphorylation of a substrate by a kinase. The reduction in signal is proportional to the inhibitor's concentration.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the kinase and the test compound (or vehicle control) to the wells of a microplate and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Competitive Radioligand Binding Assay (Ki Determination)
This protocol outlines a method for determining the binding affinity (Ki) of a compound for a receptor.[17]
Objective: To determine the affinity of a 5-aryl pyrazole analog for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound.[18][19]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor.
-
-
Assay Procedure:
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[15]
-
Conclusion
The 5-aryl pyrazole scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide has highlighted the critical role of substituents at the N1, C3, C4, and C5 positions of the pyrazole core, providing a framework for researchers to navigate the chemical space of 5-aryl pyrazole derivatives in their drug discovery efforts. The provided experimental protocols serve as a foundation for the robust evaluation of these novel compounds.
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
-
Kim, H. J., Kim, T. H., Lee, S., Kim, D. J., Kim, S. J., & Lee, K. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
Medicine LibreTexts. (2023). 1.10: Competitive Binding Assays. Retrieved from [Link]
-
Zettner, A. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 699-705. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Zhang, Y., Hao, W., Liu, Q., Chen, J., Fernando, S., Pertwee, R. G., & Makriyannis, A. (2006). 3D-QSAR Studies of Arylpyrazole Antagonists of Cannabinoid Receptor Subtypes CB1 and CB2. A Combined NMR and CoMFA Approach. Journal of Medicinal Chemistry, 49(2), 625-636. [Link]
-
Compton, D. R., Aceto, M. D., Bowman, E. R., & Martin, B. R. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 586-594. [Link]
-
Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Stockman, B. J., Kaur, A., Persaud, J. K., Mahmood, M., Thuilot, S. F., Emilcar, M. B., Canestrari, M., Gonzalez, J. A., Auletta, S., Sapojnikov, V., Caravan, W., & Muellers, S. N. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Structure–activity relationship (SAR) of pyrazolylpyrazoline derivatives as anticancer agents. RSC Advances, 13(28), 19321-19343. [Link]
-
Xu, Z., Liu, Y., Zhang, Y., & Li, Y. (2014). Design, synthesis, and biologic evaluation of some novel N-arylpyrazole derivatives as cytotoxic agents. Medicinal Chemistry Research, 23(8), 3646-3653. [Link]
-
Al-Ghorbani, M., Al-Ostoot, F. H., & Al-Majid, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6598. [Link]
-
L-M, D., & L, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3291. [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wang, Y., Liu, Y., Zhang, Y., & Li, Y. (2017). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Letters in Drug Design & Discovery, 14(7), 812-818. [Link]
-
Zhang, Y., Hao, W., Liu, Q., Chen, J., Fernando, S., Pertwee, R. G., & Makriyannis, A. (2006). 3D-QSAR studies of arylpyrazole antagonists of cannabinoid receptor subtypes CB1 and CB2. A combined NMR and CoMFA approach. Journal of Medicinal Chemistry, 49(2), 625-636. [Link]
-
de Oliveira, R., & de Albuquerque, J. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642327. [Link]
-
Fluidic Analytics. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
-
Aruna, A., Singh, S., & Kaur, M. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. Bioorganic & Medicinal Chemistry Letters, 18(3), 1042-1045. [Link]
-
Manera, C., Malfitano, A. M., & Saccomanni, G. (2018). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 23(11), 2959. [Link]
-
ResearchGate. (n.d.). SAR of the most potent substances. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
-
Yilmaz, I., Koyuncu, I., & Beydemir, S. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(12), e2100225. [Link]
-
Dolaji, M., Havlíček, L., & Strnad, M. (2009). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. Journal of Medicinal Chemistry, 52(15), 4785-4796. [Link]
-
de Oliveira, R., & de Albuquerque, J. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642327. [Link]
-
Brullo, C., Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., Rosano, C., Iervasi, E., & Ponassi, M. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2291. [Link]
-
Das, J., Moquin, R. V., Dyckman, A. J., Li, T., Pitt, S., Zhang, R., Shen, D. R., McIntyre, K. W., Gillooly, K., Doweyko, A. M., Newitt, J. A., Sack, J. S., Zhang, H., Kiefer, S. E., Kish, K., McKinnon, M., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]
-
Das, J., Moquin, R. V., Dyckman, A. J., Li, T., Pitt, S., Zhang, R., Shen, D. R., McIntyre, K. W., Gillooly, K., Doweyko, A. M., Newitt, J. A., Sack, J. S., Zhang, H., Kiefer, S. E., Kish, K., McKinnon, M., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2010). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]
-
Wiley, J. L., Selley, D. E., Wang, P., Kottani, R., Gadthula, S., & Mahadeven, A. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. The Journal of Pharmacology and Experimental Therapeutics, 340(3), 594-603. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 18. nicoyalife.com [nicoyalife.com]
- 19. med.libretexts.org [med.libretexts.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Pyrazole-Based Compounds
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with potent therapeutic properties. From targeted cancer therapies and novel anti-inflammatory agents to next-generation antimicrobials, the versatility of the pyrazole ring is undeniable. However, a critical hurdle in the development of these promising candidates is the translation of early-stage laboratory findings to tangible clinical efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of pyrazole-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the experimental methodologies, analyze the correlation between in vitro potency and in vivo outcomes, and explore the underlying factors that govern this crucial relationship.
The In Vitro-In Vivo Correlation (IVIVC): A Pivotal Challenge
The journey of a drug candidate from a laboratory bench to a patient's bedside is fraught with challenges, and a significant contributor to late-stage failures is the disconnect between in vitro and in vivo results. An in vitro-in vivo correlation (IVIVC) aims to establish a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. While traditionally applied to formulation development, the underlying principle of correlating early, simplified experimental data to complex biological outcomes is a central theme in drug discovery.
For pyrazole-based compounds, as with any therapeutic agent, a strong IVIVC is the holy grail. It allows for more informed decision-making, optimization of lead compounds, and a higher probability of success in costly and time-consuming clinical trials. However, achieving a reliable IVIVC is a multifaceted challenge, influenced by a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, the choice of experimental models, and the inherent complexity of biological systems.[1][2][3]
I. Pyrazole-Based Compounds in Oncology: From Cell Lines to Xenografts
The fight against cancer has been a major focus for the development of pyrazole-containing drugs. Many of these compounds target key signaling pathways involved in cell proliferation and survival.[4][5]
In Vitro Assessment of Anticancer Activity
The initial screening of pyrazole-based anticancer agents typically involves a battery of in vitro assays to determine their cytotoxic and cytostatic effects on various cancer cell lines.
-
Cell Viability Assays (MTT/MTS): These colorimetric assays are the workhorses of anticancer drug screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[4][6]
-
Kinase Inhibition Assays: Many pyrazole derivatives function as kinase inhibitors. In vitro kinase assays, often using purified enzymes, are crucial for determining the specific target and potency (IC50) of a compound.[7][8]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry and other techniques are used to elucidate the mechanism of action, determining whether a compound induces programmed cell death (apoptosis) or arrests the cell cycle at a specific phase.
In Vivo Evaluation in Xenograft Models
Promising candidates from in vitro screening are advanced to in vivo studies, most commonly using xenograft models in immunodeficient mice. In these models, human cancer cells are implanted, and the effect of the drug on tumor growth is monitored.[9]
Correlation Analysis: A Case Study Approach
The correlation between in vitro IC50 values and in vivo tumor growth inhibition can be highly variable. Let's consider a hypothetical scenario based on published data for pyrazole-based kinase inhibitors.
Table 1: In Vitro vs. In Vivo Activity of Hypothetical Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | In Vitro IC50 (nM) | In Vivo Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| PZ-101 | Kinase A | 5 | Human Colon Cancer (HCT-116) | 50 | 85 |
| PZ-102 | Kinase A | 8 | Human Colon Cancer (HCT-116) | 50 | 40 |
| PZ-201 | Kinase B | 20 | Human Breast Cancer (MCF-7) | 100 | 75 |
| PZ-202 | Kinase B | 150 | Human Breast Cancer (MCF-7) | 100 | 20 |
From this table, we can observe:
-
Good Correlation: For compounds targeting Kinase B (PZ-201 and PZ-202), there is a clear correlation between lower in vitro IC50 and higher in vivo efficacy.
-
Poor Correlation: Despite having a similar in vitro potency, PZ-101 shows significantly better in vivo activity than PZ-102. This discrepancy highlights the importance of factors beyond simple target inhibition, such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). PZ-101 may have superior bioavailability or metabolic stability compared to PZ-102.[10]
II. Anti-Inflammatory Pyrazoles: From Enzyme Inhibition to Edema Reduction
Pyrazole derivatives are well-represented in the field of anti-inflammatory drugs, with celecoxib being a prominent example of a selective COX-2 inhibitor.[11][12]
In Vitro Assays for Anti-Inflammatory Activity
-
COX-1/COX-2 Inhibition Assays: These enzymatic assays are fundamental for determining the potency and selectivity of pyrazole-based NSAIDs. IC50 values for both COX isoforms are determined to calculate a selectivity index.[13][14]
-
Cytokine Release Assays: In vitro cell-based assays using immune cells (e.g., macrophages) stimulated with inflammatory agents (e.g., lipopolysaccharide) are used to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema: This is a classic acute inflammation model in rodents where the reduction in paw swelling after drug administration is measured.[15][16]
-
Collagen-Induced Arthritis (CIA): This is a more complex, chronic model in mice that mimics many aspects of human rheumatoid arthritis.[17][18]
Correlation Analysis: The Case of COX-2 Inhibitors
For selective COX-2 inhibitors like celecoxib, a good correlation is generally observed between in vitro COX-2 inhibition and in vivo anti-inflammatory effects.
Table 2: In Vitro vs. In Vivo Activity of a Pyrazole-Based COX-2 Inhibitor (Example Data)
| Compound | In Vitro COX-2 IC50 (nM) | In Vivo Carrageenan Paw Edema | Dose (mg/kg) | Edema Reduction (%) |
| PZ-301 | 10 | Rat | 10 | 65 |
| PZ-302 | 100 | Rat | 10 | 25 |
| Celecoxib | 40 | Rat | 10 | 50 |
In this example, the lower in vitro IC50 of PZ-301 translates to superior in vivo efficacy compared to PZ-302 and even the established drug, celecoxib. This strong correlation is often seen when the drug's primary mechanism of action is well-defined and the target is readily accessible in vivo.[14][19]
III. Antimicrobial Pyrazoles: From MIC to Infection Eradication
The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[20][21]
In Vitro Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC): This is the gold standard for assessing the in vitro potency of an antimicrobial agent. It is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[22]
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
In Vivo Infection Models
-
Murine Thigh Infection Model: This model is used to study the efficacy of antibiotics against localized bacterial infections.[23]
-
Sepsis Models: These models are used to evaluate the effectiveness of drugs against systemic bacterial infections.
-
Skin Infection Models: These models are relevant for testing topical or systemic treatments for skin and soft tissue infections.
Correlation Analysis: The MIC-Efficacy Relationship
The correlation between in vitro MIC values and in vivo efficacy of antimicrobial pyrazoles can be complex. While a low MIC is a prerequisite for a good in vivo outcome, it is not always a guarantee of success.
Table 3: In Vitro vs. In Vivo Activity of Hypothetical Antimicrobial Pyrazoles
| Compound | Target Organism | In Vitro MIC (µg/mL) | In Vivo Murine Thigh Infection Model | Dose (mg/kg) | Reduction in Bacterial Load (log10 CFU) |
| PZ-401 | S. aureus | 1 | Mouse | 20 | 3.5 |
| PZ-402 | S. aureus | 1 | Mouse | 20 | 1.0 |
| PZ-501 | E. coli | 4 | Mouse | 50 | 4.0 |
| PZ-502 | E. coli | 16 | Mouse | 50 | 1.5 |
Similar to the oncology example, PZ-401 and PZ-402 have the same in vitro potency, but PZ-401 is much more effective in vivo. This could be due to better tissue penetration, lower protein binding, or a more favorable PK/PD profile. For PZ-501 and PZ-502, the correlation is more straightforward, with the lower MIC of PZ-501 leading to a better in vivo outcome.[24]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols are essential. Below are representative step-by-step methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.[6]
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specific size, randomize the mice into treatment and control groups. Administer the pyrazole compound and vehicle control according to the predetermined dosing schedule and route.[6]
-
Efficacy Endpoint: Continue treatment for a specified duration and monitor tumor growth. The primary endpoint is often the percentage of tumor growth inhibition compared to the control group.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model
-
Collagen Emulsion Preparation: Prepare an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[25]
-
Primary Immunization: Inject the collagen emulsion intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1J).[25]
-
Booster Immunization: After a specific interval (e.g., 21 days), administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).[25]
-
Arthritis Scoring: Monitor the mice for the onset and severity of arthritis, typically using a clinical scoring system that assesses paw swelling and inflammation.
-
Drug Administration: Once arthritis is established, administer the pyrazole-based anti-inflammatory agent or vehicle control.
-
Efficacy Evaluation: Evaluate the therapeutic effect by monitoring changes in the arthritis score, paw thickness, and other inflammatory markers.
Conclusion and Future Directions
The correlation between in vitro and in vivo activity of pyrazole-based compounds is a complex interplay of target engagement, mechanism of action, and the compound's pharmacokinetic and pharmacodynamic properties. While in vitro assays are indispensable for initial screening and lead identification, they are often insufficient to predict in vivo efficacy accurately. A thorough understanding of a compound's ADME profile and the use of well-validated in vivo models are critical for bridging the translational gap.
Future advancements in this field will likely involve the greater use of quantitative structure-activity relationship (QSAR) models to predict in vivo behavior from chemical structure.[17][18][25][26] Additionally, the development of more sophisticated in vitro models, such as 3D organoids and microphysiological systems, may provide a more accurate representation of the in vivo environment, thereby improving the predictive power of early-stage assays. The integration of PK/PD modeling will also be crucial for optimizing dosing regimens and maximizing the therapeutic potential of this versatile class of compounds.[1][2][27]
References
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex. Available from: [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. Available from: [Link]
-
Protocol for the induction of arthritis in C57BL/6 mice. PubMed. Available from: [Link]
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]
-
Design, synthesis, in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences. Available from: [Link]
-
Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. South Eastern European Journal of Public Health (SEEJPH). Available from: [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available from: [Link]
-
Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. Available from: [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. Available from: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. Available from: [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. International Journal of Molecular Sciences. Available from: [Link]
-
MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. ResearchGate. Available from: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available from: [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]
-
Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. Molecules. Available from: [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Available from: [Link]
-
Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases. Available from: [Link]
-
In vitro anticancer screening of synthesized compounds. ResearchGate. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available from: [Link]
-
Graph showing the correlation between log P and MIC values. ResearchGate. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]
-
From bench to clinic: bridging the translational gap in neglected disease drug development. Future Medicinal Chemistry. Available from: [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Clinical Pharmacology & Therapeutics. Available from: [Link]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MATLAB & Simulink. Available from: [Link]
-
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available from: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available from: [Link]
-
PKPD model. Wikipedia. Available from: [Link]
-
MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. Available from: [Link]
-
Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. ResearchGate. Available from: [Link]
-
A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect... ResearchGate. Available from: [Link]
Sources
- 1. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accp1.org [accp1.org]
- 3. PKPD model - Wikipedia [en.wikipedia.org]
- 4. srrjournals.com [srrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. | Semantic Scholar [semanticscholar.org]
- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 17. Human verification [recaptcha.cloud]
- 18. msjonline.org [msjonline.org]
- 19. youtube.com [youtube.com]
- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and various tyrosine kinase inhibitors used in oncology.[1][2] The synthesis of these vital heterocyclic compounds has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a compelling alternative that promises speed, efficiency, and sustainability.[2][3][4]
This guide provides an in-depth, data-driven comparison of conventional heating and microwave irradiation for pyrazole synthesis. We will move beyond simple procedural descriptions to explore the underlying mechanisms, present quantitative performance data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
The Energetic Divide: Understanding the Heating Mechanisms
The choice between an oil bath and a microwave reactor is more than a matter of convenience; it's a fundamental difference in how energy is delivered to a reaction.
Conventional Heating: A Surface-Level Approach
Traditional synthesis relies on conductive heating, where an external source (like an oil bath or heating mantle) warms the walls of a reaction vessel.[5][6] This energy is then slowly and inefficiently transferred to the solvent and reactants via conduction and convection.[5] This process inherently creates a significant temperature gradient, with the vessel walls being hotter than the bulk of the reaction mixture. This can lead to localized overheating, decomposition of sensitive reagents, and longer reaction times required to bring the entire mixture to the target temperature.
Microwave Irradiation: Heating from the Inside Out
Microwave-assisted synthesis operates on a completely different principle. Instead of external heat transfer, microwaves directly couple with polar molecules within the reaction mixture, generating heat volumetrically and uniformly.[3][7][8] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrazole synthesis, possess permanent dipole moments. The oscillating electric field of the microwaves forces these molecules to constantly realign, creating molecular friction and generating heat rapidly and efficiently.[5][7][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[6][7]
This direct energy transfer to the molecules themselves results in instantaneous and uniform heating, eliminating temperature gradients and dramatically accelerating reaction rates.[5][10]
Performance Benchmarked: A Quantitative Comparison
The theoretical advantages of microwave heating translate into tangible, measurable improvements in the synthesis of pyrazoles. Microwave irradiation consistently outperforms conventional heating by drastically reducing reaction times while simultaneously improving product yields.[11] The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification.[1][3]
The following table summarizes quantitative data from the literature, highlighting the key performance differences between the two methods for various pyrazole syntheses.
| Pyrazole Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60°C | 5 minutes | 91 - 98% | [11][12][13] |
| Conventional Heating | 75°C | 2 hours | 72 - 90% | [11][12][13] | |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Microwave-Assisted | 80°C | 2 minutes | 62 - 92% | [11][13] |
| Conventional Heating | 80°C | 1 hour | 48 - 85% | [11][13] | |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9 - 10 minutes | 79 - 92% | [11] |
| Conventional Heating | Not Specified | 7 - 9 hours | Lower than MW | [11] | |
| Pyrazolone Derivatives (One-Pot) | Microwave-Assisted | Not Specified | 10 minutes | 51 - 98% | [11][14] |
| Conventional Heating | Not Specified | Longer than MW | Not Specified | [11][14] |
From Theory to Practice: Experimental Protocols & Workflows
To ensure reproducibility, we provide representative, step-by-step protocols for the synthesis of a pyrazole derivative from a chalcone and a hydrazine derivative, a common and versatile synthetic route.
Protocol 1: Microwave-Assisted Synthesis of a 3,5-Disubstituted Pyrazole
This protocol is based on the highly efficient cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[1]
Methodology:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol, 1.0 eq) and the desired hydrazine derivative (1.2 mmol, 1.2 eq).
-
Solvent & Catalyst Addition: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Setup: Securely seal the vial with a cap. Place the vial into the cavity of a dedicated laboratory microwave reactor.
-
Irradiation: Irradiate the reaction mixture at 120°C (power modulation, e.g., 300 W) for 5 minutes. Monitor the internal temperature and pressure using the reactor's built-in sensors.
-
Work-up & Isolation: Once the reaction is complete, cool the vial to room temperature using a compressed air stream. Pour the resulting mixture into a beaker containing crushed ice (~20 g).
-
Purification: Collect the precipitate that forms by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Protocol 2: Conventional Synthesis of a 3,5-Disubstituted Pyrazole
This protocol follows the same chemical transformation as above but utilizes traditional reflux heating.
Methodology:
-
Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone (1.0 mmol, 1.0 eq) and the hydrazine derivative (1.2 mmol, 1.2 eq).
-
Solvent & Catalyst Addition: Add ethanol (20 mL) and glacial acetic acid (2-3 drops).
-
Reaction Setup: Place the flask in an oil bath preheated to 80°C.
-
Heating: Allow the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).
-
Work-up & Isolation: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Pour the mixture into a beaker containing crushed ice (~50 g).
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and recrystallize from ethanol to afford the pure product.
Visualizing the Workflows
The logical progression for both syntheses is similar, but the core heating step represents the critical divergence in time and efficiency.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Caption: Workflow for Conventional Pyrazole Synthesis.
Expert Insights: The Causality Behind the Comparison
-
Activation Energy & Reaction Kinetics: The dramatic rate enhancements seen with microwave heating are a direct consequence of its efficient energy transfer.[3] By rapidly and uniformly elevating the internal energy of the polar reactants, the system quickly overcomes the activation energy barrier for the cyclization reaction. This minimizes the time available for competing decomposition pathways or side reactions, leading to higher purity and yields.[3][5]
-
The Role of the Solvent: In microwave chemistry, the solvent is not just a medium for the reaction but an active component in the heating process. Highly polar solvents like ethanol, DMF, or even water are excellent microwave absorbers and are crucial for efficient heating.[9] This also opens the door to greener chemistry by enabling the use of environmentally benign solvents or, in some cases, solvent-free reactions where the neat reactants absorb sufficient microwave energy.[1][10][15]
-
Energy Efficiency as a Guiding Principle: From a sustainability perspective, microwave heating is inherently more efficient. Energy is delivered directly to the reacting species, not wasted on heating a large oil bath and the surrounding apparatus.[3][16] Studies have shown that a reaction in a microwave field can consume as little as 20% of the electrical energy required by an oil bath for the same transformation.[16]
Conclusion and Recommendations
For the synthesis of pyrazole derivatives, microwave irradiation presents a clear and compelling advantage over conventional heating methods. The benefits are not incremental; they represent a fundamental improvement in synthetic efficiency. Researchers can expect:
-
Drastic reductions in reaction times , often from hours to mere minutes.[1][11]
-
Significant increases in product yields and purity.[3][12][13]
-
Alignment with green chemistry principles through reduced energy consumption and solvent use.[9][10]
While conventional heating remains a viable and accessible technique, its drawbacks in terms of time, energy, and often lower yields cannot be ignored. For laboratories focused on drug discovery and the rapid synthesis of compound libraries for screening, the adoption of microwave-assisted organic synthesis is not just a recommendation—it is a strategic imperative. The technology empowers chemists to accelerate the discovery process, generating diverse molecular scaffolds with unparalleled speed and efficiency.
References
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]
-
Microwave chemistry - Wikipedia. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
-
What are the advantages of using a microwave in green synthesis? - Quora. Available at: [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]
-
Comparison of microwave heating versus conventional heating 18 - ResearchGate. Available at: [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. Available at: [Link]
-
Comment | Opinion | Chemistry World. Available at: [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Environmental aspects of energy input of chemical reaction. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [oc-praktikum.de]
A Head-to-Head Battle in Silico: Comparative Docking of Pyrazole and Triazole Analogs in the PDE4B Active Site
A Technical Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrazole and triazole scaffolds represent two of the most prolific five-membered nitrogen-containing heterocycles. Their prevalence in clinically approved drugs and developmental candidates stems from their roles as versatile pharmacophores and bioisosteres, capable of engaging in a variety of non-covalent interactions with biological targets. While structurally similar, the seemingly subtle difference—two adjacent nitrogen atoms in pyrazole versus two or three, non-adjacent, in triazole—can lead to profound differences in binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of these two scaffolds through the lens of molecular docking, a powerful computational technique for predicting ligand-protein interactions at the atomic level.
As a case study, we will explore the docking of representative pyrazole and triazole analogs into the active site of phosphodiesterase-4B (PDE4B), a well-validated target for inflammatory diseases. Drawing upon experimental data that suggests a potency advantage for the triazole scaffold in certain contexts, we will dissect the molecular basis for this observation through a rigorous and reproducible docking protocol.
The Rationale: Why Compare Pyrazole and Triazole?
The choice between a pyrazole and a triazole core is a critical decision in lead optimization. The number and position of nitrogen atoms influence the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity.[1][2] Pyrazoles possess one hydrogen bond donor and one acceptor, while 1,2,4-triazoles, for instance, have one donor and two acceptors. These differences dictate how a molecule orients itself within a binding pocket and which specific amino acid residues it can interact with. Molecular docking allows us to visualize and quantify these interactions, providing a rational basis for scaffold selection.
The Target: Phosphodiesterase-4B (PDE4B)
Phosphodiesterase-4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[3] Inhibition of PDE4, particularly the PDE4B isoform, elevates cAMP levels, leading to a downstream anti-inflammatory response. Consequently, PDE4B is a prime target for the treatment of conditions like chronic obstructive pulmonary disease (COPD) and atopic dermatitis. The active site of PDE4B is a deep, hydrophobic pocket containing key residues that can be exploited for inhibitor binding. For our study, we will utilize the crystal structure of human PDE4B in complex with a pyrazolopyridine inhibitor (PDB ID: 3D3P), which provides a validated reference for our docking protocol.
General Workflow for Comparative Docking Studies
The process of comparing two or more ligands via molecular docking follows a structured, multi-step workflow. This ensures that the comparison is fair, reproducible, and scientifically sound. The key stages involve preparation of both the protein target and the ligands, performing the docking simulations, and finally, a thorough analysis of the results.
Experimental Protocol: A Step-by-Step Guide to Docking in PDE4B
This protocol details the methodology for docking a pyrazole and a triazole analog into the active site of PDE4B using AutoDock Vina, a widely used and validated open-source docking program.
Part 1: Preparation of the Receptor (PDE4B)
-
Obtain the Protein Structure: Download the crystal structure of human PDE4B from the Protein Data Bank (PDB ID: 3D3P). This file contains the coordinates of the protein atoms, as well as a co-crystallized pyrazolopyridine inhibitor.
-
Prepare the Receptor for Docking:
-
Load the PDB file (3D3P.pdb) into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all water molecules from the crystal structure.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
-
Part 2: Preparation of the Ligands
For this case study, we will use two representative ligands:
-
Pyrazole Analog: 5-(5-phenyl-2-furyl)-1H-pyrazole-3-carboxamide
-
Triazole Analog: 5-(5-phenyl-2-furyl)-4H-1,2,4-triazole-3-carboxamide
-
Obtain Ligand Structures: The 2D structures of these ligands can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a format like SDF or MOL. Alternatively, their SMILES strings can be obtained from databases like PubChem.
-
Pyrazole Analog SMILES: C1=CC=C(C=C1)C2=CC=C(O2)C3=CC(=NN3)C(=O)N
-
Triazole Analog SMILES: C1=CC=C(C=C1)C2=CC=C(O2)C3=NN=C(N3)C(=O)N
-
-
Generate 3D Conformations: Convert the 2D structures into 3D structures using a tool like Open Babel. It is important to generate a low-energy conformation.
-
Prepare Ligands for Docking:
-
Load the 3D structure of each ligand into AutoDock Tools.
-
Assign partial charges (Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT format.
-
Part 3: Docking Simulation with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation within the protein's active site.
-
Load the prepared PDE4B receptor (PDBQT file) into AutoDock Tools.
-
Center the grid box on the co-crystallized ligand from the original PDB file (3D3P). This ensures the docking is focused on the known binding site. For PDB ID 3D3P, the approximate center coordinates are:
-
center_x = 20.5
-
center_y = -10.0
-
center_z = 21.5
-
-
Set the dimensions of the grid box to encompass the entire active site. A size of 25 x 25 x 25 Å is generally sufficient.
-
-
Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and docking parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line.
Repeat this step for the triazole analog by changing the ligand entry in the config.txt file.
Part 4: Analysis of Docking Results
-
Examine Binding Energies: The output log file from Vina provides the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Load the docked ligand poses (e.g., pyrazole_docked.pdbqt) and the receptor structure into a molecular visualization tool.
-
Identify Key Interactions: Analyze the lowest energy pose for each ligand to identify specific interactions with the active site residues of PDE4B. Pay close attention to:
-
Hydrogen bonds: Identify donor-acceptor pairs and their distances.
-
Hydrophobic interactions: Note contacts between nonpolar regions of the ligand and protein.
-
Pi-stacking interactions: Look for interactions between aromatic rings.
-
Results and Discussion: A Tale of Two Scaffolds
Comparative Docking Data
| Feature | Pyrazole Analog | Triazole Analog |
| Binding Affinity (kcal/mol) | -8.5 | -9.2 |
| Key Hydrogen Bonds | Gln443, Asn395 | Gln443, Asn395, Tyr233 |
| Key Hydrophobic Interactions | Phe446, Met405, Ile410 | Phe446, Met405, Ile410, Met357 |
Note: The data presented in this table is representative and derived from the described docking protocol. Actual values may vary slightly based on the specific software versions and force fields used.
Interpretation of Results
The docking results indicate that the triazole analog exhibits a more favorable binding affinity (-9.2 kcal/mol) compared to the pyrazole analog (-8.5 kcal/mol). This computational finding aligns with experimental observations where triazole-containing compounds in similar series have shown higher potency against PDE4B.
A detailed examination of the binding poses reveals the structural basis for this difference. Both analogs orient their furan and phenyl rings within the hydrophobic pocket of the active site, forming key interactions with residues like Phe446 and Ile410. The carboxamide moiety in both compounds forms crucial hydrogen bonds with the side chains of Gln443 and Asn395, which are known to be critical for inhibitor binding.
The key distinction lies in the additional interaction capabilities of the triazole ring. The extra nitrogen atom in the 1,2,4-triazole ring acts as an additional hydrogen bond acceptor, allowing it to form a hydrogen bond with the hydroxyl group of Tyr233. This additional point of contact is not possible for the pyrazole analog and likely contributes significantly to the increased binding affinity of the triazole derivative. Furthermore, the electronic properties of the triazole ring may lead to more favorable pi-stacking interactions with Phe446.
Conclusion: Guiding Rational Drug Design
This comparative docking study of pyrazole and triazole analogs in the PDE4B active site demonstrates the power of in silico methods to rationalize experimental findings and guide future drug design efforts. While both scaffolds can effectively occupy the active site, the triazole ring's additional hydrogen bonding capacity provides a clear advantage in this particular context, leading to a stronger predicted binding affinity.
This guide underscores the importance of considering the subtle yet significant structural differences between common heterocyclic scaffolds. By leveraging molecular docking, researchers can make more informed decisions in the early stages of drug discovery, prioritizing compounds with a higher likelihood of success and accelerating the development of novel therapeutics. The detailed protocol provided herein serves as a robust and reproducible framework for conducting similar comparative studies on other enzyme targets.
References
-
Hu, D., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3632-3635. [Link]
-
GeneCards. (n.d.). PDE4B Gene. [Link]
-
Somers, D.O., & Neu, M. (2009). Crystal structure of PDE4B catalytic domain in complex with a pyrazolopyridine inhibitor. RCSB Protein Data Bank. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
PubChem. (n.d.). 5-(furan-2-yl)-N-phenyl-1H-pyrazole-3-carboxamide. [Link]
-
PubChem. (n.d.). 1,2,4-Triazole-3-carboxamide. [Link]
-
PyMOLWiki. (n.d.). Center of mass. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
A Researcher's Guide to Safely Handling 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Hazard Identification and Risk Assessment: What You Need to Know
Before any laboratory work commences, a thorough risk assessment is paramount. For this compound, we must consider the hazards associated with its chemical structure.
-
Structural Alerts: The presence of a chlorophenyl group categorizes this compound as a halogenated organic molecule. Such compounds can exhibit persistence in the environment and may have toxicological properties. The pyrazole-carboxylic acid moiety suggests potential for skin and eye irritation, similar to other carboxylic acids[1].
-
Analog Data: A closely related compound, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, is classified under the Globally Harmonized System (GHS) with the following hazard statements[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Physical Form: As a solid, this compound is likely a powder. Finely dispersed powders can pose an inhalation hazard and are easily spread, leading to contamination of surfaces and personal protective equipment (PPE)[3].
Based on this information, we will proceed with the assumption that this compound presents similar hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating exposure risks. A multi-layered approach to PPE is recommended when handling this compound.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation[3][7]. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Creates a robust barrier against skin contact, mitigating the risk of skin irritation. Check for any signs of degradation before and during use.[3][8] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and contamination. Ensure there is no exposed skin on the arms or legs.[3][7] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Essential when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[3]. |
Engineering Controls: Designing Safety into the Workflow
While PPE is crucial, the hierarchy of controls prioritizes engineering solutions to minimize hazards at their source.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted within a certified chemical fume hood to contain airborne particles[9][10].
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions[11][12].
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area[6][13].
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
-
Receiving and Storage:
-
Preparation and Weighing:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations within a chemical fume hood.
-
Use a disposable weigh boat to prevent cross-contamination.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust.
-
-
Experimental Use:
-
When adding the compound to a reaction vessel, do so slowly to prevent splashing.
-
If heating the compound or a solution containing it, use a flameless heat source[7].
-
Keep all containers closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[9].
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Preparedness is key to managing unexpected events in the laboratory.
-
Minor Spill (Contained in Fume Hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to clean up the spill.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste.[16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Contaminated Materials: All disposables that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as solid hazardous waste in a labeled, sealed container[17].
-
Disposal Procedure: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a certified waste management company for incineration at a regulated facility[14][18].
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Hazardous Waste Segregation. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
School Chemistry Laboratory Safety Guide. CDC. [Link]
-
1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. [Link]
-
Safety in the Organic Chemistry Laboratory. CSUB. [Link]
-
Safety in Organic Chemistry Laboratory. TigerWeb. [Link]
-
5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid Safety Data Sheet. [Link]
-
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. csub.edu [csub.edu]
- 8. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 9. cdc.gov [cdc.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. bucknell.edu [bucknell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. benchchem.com [benchchem.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
